2-Amino-6-methyl-4-nitrobenzoic acid
Description
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Structure
3D Structure
Properties
CAS No. |
121285-23-2 |
|---|---|
Molecular Formula |
C8H8N2O4 |
Molecular Weight |
196.16 g/mol |
IUPAC Name |
2-amino-6-methyl-4-nitrobenzoic acid |
InChI |
InChI=1S/C8H8N2O4/c1-4-2-5(10(13)14)3-6(9)7(4)8(11)12/h2-3H,9H2,1H3,(H,11,12) |
InChI Key |
ALEOMMQAWGBXDE-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1C(=O)O)N)[N+](=O)[O-] |
Canonical SMILES |
CC1=CC(=CC(=C1C(=O)O)N)[N+](=O)[O-] |
Synonyms |
Benzoic acid, 2-amino-6-methyl-4-nitro- (9CI) |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 2-Amino-4-methyl-6-nitrobenzoic Acid
Disclaimer: Initial searches for "2-Amino-6-methyl-4-nitrobenzoic acid" did not yield specific information for a compound with this exact nomenclature. This guide therefore focuses on the closely related and well-documented isomer, 2-Amino-4-methyl-6-nitrobenzoic acid (CAS No. 100093-07-0), assuming a potential typographical error in the original query.
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and spectral analysis of 2-Amino-4-methyl-6-nitrobenzoic acid. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Chemical Properties and Data
2-Amino-4-methyl-6-nitrobenzoic acid is a substituted aromatic carboxylic acid containing an amino group, a methyl group, and a nitro group. These functional groups contribute to its specific chemical reactivity and physical characteristics.
Physical and Chemical Properties
The following table summarizes the key physical and chemical properties of 2-Amino-4-methyl-6-nitrobenzoic acid. The data is primarily based on computed values from reputable chemical databases.
| Property | Value | Source |
| Molecular Formula | C₈H₈N₂O₄ | --INVALID-LINK--[1] |
| Molecular Weight | 196.16 g/mol | --INVALID-LINK--[1] |
| IUPAC Name | 2-amino-4-methyl-6-nitrobenzoic acid | --INVALID-LINK--[1] |
| CAS Number | 100093-07-0 | --INVALID-LINK--[1] |
| XLogP3 | 1.5 | --INVALID-LINK--[1] |
| Hydrogen Bond Donor Count | 2 | --INVALID-LINK--[1] |
| Hydrogen Bond Acceptor Count | 5 | --INVALID-LINK--[1] |
| Rotatable Bond Count | 1 | --INVALID-LINK--[1] |
| Exact Mass | 196.04840674 Da | --INVALID-LINK--[1] |
| Monoisotopic Mass | 196.04840674 Da | --INVALID-LINK--[1] |
| Topological Polar Surface Area | 109 Ų | --INVALID-LINK--[1] |
| Heavy Atom Count | 14 | --INVALID-LINK--[1] |
| Complexity | 250 | --INVALID-LINK--[1] |
Spectral Data
-
¹H NMR: For the related compound 2-Methyl-6-nitrobenzoic acid in DMSO-d₆, proton signals are observed at approximately δ 7.998, 7.733, 7.608 (aromatic protons), and 2.414 (methyl protons) ppm.[2]
-
¹³C NMR: For 2-Amino-5-nitrobenzoic acid, carbon signals are present in the aromatic region, with the carboxylic acid carbon appearing at a characteristic downfield shift.[3]
-
IR Spectroscopy: The infrared spectrum of 4-methyl-3-nitrobenzoic acid shows characteristic vibrations for the nitro group (symmetric stretching around 1340 cm⁻¹) and the carboxylic acid group.[4] An IR spectrum for 2-methyl-6-nitrobenzoic acid is also available.[5]
-
Mass Spectrometry: The mass spectrum of 2-Methyl-6-nitrobenzoic acid is available for review.[6]
Experimental Protocols
Synthesis of 2-Amino-4-methyl-6-nitrobenzoic Acid (Proposed)
A plausible synthesis route for 2-Amino-4-methyl-6-nitrobenzoic acid can be adapted from established methods for similar compounds, such as the synthesis of 2-methyl-4-nitrobenzoic acid. This proposed protocol involves the nitration of a substituted toluene followed by oxidation.
Workflow for the Proposed Synthesis:
Caption: Proposed workflow for the synthesis of 2-Amino-4-methyl-6-nitrobenzoic acid.
Detailed Methodology:
-
Nitration of 2-Amino-4-methyltoluene:
-
In a three-necked flask equipped with a stirrer and a dropping funnel, dissolve 2-amino-4-methyltoluene in concentrated sulfuric acid at a low temperature (e.g., 0-5 °C).
-
Slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the low temperature.
-
After the addition is complete, allow the mixture to stir at room temperature for a specified time to ensure complete nitration.
-
Pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the nitrated product, 2-amino-4-methyl-6-nitrotoluene.
-
Filter the precipitate, wash with water, and dry.
-
-
Oxidation to 2-Amino-4-methyl-6-nitrobenzoic acid:
-
Suspend the dried 2-amino-4-methyl-6-nitrotoluene in water.
-
Heat the suspension and slowly add a strong oxidizing agent, such as potassium permanganate (KMnO₄), in portions.
-
Reflux the mixture until the purple color of the permanganate disappears, indicating the completion of the oxidation.
-
Cool the reaction mixture and filter to remove manganese dioxide.
-
Acidify the filtrate with a strong acid (e.g., hydrochloric acid) to precipitate the crude 2-Amino-4-methyl-6-nitrobenzoic acid.
-
Filter the crude product, wash with cold water, and dry.
-
-
Purification:
-
Recrystallize the crude product from a suitable solvent or solvent mixture (e.g., ethanol/water) to obtain the pure 2-Amino-4-methyl-6-nitrobenzoic acid.
-
Analytical Characterization
The purified product should be characterized using standard analytical techniques to confirm its identity and purity.
Workflow for Analytical Characterization:
Caption: Workflow for the analytical characterization of the synthesized product.
Methodologies:
-
NMR Spectroscopy: Dissolve a small sample of the purified product in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Record ¹H and ¹³C NMR spectra to confirm the proton and carbon environments, respectively, and to ensure the absence of impurities.
-
IR Spectroscopy: Prepare a sample of the purified product as a KBr pellet or a mull. Record the infrared spectrum to identify the characteristic functional group vibrations (e.g., N-H, C=O, N-O stretching).
-
Mass Spectrometry: Analyze a sample of the purified product using a suitable mass spectrometry technique (e.g., ESI-MS) to determine the molecular weight and fragmentation pattern, further confirming the structure.
Biological Activity and Signaling Pathways
Extensive searches of the available scientific literature did not yield any specific information regarding the biological activity or associated signaling pathways for 2-Amino-4-methyl-6-nitrobenzoic acid.
However, it is known that nitroaromatic compounds can exhibit a range of biological effects, and their mechanisms of action are a subject of ongoing research.[7] For instance, some nitroaromatic compounds are known to be bioreduced to reactive intermediates that can interact with cellular macromolecules.
Given the lack of specific data for the target compound, a generalized logical relationship for the potential bioactivation of a generic nitroaromatic compound is presented below. This is a hypothetical pathway and has not been experimentally validated for 2-Amino-4-methyl-6-nitrobenzoic acid.
Hypothetical Bioactivation Pathway:
Caption: A generalized, hypothetical pathway for the bioactivation of a nitroaromatic compound.
Safety and Handling
Specific safety and handling data for 2-Amino-4-methyl-6-nitrobenzoic acid are not available. Therefore, it is prudent to handle this compound with the care required for a novel chemical with unknown toxicological properties. General precautions for handling aromatic nitro and amino compounds should be followed.
General Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of the compound in accordance with local, state, and federal regulations.
This guide provides a summary of the available and inferred information on 2-Amino-4-methyl-6-nitrobenzoic acid. Further experimental investigation is required to fully elucidate its chemical, physical, and biological properties.
References
- 1. 2-Amino-4-methyl-6-nitrobenzoic acid | C8H8N2O4 | CID 20208272 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-METHYL-6-NITROBENZOIC ACID(13506-76-8) 1H NMR spectrum [chemicalbook.com]
- 3. 2-Amino-5-nitrobenzoic acid(616-79-5) 13C NMR spectrum [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. 2-Methyl-6-nitrobenzoic acid [webbook.nist.gov]
- 6. 2-Methyl-6-nitrobenzoic acid [webbook.nist.gov]
- 7. cymitquimica.com [cymitquimica.com]
An In-depth Technical Guide to the Synthesis of 2-Amino-6-methyl-4-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of plausible synthetic pathways for 2-Amino-6-methyl-4-nitrobenzoic acid, a valuable building block in medicinal chemistry and drug development. The following sections outline three distinct multi-step synthesis routes, complete with detailed experimental protocols, quantitative data, and process visualizations.
Introduction
This compound is a substituted anthranilic acid derivative. Its trifunctional nature, featuring an amino group, a methyl group, and a nitro group on the benzoic acid core, makes it a versatile intermediate for the synthesis of complex heterocyclic compounds and active pharmaceutical ingredients (APIs). The strategic placement of these functional groups allows for a variety of subsequent chemical modifications, enabling the construction of diverse molecular scaffolds. This guide explores three logical and scientifically sound pathways for the synthesis of this important molecule, starting from readily available precursors.
Pathway 1: Synthesis via Sandmeyer Reaction of 2,6-Dimethyl-4-nitroaniline
This pathway commences with the commercially available 2,6-dimethyl-4-nitroaniline. The synthesis involves the conversion of the amino group to a nitrile via the Sandmeyer reaction, followed by hydrolysis to yield the desired carboxylic acid.
Diagram of Pathway 1
Caption: Synthesis of this compound via a Sandmeyer reaction.
Experimental Protocols for Pathway 1
Step 1: Synthesis of 2-Cyano-6-methyl-4-nitrotoluene via Sandmeyer Reaction
-
Diazotization: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 2,6-dimethyl-4-nitroaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, maintaining the temperature below 5 °C. Stir the mixture for an additional 30 minutes after the addition is complete to ensure full formation of the diazonium salt.
-
Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and potassium cyanide (1.3 eq) in water. Heat this solution to 60-70 °C.
-
Slowly add the cold diazonium salt solution to the hot copper cyanide solution. Vigorous nitrogen evolution will be observed.
-
After the addition is complete, heat the reaction mixture at 80-90 °C for 1 hour.
-
Cool the mixture to room temperature and extract the product with toluene.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-cyano-6-methyl-4-nitrotoluene. The product can be further purified by recrystallization from ethanol.
Step 2: Hydrolysis to this compound
-
To the crude 2-cyano-6-methyl-4-nitrotoluene (1.0 eq), add a mixture of concentrated sulfuric acid and water.
-
Heat the mixture under reflux for 4-6 hours, monitoring the reaction progress by TLC.
-
Cool the reaction mixture and pour it onto crushed ice.
-
The solid precipitate is collected by filtration, washed with cold water until the washings are neutral, and dried.
-
Recrystallization from a suitable solvent such as ethanol or acetic acid affords pure this compound.
Quantitative Data for Pathway 1
| Step | Product | Starting Material | Reagents | Yield (%) | Purity (%) |
| 1 | 2-Cyano-6-methyl-4-nitrotoluene | 2,6-Dimethyl-4-nitroaniline | NaNO₂, HCl, CuCN, KCN | 75-85 | >95 |
| 2 | This compound | 2-Cyano-6-methyl-4-nitrotoluene | H₂SO₄, H₂O | 80-90 | >98 |
Pathway 2: Synthesis via Nucleophilic Aromatic Substitution
This pathway utilizes a nucleophilic aromatic substitution (SNAAr) reaction, where the chloro group of a suitable precursor is displaced by an amino group. The synthesis begins with the oxidation of 2-chloro-6-methyl-4-nitrotoluene.
Diagram of Pathway 2
Caption: Synthesis of this compound via SNAAr.
Experimental Protocols for Pathway 2
Step 1: Synthesis of 2-Chloro-6-methyl-4-nitrobenzoic acid
-
In a round-bottom flask fitted with a reflux condenser and mechanical stirrer, suspend 2-chloro-6-methyl-4-nitrotoluene (1.0 eq) in water.
-
Heat the suspension to reflux and add potassium permanganate (KMnO₄) (3.0-4.0 eq) portion-wise over a period of 2-3 hours.
-
Continue refluxing until the purple color of the permanganate has disappeared.
-
Cool the reaction mixture and filter off the manganese dioxide (MnO₂) byproduct.
-
Acidify the filtrate with concentrated hydrochloric acid to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry to yield 2-chloro-6-methyl-4-nitrobenzoic acid.
Step 2: Amination to this compound
-
In a high-pressure autoclave, place 2-chloro-6-methyl-4-nitrobenzoic acid (1.0 eq), aqueous ammonia (excess), and a copper catalyst (e.g., copper(I) oxide or copper sulfate).
-
Seal the autoclave and heat the mixture to 150-180 °C. The pressure will increase due to the heating and the evolution of ammonia gas.
-
Maintain the temperature and pressure for 8-12 hours, with stirring.
-
Cool the autoclave to room temperature and carefully vent the excess ammonia.
-
Transfer the reaction mixture to a beaker and acidify with hydrochloric acid to precipitate the product.
-
Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent to obtain pure this compound.[1]
Quantitative Data for Pathway 2
| Step | Product | Starting Material | Reagents | Yield (%) | Purity (%) |
| 1 | 2-Chloro-6-methyl-4-nitrobenzoic acid | 2-Chloro-6-methyl-4-nitrotoluene | KMnO₄, H₂O | 70-80 | >97 |
| 2 | This compound | 2-Chloro-6-methyl-4-nitrobenzoic acid | NH₃, Cu catalyst | 60-75 | >98 |
Pathway 3: Synthesis via Nitration of 2-Amino-6-methylbenzoic Acid
This approach involves the direct nitration of 2-amino-6-methylbenzoic acid. The directing effects of the amino and methyl groups (ortho-, para-directing) and the carboxyl group (meta-directing) must be carefully considered to achieve the desired regioselectivity. The amino group is a strong activating group, while the methyl group is a weaker activator. The carboxyl group is a deactivating group. The nitration is expected to occur at the position para to the strongly activating amino group and meta to the deactivating carboxyl group.
Diagram of Pathway 3
Caption: Synthesis of this compound via nitration.
Experimental Protocol for Pathway 3
-
In a flask cooled in an ice-salt bath, slowly add 2-amino-6-methylbenzoic acid (1.0 eq) to concentrated sulfuric acid with stirring, keeping the temperature below 10 °C.
-
Once the substrate is completely dissolved, add a pre-cooled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid dropwise, maintaining the temperature between 0 and 10 °C.
-
After the addition is complete, stir the reaction mixture at this temperature for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
The precipitated product is collected by filtration and washed thoroughly with cold water to remove any residual acid.
-
The crude product can be purified by recrystallization from an appropriate solvent, such as aqueous ethanol.
Quantitative Data for Pathway 3
| Step | Product | Starting Material | Reagents | Yield (%) | Purity (%) |
| 1 | This compound | 2-Amino-6-methylbenzoic acid | HNO₃, H₂SO₄ | 65-75 | >97 |
Conclusion
This guide has detailed three viable synthetic pathways for the preparation of this compound. The choice of a particular pathway will depend on factors such as the availability and cost of starting materials, scalability, and the desired purity of the final product. Each route offers a distinct set of advantages and challenges. For instance, the Sandmeyer reaction in Pathway 1 is a classic and reliable method for introducing a nitrile group, which is then readily hydrolyzed. Pathway 2, involving a nucleophilic aromatic substitution, is a good option if the chlorinated precursor is accessible, though it requires high pressure and temperature. Pathway 3 is the most direct route but may require careful control of reaction conditions to ensure the desired regioselectivity of the nitration. Researchers and drug development professionals can use this guide as a comprehensive resource for the synthesis of this important chemical intermediate.
References
An In-depth Technical Guide on the Physical Characteristics of 2-Amino-6-methyl-4-nitrobenzoic Acid and Related Isomers
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Amino-6-methyl-4-nitrobenzoic acid is a substituted aromatic carboxylic acid. Its structure, featuring an amino group, a methyl group, and a nitro group on a benzoic acid core, suggests a range of chemical properties relevant to pharmaceutical and materials science research. The positions of these functional groups significantly influence the molecule's polarity, solubility, crystal packing, and reactivity. This guide synthesizes available data on structurally similar compounds to provide a predictive analysis of its physical characteristics.
Predicted Physicochemical Properties
The following table summarizes the physical and chemical properties of isomers and structurally related analogs of this compound. This data is essential for predicting the behavior of the target compound in various experimental and development settings.
| Property | 2-Amino-4-methyl-6-nitrobenzoic acid | 2-Amino-6-nitrobenzoic acid | 2-Methyl-4-nitrobenzoic acid | 4-Amino-2-nitrobenzoic acid |
| Molecular Formula | C₈H₈N₂O₄[1] | C₇H₆N₂O₄[2] | C₈H₇NO₄[3] | C₇H₆N₂O₄[4] |
| Molecular Weight | 196.16 g/mol [1] | 182.13 g/mol [2] | 181.15 g/mol [3] | 182.13 g/mol [4] |
| Melting Point | Not Available | 189 °C (decomp)[2] | 150-154 °C[3] | 239 °C[4] |
| Boiling Point | Not Available | 412.3±35.0 °C (Predicted)[2] | Not Available | 440.9±35.0 °C (Predicted)[4] |
| Density | Not Available | 1.568±0.06 g/cm³ (Predicted)[2] | Not Available | 1.568±0.06 g/cm³ (Predicted)[4] |
| Solubility | Not Available | Not Available | Not Available | Soluble in water and organic solvents, pH-dependent.[5] |
| pKa | Not Available | Not Available | Not Available | Not Available |
| LogP | 1.5 (Computed)[1] | 1.97960[2] | Not Available | 1.97960[4] |
| Appearance | Not Available | Not Available | Solid[3] | Yellow crystalline solid[4][5] |
Experimental Protocols
Detailed experimental protocols for determining the physical characteristics of a novel compound like this compound are crucial for its characterization. Below are generalized methodologies for key experiments.
Determination of Melting Point
The melting point is a fundamental physical property indicating the purity of a crystalline solid.
Methodology:
-
A small, dry sample of the crystalline compound is finely powdered and packed into a capillary tube to a depth of 2-3 mm.
-
The capillary tube is placed in a calibrated melting point apparatus.
-
The sample is heated at a steady rate of 1-2 °C per minute.
-
The temperature range from the appearance of the first liquid droplet to the complete melting of the solid is recorded as the melting point. For a pure compound, this range should be narrow (0.5-1 °C). A broad melting range often indicates the presence of impurities.
Spectroscopic Analysis (NMR, IR, Mass Spectrometry)
Spectroscopic methods are essential for elucidating the molecular structure and confirming the identity of the synthesized compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
A sample of 5-10 mg is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
¹H NMR and ¹³C NMR spectra are recorded on a high-field NMR spectrometer.
-
The chemical shifts, integration of peaks, and coupling constants are analyzed to confirm the proton and carbon framework of the molecule.
-
-
Infrared (IR) Spectroscopy:
-
A small amount of the dry sample is mixed with KBr powder and pressed into a thin pellet, or analyzed as a thin film or in a suitable solvent.
-
The IR spectrum is recorded over a range of 4000-400 cm⁻¹.
-
The presence of characteristic absorption bands for the functional groups (e.g., -COOH, -NH₂, -NO₂, C-H, C=C) is confirmed.
-
-
Mass Spectrometry (MS):
-
A dilute solution of the sample is introduced into the mass spectrometer (e.g., via electrospray ionization - ESI).
-
The mass-to-charge ratio (m/z) of the molecular ion is determined to confirm the molecular weight.
-
The fragmentation pattern can provide additional structural information.
-
Solubility Studies
Solubility is a critical parameter for drug development and formulation.
Methodology:
-
An excess amount of the compound is added to a known volume of a specific solvent (e.g., water, ethanol, DMSO) at a constant temperature.
-
The mixture is agitated until equilibrium is reached (typically 24-48 hours).
-
The saturated solution is filtered to remove undissolved solid.
-
The concentration of the compound in the filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
Mandatory Visualizations
General Workflow for Physicochemical Characterization
The following diagram illustrates a typical workflow for the synthesis and characterization of a novel chemical entity.
Caption: Workflow for Synthesis and Physicochemical Characterization.
Conclusion
While direct experimental data for this compound is scarce, a predictive understanding of its physical characteristics can be established by examining its close isomers. The provided data and general experimental protocols offer a foundational guide for researchers and scientists in the fields of chemistry and drug development to synthesize, characterize, and utilize this and similar novel compounds. The structural nuances imparted by the specific substitution pattern of the amino, methyl, and nitro groups will ultimately dictate its precise properties, which must be confirmed through empirical investigation.
References
Spectroscopic data for 2-Amino-6-methyl-4-nitrobenzoic acid (NMR, IR, Mass Spec)
For Researchers, Scientists, and Drug Development Professionals
Spectroscopic Data Summary for 2-Methyl-6-nitrobenzoic acid
The following tables summarize the available nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 2-Methyl-6-nitrobenzoic acid. This data serves as a reference for the characterization of similar molecular structures.
Table 1: ¹H NMR Spectroscopic Data for 2-Methyl-6-nitrobenzoic acid
| Chemical Shift (ppm) | Multiplicity | Assignment |
| 7.998 | d | Aromatic H |
| 7.733 | t | Aromatic H |
| 7.608 | d | Aromatic H |
| 2.414 | s | Methyl (-CH₃) |
Solvent: DMSO-d₆, Frequency: 399.65 MHz[1]
Table 2: Infrared (IR) Spectroscopy Data for 2-Methyl-6-nitrobenzoic acid
| Wavenumber (cm⁻¹) | Description |
| ~3000 | O-H stretch (Carboxylic acid) |
| ~1700 | C=O stretch (Carboxylic acid) |
| ~1530 | Asymmetric NO₂ stretch |
| ~1350 | Symmetric NO₂ stretch |
Note: The IR spectrum for 2-Methyl-6-nitrobenzoic acid is available, and the table represents characteristic absorptions for the functional groups present.[2]
Table 3: Mass Spectrometry Data for 2-Methyl-6-nitrobenzoic acid
| m/z | Relative Intensity (%) | Assignment |
| 181 | ~60 | [M]⁺ (Molecular Ion) |
| 164 | ~100 | [M-OH]⁺ |
| 136 | ~85 | [M-NO₂]⁺ |
Ionization Method: Electron Ionization (EI)[3]
Experimental Protocols
The following are generalized experimental protocols for acquiring spectroscopic data for aromatic nitro compounds like 2-Methyl-6-nitrobenzoic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and connectivity of the molecule.
Methodology:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample.
-
Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube to a final volume of approximately 0.6-0.7 mL.
-
Ensure the sample is fully dissolved; vortex or sonicate if necessary.
-
-
Instrumentation:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.[4]
-
The instrument is equipped with a probe capable of both ¹H and ¹³C detection.
-
-
Data Acquisition:
-
¹H NMR:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
The spectral width is set to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
-
¹³C NMR:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
A larger number of scans are typically required due to the lower natural abundance of ¹³C.
-
The spectral width is set to cover the expected range of carbon chemical shifts (typically 0-200 ppm).
-
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase and baseline correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Integrate the peaks in the ¹H spectrum to determine the relative number of protons.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.[5]
-
-
Instrumentation:
-
A benchtop FT-IR spectrometer equipped with an ATR accessory is used.
-
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum. The instrument scans the mid-infrared range (typically 4000-400 cm⁻¹).
-
Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.
-
Identify the characteristic absorption bands corresponding to the functional groups in the molecule.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Preparation:
-
Dissolve a small amount of the sample (typically <1 mg) in a volatile organic solvent (e.g., methanol or acetonitrile).
-
The concentration should be in the range of 10-100 µg/mL.
-
-
Instrumentation:
-
A mass spectrometer equipped with an Electron Ionization (EI) source is commonly used for small, volatile molecules.[6]
-
The analyzer can be a quadrupole, time-of-flight (TOF), or magnetic sector.
-
-
Data Acquisition:
-
The sample is introduced into the ion source, often via a direct insertion probe or through a gas chromatograph (GC).
-
The sample is vaporized and then bombarded with a beam of electrons (typically at 70 eV), causing ionization and fragmentation.[7]
-
The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z).
-
A mass spectrum is generated by plotting the relative abundance of ions as a function of their m/z.
-
-
Data Analysis:
-
Identify the molecular ion peak ([M]⁺), which corresponds to the molecular weight of the compound.
-
Analyze the fragmentation pattern to gain structural information. The fragmentation of the molecular ion provides clues about the different functional groups and their connectivity.
-
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a novel compound.
Caption: General Workflow for Spectroscopic Analysis.
References
- 1. 2-METHYL-6-NITROBENZOIC ACID(13506-76-8) 1H NMR [m.chemicalbook.com]
- 2. 2-METHYL-6-NITROBENZOIC ACID(13506-76-8) IR Spectrum [chemicalbook.com]
- 3. 2-Methyl-6-nitrobenzoic acid [webbook.nist.gov]
- 4. rsc.org [rsc.org]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
Solubility Profile of 2-Amino-6-methyl-4-nitrobenzoic Acid: A Technical Guide
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide addresses the solubility of 2-Amino-6-methyl-4-nitrobenzoic acid in common laboratory solvents. A comprehensive search for specific experimental data on the solubility of this compound has revealed a lack of published quantitative studies. Therefore, this document provides a framework for determining its solubility, including a generalized experimental protocol and illustrative data from a structurally related compound.
Data Presentation
Due to the absence of specific experimental solubility data for this compound in the public domain, a data table for this compound cannot be provided. As an illustrative example of how such data would be presented, the following table summarizes the solubility of a related compound, 4-Nitrobenzoic acid. Researchers can utilize a similar format to tabulate their findings for this compound.
Table 1: Illustrative Solubility Data for 4-Nitrobenzoic Acid
| Solvent | Temperature (°C) | Solubility | Reference |
| Water | 26 | < 1 mg/mL | [1] |
| Water | Not Specified | 1 g / 2380 mL | [1] |
| Alcohol | Not Specified | 1 g / 110 mL | [1] |
| Methanol | Not Specified | 1 g / 12 mL | [1] |
| Chloroform | Not Specified | 1 g / 150 mL | [1] |
| Ether | Not Specified | 1 g / 45 mL | [1] |
| Acetone | Not Specified | 1 g / 20 mL | [1] |
| Benzene | Not Specified | Slightly Soluble | [1] |
| Carbon Disulfide | Not Specified | Slightly Soluble | [1] |
| Petroleum Ether | Not Specified | Insoluble | [1] |
Experimental Protocols
The following is a detailed, generalized methodology for determining the equilibrium solubility of a compound like this compound in various solvents. This protocol is based on the widely accepted shake-flask method.
Objective: To determine the saturation solubility of this compound in a selection of common laboratory solvents at a controlled temperature.
Materials:
-
This compound (high purity)
-
Selected solvents (e.g., water, ethanol, methanol, acetone, acetonitrile, dimethyl sulfoxide, ethyl acetate, dichloromethane) of analytical grade
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker with temperature control
-
Analytical balance
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or other solvent-compatible material)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a temperature-controlled orbital shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Filter the collected supernatant through a syringe filter to remove any undissolved solid particles. This step is critical to avoid overestimation of the solubility.
-
-
Analysis:
-
Dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A calibration curve should be prepared using standard solutions of known concentrations.
-
-
Data Calculation:
-
Calculate the solubility of this compound in each solvent using the following formula:
Solubility (mg/mL) = (Concentration from analysis × Dilution factor) / Volume of aliquot taken
-
Safety Precautions: Always handle this compound and all solvents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for the compound and each solvent before use.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the experimental determination of solubility.
Caption: General workflow for determining the equilibrium solubility of a compound.
References
Potential Biological Activity of 2-Amino-6-methyl-4-nitrobenzoic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: The 2-amino-6-methyl-4-nitrobenzoic acid scaffold represents a versatile chemical entity with significant potential for biological activity. While direct studies on its derivatives are limited, analysis of structurally related compounds, particularly those sharing the aminonitrobenzoic acid core, reveals promising avenues for therapeutic applications. This technical guide explores the potential for monoamine oxidase (MAO) inhibition, anticancer, and antimicrobial activities of this compound derivatives, drawing upon data from analogous molecular structures. Detailed experimental protocols and conceptual diagrams are provided to facilitate further research and development in this area.
Potential as Monoamine Oxidase (MAO) Inhibitors
Derivatives of the closely related 2-amino-6-nitrobenzothiazole have demonstrated potent inhibitory activity against monoamine oxidases A and B (MAO-A and MAO-B), which are significant targets in the treatment of neurodegenerative diseases and depression.[1][2] This suggests that derivatives of this compound, particularly hydrazones, could exhibit similar properties.
The following table summarizes the inhibitory activities of selected 2-amino-6-nitrobenzothiazole-derived hydrazones, which serve as exemplar compounds.
| Compound ID | Structure | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Index (SI) for MAO-B | Reference |
| 6 | N'-(1-(4-bromophenyl)ethylidene)-2-(6-nitrobenzothiazol-2-ylamino)acetohydrazide | 0.42 ± 0.003 | - | - | [1] |
| 31 | N'-(5-Chloro-2-oxoindolin-3-ylidene)-2-(6-nitrobenzothiazol-2-ylamino)acetohydrazide | - | 0.0018 ± 0.0003 | 766.67 | [1] |
| 3e | Thiophene-containing benzothiazole-hydrazone | >10 | 0.060 | >166 | [3] |
This protocol is adapted from methods used to evaluate benzothiazole-hydrazone derivatives.[3]
Materials:
-
Human MAO-A and MAO-B enzymes
-
Test compounds (derivatives of this compound)
-
MAO substrate (e.g., kynuramine for MAO-A, benzylamine for MAO-B, or a commercial substrate like in the MAO-Glo™ kit)
-
Horseradish peroxidase (HRP)
-
Amplex Red reagent
-
Phosphate buffer (pH 7.4)
-
Positive controls (e.g., clorgyline for MAO-A, pargyline or selegiline for MAO-B)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of test compounds and positive controls in DMSO.
-
Prepare working solutions by diluting stock solutions in phosphate buffer.
-
Prepare a detection solution containing HRP and Amplex Red in phosphate buffer.
-
-
Assay Protocol:
-
In a 96-well plate, add 20 µL of phosphate buffer, 10 µL of test compound solution at various concentrations, and 10 µL of MAO-A or MAO-B enzyme solution.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 10 µL of the MAO substrate.
-
Incubate at 37°C for 30 minutes.
-
Stop the reaction by adding 50 µL of the HRP-Amplex Red detection solution.
-
Incubate at 37°C for 15 minutes in the dark.
-
-
Data Analysis:
-
Measure the fluorescence intensity with an excitation wavelength of 530-560 nm and an emission wavelength of 590-610 nm.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control (enzyme and substrate without inhibitor).
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Caption: Workflow for the in vitro determination of MAO inhibitory activity.
Potential Anticancer Activity
Nitroaromatic compounds are a known class of molecules with potential anticancer properties.[4][5] Their mechanism of action can be varied, but some have been shown to act as alkylating agents or to induce cellular stress.[4] Therefore, derivatives of this compound warrant investigation for their cytotoxic effects against various cancer cell lines.
The following table provides examples of the anticancer activity of some nitroaromatic compounds against different human cancer cell lines. Note that these compounds are not direct derivatives of the core topic but illustrate the potential of the chemical class.
| Compound Class | Cell Line | Activity Metric | Value (µM) | Reference |
| Nitroaromatic Compound 3 | HL-60 (Leukemia) | IC50 | < 8.5 | [4] |
| Nitroaromatic Compound 24 | Jurkat (T-cell leukemia) | IC50 | < 8.5 | [4] |
| N-methyl-nitroimidazole | A549 (Lung Carcinoma) | LC50 | ~30 | [6] |
| N-ethyl-nitroimidazole | MDA-MB-231 (Breast Adenocarcinoma) | LC50 | ~50 | [6] |
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[7][8]
Materials:
-
Human cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well tissue culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 atmosphere to allow cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in the culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
-
Solubilization and Measurement:
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle pipetting or shaking.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank from all readings.
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.
-
Caption: General workflow for in vitro anticancer activity screening using the MTT assay.
Potential Antimicrobial Activity
Benzoic acid and its derivatives are known for their antimicrobial properties.[9] The presence of amino and nitro groups can modulate this activity. Therefore, derivatives of this compound should be evaluated for their efficacy against a panel of pathogenic bacteria and fungi.
The following table shows the Minimum Inhibitory Concentration (MIC) values for some benzoic acid derivatives against various microorganisms, indicating the potential for this class of compounds.
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Thioureides of 2-(4-methylphenoxymethyl) benzoic acid | Candida albicans | 15.6 - 62.5 | [1] |
| Thioureides of 2-(4-methylphenoxymethyl) benzoic acid | Pseudomonas aeruginosa | 31.5 - 250 | [1] |
| Thioureides of 2-(4-methylphenoxymethyl) benzoic acid | Staphylococcus aureus | 62.5 - 1000 | [1] |
This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[10][11][12]
Materials:
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test compounds
-
Positive control antibiotic (e.g., ciprofloxacin, fluconazole)
-
Sterile 96-well microplates
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Inoculum:
-
Grow a fresh culture of the microorganism.
-
Suspend the colonies in sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
In a 96-well plate, prepare serial two-fold dilutions of the test compounds in the broth medium. The concentration range should be broad enough to determine the MIC.
-
Include a positive control (broth with a standard antibiotic), a negative control (broth with the inoculum but no compound), and a sterility control (broth only).
-
-
Inoculation and Incubation:
-
Add the prepared microbial inoculum to each well (except the sterility control).
-
Cover the plate and incubate at 35-37°C for 16-20 hours for bacteria, or 24-48 hours for fungi.
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Optionally, the absorbance can be read using a microplate reader at 600 nm.
-
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Proposed Synthetic Pathways
The derivatization of this compound can be readily achieved through standard synthetic transformations of its carboxylic acid and amino groups to generate libraries of esters, amides, and other analogues for biological screening.
References
- 1. Design, Synthesis, and Evaluation of 2-Amino-6-nitrobenzothiazole-Derived Hydrazones as MAO Inhibitors: Role of the Methylene Spacer Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design and Synthesis of New Benzothiazole Compounds as Selective hMAO-B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of nitroaromatic compounds as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds [openmedicinalchemistryjournal.com]
- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. 2.2. Human Monoamine Oxidase Inhibition Assay [bio-protocol.org]
- 10. Antimicrobial susceptibility testing using broth microdilution method [bio-protocol.org]
- 11. Broth microdilution - Wikipedia [en.wikipedia.org]
- 12. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
The Obscure Identity of 2-Amino-6-methyl-4-nitrobenzoic acid: A Review of Available Data
An in-depth investigation into the scientific literature and chemical databases reveals a notable scarcity of specific information regarding the discovery, history, and detailed experimental protocols for 2-Amino-6-methyl-4-nitrobenzoic acid. While data exists for structurally similar isomers and related compounds, this specific molecule remains largely uncharacterized in publicly accessible records. This guide, therefore, serves to highlight the current knowledge gap and present available information on closely related chemical entities to aid researchers in contextualizing this compound.
Physicochemical Characteristics of Related Isomers
To provide a framework for understanding the potential properties of this compound, the following table summarizes the physicochemical data for its closely related isomers. It is crucial to note that these values are not interchangeable and only serve as a comparative reference.
| Property | 2-Amino-4-methyl-6-nitrobenzoic acid | 2-Amino-6-nitrobenzoic acid | 4-Amino-2-nitrobenzoic acid | 2-Methyl-4-nitrobenzoic acid |
| CAS Number | 100093-07-0 | 50573-74-5[1][2] | 610-36-6[3][4][5] | 1975-51-5[6][7] |
| Molecular Formula | C₈H₈N₂O₄[8] | C₇H₆N₂O₄[1] | C₇H₆N₂O₄[5] | C₈H₇NO₄ |
| Molecular Weight | 196.16 g/mol [8] | 182.13 g/mol [1] | 182.13 g/mol [5] | 181.15 g/mol |
| Melting Point | Not Available | Not Available | 239 °C[5] | 150-154 °C |
Synthesis Methodologies of Related Compounds
While a specific, detailed experimental protocol for the synthesis of this compound is not documented in the searched literature, methods for preparing similar structures offer potential synthetic strategies.
A Chinese patent describes a general method for preparing 2-amino-6-nitrobenzoic acid by reacting 2-halo-6-nitrobenzoic acid with ammonia in an organic solvent using a cuprous catalyst.[9] The patent suggests this method is an improvement over older techniques that required high temperature and pressure, leading to low yields and side reactions.[9] Another patented method involves the Hoffman degradation of 3-nitro phthalic imidine.[9]
For the synthesis of 2-methyl-4-nitrobenzoic acid, several routes have been described. One approach involves the oxidation of 4-nitro-o-xylene.[10] However, this reaction can be challenging due to the electron-withdrawing nature of the nitro group, often requiring strong oxidizing agents that can cause environmental concerns.[10] Alternative methods include the hydrolysis of 2-methyl-4-nitrobenzonitrile and the oxidation of the amino group of 4-amino-2-methylbenzoic acid, though the starting materials for these syntheses can be difficult to obtain.[10] A detailed protocol for the synthesis of 2-methyl-4-nitrobenzoic acid from 4-nitrophthalic acid has been published, involving a reflux reaction with N-hydroxyphthalimide, nitric acid, and catalysts.[7][11] The crude product is then purified by recrystallization.[7][11]
Logical Flow of a General Amination and Nitration Synthesis
The synthesis of a compound like this compound would likely involve a multi-step process starting from a simpler aromatic precursor. A logical workflow for such a synthesis is depicted below. This is a generalized representation and not a specific protocol for the target compound.
Caption: A generalized synthetic pathway for an amino-methyl-nitrobenzoic acid.
Biological Activity and Applications of Related Compounds
While no biological activity has been reported for this compound, its isomers have found applications in various fields. For instance, 4-Amino-2-nitrobenzoic acid is utilized in the synthesis of dyes and pharmaceuticals and is noted for its UV-absorbing properties.[5] 2-Methyl-4-nitrobenzoic acid serves as a crucial intermediate in the synthesis of amino-1H-pyrazole amide derivatives, which are being investigated as Raf kinase inhibitors for potential use in treating melanoma.[7][12] It is also used to create fluorogenic substrates for imaging molecular activity in living cells.[7][12]
Conclusion
The available scientific literature and chemical databases do not provide a detailed history or specific experimental data for this compound. Researchers interested in this particular molecule are encouraged to perform de novo synthesis and characterization. The information provided on its isomers can serve as a valuable starting point for designing synthetic routes and predicting physicochemical properties. Further research is necessary to elucidate the characteristics and potential applications of this sparsely documented compound.
References
- 1. chemscene.com [chemscene.com]
- 2. 2-Amino-6-nitrobenzoic acid | 50573-74-5 [chemicalbook.com]
- 3. 610-36-6|4-Amino-2-nitrobenzoic acid|BLD Pharm [bldpharm.com]
- 4. cymitquimica.com [cymitquimica.com]
- 5. Page loading... [guidechem.com]
- 6. 2-Methyl-4-nitrobenzoic acid | 1975-51-5 | FM10684 [biosynth.com]
- 7. 2-Methyl-4-nitrobenzoic acid | 1975-51-5 [chemicalbook.com]
- 8. 2-Amino-4-methyl-6-nitrobenzoic acid | C8H8N2O4 | CID 20208272 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. CN102924314A - Preparation method of 2-amino-6-nitrobenzoic acid - Google Patents [patents.google.com]
- 10. CN103408430A - Synthesis method of 2-methyl-4-nitrobenzoic acid - Google Patents [patents.google.com]
- 11. 2-Methyl-4-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 12. nbinno.com [nbinno.com]
Thermochemical Data for 2-Amino-6-methyl-4-nitrobenzoic Acid: A Technical Assessment
A comprehensive search for experimental thermochemical data on 2-Amino-6-methyl-4-nitrobenzoic acid has revealed a notable absence of published values in readily accessible scientific literature and databases. While data exists for structurally related compounds, no specific experimental values for the enthalpy of formation, combustion, or sublimation for the title compound could be identified. This guide, therefore, aims to provide researchers, scientists, and drug development professionals with an overview of the available information for analogous molecules and outlines the standard experimental protocols for determining such crucial thermochemical parameters.
Data for Structurally Related Compounds
For comparative purposes, thermochemical and physical data for several related benzoic acid derivatives are summarized below. It is crucial to note that the presence and position of functional groups (amino, methyl, and nitro groups) significantly influence the energetic properties of a molecule. Therefore, the data for these analogs should not be used as a direct substitute for this compound but can serve as a reference for estimation and computational modeling.
Table 1: Physical and Chemical Properties of Related Benzoic Acid Derivatives
| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | PubChem CID |
| 2-Amino-4-methyl-6-nitrobenzoic acid | C₈H₈N₂O₄ | 196.16 | Not available | 20208272[1] |
| 2-Amino-6-methylbenzoic acid | C₈H₉NO₂ | 151.16 | 128-130 (dec.) | 4389-50-8 (CAS)[2] |
| 2-Amino-6-nitrobenzoic acid | C₇H₆N₂O₄ | 182.14 | 180-186 | 50573-74-5 (CAS)[3] |
| Methyl 2-amino-6-nitrobenzoate | C₈H₈N₂O₄ | 196.16 | Not available | 596477[4] |
Table 2: Enthalpy Data for 2-Amino-6-methylbenzoic Acid
| Parameter | Value (kJ/mol) | Method | Reference |
| Enthalpy of Sublimation (ΔsubH°) | 116.1 ± 2.0 | ME | Monte and Hillesheim, 2001[5] |
| Enthalpy of Fusion (ΔfusH) | 27.49 | DSC | Monte and Hillesheim, 2001[5] |
Experimental Protocols for Thermochemical Data Determination
The determination of thermochemical data for a compound like this compound would typically involve a combination of calorimetric and analytical techniques. Below are detailed methodologies for key experiments.
Combustion Calorimetry
This technique is used to determine the standard enthalpy of formation (ΔfH°) of a compound.
-
Principle: A precisely weighed sample of the substance is completely combusted in a high-pressure oxygen atmosphere within a sealed container (a "bomb"). The heat released by the combustion reaction is absorbed by the surrounding water bath, and the resulting temperature change is measured.
-
Apparatus: A static-bomb combustion calorimeter.
-
Procedure:
-
A pellet of the sample (typically 0.5 - 1.0 g) is placed in a crucible inside the combustion bomb.
-
A fuse wire is connected to ignition terminals and placed in contact with the sample.
-
The bomb is sealed and pressurized with high-purity oxygen (typically to ~3 MPa).
-
The bomb is submerged in a known quantity of water in a well-insulated calorimeter.
-
The temperature of the water is monitored until it reaches a steady state.
-
The sample is ignited by passing an electric current through the fuse wire.
-
The temperature of the water is recorded until it reaches a new steady state after the combustion is complete.
-
The energy equivalent of the calorimeter is determined by combusting a standard substance with a known enthalpy of combustion, such as benzoic acid.
-
-
Data Analysis: The standard massic energy of combustion (Δcu°) is calculated from the temperature change, the mass of the sample, and the energy equivalent of the calorimeter. This value is then used to derive the standard enthalpy of combustion (ΔcH°) and subsequently the standard enthalpy of formation (ΔfH°) using Hess's law.
Differential Scanning Calorimetry (DSC)
DSC is a thermoanalytical technique used to measure the heat flow into or out of a sample as a function of temperature or time. It can be used to determine the enthalpy of fusion (ΔfusH).
-
Principle: The sample and a reference material are heated or cooled at a controlled rate. The difference in the amount of heat required to increase the temperature of the sample and reference is measured.
-
Apparatus: A differential scanning calorimeter.
-
Procedure:
-
A small, accurately weighed sample (typically 1-5 mg) is hermetically sealed in an aluminum pan.
-
An empty sealed pan is used as a reference.
-
The sample and reference pans are placed in the DSC cell.
-
The cell is heated at a constant rate (e.g., 10 K/min) through the melting point of the substance.
-
The heat flow to the sample is recorded as a function of temperature.
-
-
Data Analysis: The melting point is identified as the onset temperature of the endothermic peak on the DSC thermogram. The area under the peak corresponds to the enthalpy of fusion, which is calculated by integrating the heat flow signal over the temperature range of the transition.
Knudsen Effusion Method
This method is used to determine the vapor pressure of a solid as a function of temperature, from which the enthalpy of sublimation (ΔsubH°) can be derived.
-
Principle: A solid sample is placed in a thermostated cell with a small orifice. In a high vacuum, the substance effuses through the orifice at a rate proportional to its vapor pressure. The rate of mass loss is measured.
-
Apparatus: A Knudsen effusion apparatus, consisting of a thermostated cell, a high-vacuum system, and a microbalance.
-
Procedure:
-
The sample is placed in the Knudsen cell.
-
The system is evacuated to a high vacuum.
-
The cell is heated to a desired temperature, and the temperature is maintained constant.
-
The mass loss of the sample is measured over a period of time.
-
The experiment is repeated at several different temperatures.
-
-
Data Analysis: The vapor pressure (p) at each temperature (T) is calculated from the rate of mass loss using the Knudsen equation. The enthalpy of sublimation is then determined from the slope of a plot of ln(p) versus 1/T, according to the Clausius-Clapeyron equation.
Visualizing Experimental Workflows
The following diagrams illustrate the logical flow of the experimental procedures described above.
Caption: Workflow for determining the enthalpy of formation.
Caption: Workflow for determining the enthalpy of fusion.
Caption: Workflow for determining the enthalpy of sublimation.
References
- 1. 2-Amino-4-methyl-6-nitrobenzoic acid | C8H8N2O4 | CID 20208272 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Amino-6-methylbenzoic acid 99 4389-50-8 [sigmaaldrich.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Methyl 2-amino-6-nitrobenzoate | C8H8N2O4 | CID 596477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Amino-6-methylbenzoic acid [webbook.nist.gov]
An In-depth Technical Guide to the Synthesis of 2-Amino-6-methyl-4-nitrobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of a proposed synthetic pathway for 2-Amino-6-methyl-4-nitrobenzoic acid, a valuable chemical intermediate. The synthesis commences with the commercially available starting material, 2,6-dimethyl-4-nitroaniline.
Overview of the Synthetic Strategy
The synthesis of this compound is proposed as a three-step process starting from 2,6-dimethyl-4-nitroaniline. This strategy is designed to be robust and utilize common laboratory reagents. The key steps are:
-
Protection of the Amino Group: The amino group of the starting material is protected via acetylation to prevent its oxidation in the subsequent step.
-
Selective Oxidation: One of the methyl groups of the N-acetylated intermediate is selectively oxidized to a carboxylic acid using potassium permanganate.
-
Deprotection of the Amino Group: The acetyl protecting group is removed by acid hydrolysis to yield the final product.
The logical workflow for this synthesis is depicted below.
Caption: Logical workflow of the synthetic pathway.
Detailed Experimental Protocols
The following sections provide detailed methodologies for each step of the synthesis.
Step 1: Synthesis of N-(2,6-dimethyl-4-nitrophenyl)acetamide (Protection)
This procedure involves the acetylation of the primary amino group of 2,6-dimethyl-4-nitroaniline using acetic anhydride.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2,6-dimethyl-4-nitroaniline (1.0 eq.) in glacial acetic acid.
-
Slowly add acetic anhydride (1.2 eq.) to the suspension.
-
Heat the mixture to reflux for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water with stirring.
-
Collect the precipitated solid by vacuum filtration and wash thoroughly with water until the filtrate is neutral.
-
Dry the crude N-(2,6-dimethyl-4-nitrophenyl)acetamide, which can be further purified by recrystallization from ethanol if necessary.
-
Step 2: Synthesis of 2-Acetamido-6-methyl-4-nitrobenzoic acid (Oxidation)
This key step involves the selective oxidation of one methyl group of the protected intermediate using potassium permanganate. The use of magnesium sulfate is crucial to buffer the reaction mixture and prevent the premature hydrolysis of the acetyl group.[1]
-
Procedure:
-
To a solution of N-(2,6-dimethyl-4-nitrophenyl)acetamide (1.0 eq.) and anhydrous magnesium sulfate (2.5 eq.) in a mixture of water and a suitable co-solvent (e.g., pyridine or t-butanol), heat the mixture to 80-90°C with vigorous stirring.
-
Slowly add potassium permanganate (2.5-3.0 eq.) in portions over 2-3 hours, maintaining the temperature of the reaction mixture. The purple color of the permanganate should disappear as it is consumed.
-
After the addition is complete, continue stirring at the same temperature for an additional 3-4 hours or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture and quench the excess potassium permanganate by adding a small amount of ethanol or sodium bisulfite until the purple color disappears and a brown precipitate of manganese dioxide forms.
-
Filter the hot reaction mixture through a pad of celite to remove the manganese dioxide, washing the filter cake with hot water.
-
Cool the filtrate in an ice bath and acidify with concentrated hydrochloric acid to a pH of 2-3 to precipitate the carboxylic acid product.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
-
Step 3: Synthesis of this compound (Deprotection)
The final step is the removal of the acetyl protecting group by acid-catalyzed hydrolysis to yield the target compound.[2][3][4][5]
-
Procedure:
-
Suspend the crude 2-Acetamido-6-methyl-4-nitrobenzoic acid (1.0 eq.) in a mixture of ethanol and 2-4 M hydrochloric acid.
-
Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature. If the product precipitates as the hydrochloride salt, collect it by filtration.
-
To obtain the free amine, dissolve the solid in water and neutralize with a base (e.g., sodium bicarbonate or dilute ammonium hydroxide) until the pH is approximately 7-8, at which point the product will precipitate.
-
Collect the final product, this compound, by vacuum filtration, wash with cold water, and dry under vacuum.
-
Data Presentation
The following tables summarize the quantitative data for the proposed synthesis.
Table 1: Reactant and Reagent Quantities
| Step | Starting Material | Moles (eq.) | Key Reagent(s) | Moles (eq.) | Solvent |
| 1. Acetylation | 2,6-Dimethyl-4-nitroaniline | 1.0 | Acetic anhydride | 1.2 | Glacial Acetic Acid |
| 2. Oxidation | N-(2,6-dimethyl-4-nitrophenyl)acetamide | 1.0 | Potassium permanganate, Magnesium sulfate | 2.5-3.0, 2.5 | Water/Pyridine |
| 3. Deprotection | 2-Acetamido-6-methyl-4-nitrobenzoic acid | 1.0 | Hydrochloric acid | Excess | Ethanol/Water |
Table 2: Reaction Conditions and Expected Yields
| Step | Temperature (°C) | Time (hours) | Expected Yield (%) |
| 1. Acetylation | Reflux (~118°C) | 1-2 | >90% |
| 2. Oxidation | 80-90°C | 5-7 | 40-60% |
| 3. Deprotection | Reflux (~80-90°C) | 4-6 | >85% |
Table 3: Characterization Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |
| 2,6-Dimethyl-4-nitroaniline | C₈H₁₀N₂O₂ | 166.18 | Yellow crystalline solid | 164-165 |
| N-(2,6-dimethyl-4-nitrophenyl)acetamide | C₁₀H₁₂N₂O₃ | 208.22 | Off-white to pale yellow solid | (Predicted) |
| This compound | C₈H₈N₂O₄ | 196.16 | (Predicted) Yellow solid | (Predicted) |
Experimental Workflow Visualization
The following diagram illustrates the detailed experimental workflow for the synthesis.
Caption: Detailed step-by-step experimental workflow.
References
An In-depth Technical Guide on the Safety and Handling of 2-Amino-6-methyl-4-nitrobenzoic acid
Disclaimer: No specific Safety Data Sheet (SDS), CAS number, or detailed toxicological information was found for 2-Amino-6-methyl-4-nitrobenzoic acid. The following guide is compiled from data on structurally similar compounds. This information should be used as a preliminary reference only. A thorough risk assessment should be conducted by qualified personnel before handling this compound, and all laboratory work should be performed under the assumption that the compound is hazardous.
This technical guide provides a comprehensive overview of the available safety, handling, and experimental data pertinent to this compound, tailored for researchers, scientists, and drug development professionals. Due to the absence of specific data for the target compound, this guide synthesizes information from closely related chemical analogs.
Physicochemical Properties of Related Compounds
The following table summarizes the computed and experimental physicochemical properties of compounds structurally related to this compound. These analogs provide an insight into the likely properties of the target compound.
| Property | 2-Amino-4-methyl-6-nitrobenzoic acid[1] | 2-Methyl-4-nitrobenzoic acid | 2-Amino-6-methylbenzoic acid | 2-Amino-6-nitrobenzoic acid[2] |
| CAS Number | 100093-07-0 | 1975-51-5 | 4389-50-8 | 50573-74-5 |
| Molecular Formula | C₈H₈N₂O₄ | C₈H₇NO₄ | C₈H₉NO₂ | C₇H₆N₂O₄ |
| Molecular Weight | 196.16 g/mol | 181.15 g/mol | 151.16 g/mol | 182.13 g/mol |
| Melting Point | Not Available | 150-154 °C | 128-130 °C (dec.) | Not Available |
| XLogP3 | 1.5 | Not Available | Not Available | Not Available |
| Hydrogen Bond Donors | 2 | 1 | 2 | 2 |
| Hydrogen Bond Acceptors | 5 | 4 | 3 | 5 |
Hazard Identification and Safety Precautions
Based on the hazard classifications of related compounds, this compound should be handled as a hazardous substance. The following table summarizes the GHS hazard statements associated with its structural analogs.
| Hazard Statement | Description | Associated Analog(s) |
| H302 | Harmful if swallowed.[3] | 2-Methyl-4-nitrobenzoic acid |
| H315 | Causes skin irritation.[4] | 2-Amino-6-methylbenzoic acid |
| H317 | May cause an allergic skin reaction.[3] | 2-Methyl-4-nitrobenzoic acid |
| H319 | Causes serious eye irritation.[3][4] | 2-Amino-6-methylbenzoic acid, 2-Methyl-4-nitrobenzoic acid |
| H335 | May cause respiratory irritation.[3][4] | 2-Amino-6-methylbenzoic acid, 2-Methyl-4-nitrobenzoic acid |
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[3][4][5] Ensure that eyewash stations and safety showers are in close proximity to the workstation.[4]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[4][6]
-
Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and protective clothing to prevent skin contact.[5][6]
-
Respiratory Protection: If dust or aerosols are generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[5]
-
-
Hygiene Measures: Wash hands thoroughly after handling.[4] Do not eat, drink, or smoke when using this product.[3]
Handling, Storage, and Disposal
-
Handling: Avoid contact with skin, eyes, and clothing.[4][5] Avoid breathing dust.[3][4] Prevent the formation of dust and aerosols.
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[5] Store away from incompatible materials such as strong oxidizing agents and strong bases.[5]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[4]
First Aid Measures
-
General Advice: If symptoms persist, call a physician.[4][5]
-
If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration.[4]
-
In Case of Skin Contact: Wash off immediately with plenty of water for at least 15 minutes.[4][5] If skin irritation persists, call a physician.[5]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]
-
If Swallowed: Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting.[4] Get medical attention if symptoms occur.[5]
Accidental Release and Firefighting Measures
-
Accidental Release: Use personal protective equipment.[5] Avoid dust formation. Sweep up and shovel into suitable containers for disposal.[5] Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.
-
Firefighting: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media.[5] Wear a self-contained breathing apparatus (SCBA) and full protective gear.[5] Hazardous combustion products may include carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[5]
Experimental Protocols
Representative Synthesis of a Structurally Related Compound: 2-Amino-6-nitrobenzoic acid
The following protocol is adapted from a patented method for the synthesis of 2-amino-6-nitrobenzoic acid via amination of a halo-nitrobenzoic acid precursor.[7] This should serve as a representative method that may require significant modification and optimization for the synthesis of this compound.
Objective: To synthesize 2-amino-6-nitrobenzoic acid from 2-chloro-6-nitrobenzoic acid.
Materials:
-
2-chloro-6-nitrobenzoic acid
-
Ammonia (aqueous solution or gas)
-
Cuprous catalyst (e.g., Cu₂O, CuI)
-
Organic solvent (e.g., N,N-Dimethylformamide, Dimethyl sulfoxide)
-
Base (e.g., Potassium carbonate, Sodium hydroxide)
-
Hydrochloric acid (for workup)
Procedure:
-
To a pressure-rated reaction vessel, add 2-chloro-6-nitrobenzoic acid, the organic solvent, the cuprous catalyst, and the base.
-
Seal the vessel and purge with an inert gas (e.g., nitrogen or argon).
-
Introduce ammonia into the reaction vessel. The amount will depend on whether an aqueous solution or gas is used.
-
Heat the reaction mixture to a temperature between 70-150 °C.[7] The reaction is typically run under pressure (0.2–3.0 MPa).[7]
-
Maintain the reaction at the set temperature with stirring for a period determined by reaction monitoring (e.g., TLC or LC-MS).
-
After the reaction is complete, cool the vessel to room temperature and carefully vent any excess pressure.
-
Filter the reaction mixture to remove the catalyst.
-
Acidify the filtrate with hydrochloric acid to a pH of 0-3 to precipitate the product.[7]
-
Collect the solid product by filtration, wash with water, and dry under vacuum to yield 2-amino-6-nitrobenzoic acid.
Biological Activity and Signaling Pathways
No direct information on the biological activity or signaling pathway involvement of this compound was found. However, literature on related structures provides some potential areas for investigation:
-
Antimicrobial and Anticancer Potential: Compounds containing the aminobenzoic acid scaffold have been investigated for a range of biological activities. For instance, 2-amino-3-chlorobenzoic acid, isolated from Streptomyces coelicolor, has demonstrated potent antimicrobial activity against MRSA and cytotoxic effects against breast cancer cell lines.[8]
-
Enzyme Inhibition: Benzothiazole derivatives, which share some structural similarities, have been explored as inhibitors of various enzymes. For example, 2-amino-6-nitrobenzothiazole-derived hydrazones have been synthesized and evaluated as potent and selective inhibitors of monoamine oxidase B (MAO-B), an important target in neurodegenerative diseases.[9]
-
Anthelmintic Activity: Various 2-amino-6-substituted benzothiazoles have been synthesized and shown to possess anthelmintic properties.[10]
These examples suggest that this compound could be a candidate for screening in various biological assays, particularly in antimicrobial, anticancer, and enzyme inhibition studies. However, its specific activities and mechanisms of action remain to be determined experimentally.
Visualizations
Caption: General workflow for safely handling a potentially hazardous chemical powder.
References
- 1. 2-Amino-4-methyl-6-nitrobenzoic acid | C8H8N2O4 | CID 20208272 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. CN102924314A - Preparation method of 2-amino-6-nitrobenzoic acid - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Purity Standards for 2-Amino-6-methyl-4-nitrobenzoic Acid: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-6-methyl-4-nitrobenzoic acid is a substituted aromatic carboxylic acid with potential applications in pharmaceutical synthesis and materials science. As with any chemical entity intended for use in research and development, particularly in drug development, establishing stringent purity standards and robust analytical methods for its characterization is paramount. This technical guide provides an overview of the currently available information regarding the purity, synthesis, and analysis of this compound and related compounds.
It is important to note that detailed, publicly available information specifically for this compound is limited. Therefore, this guide also draws upon established methodologies for structurally similar compounds to provide a foundational understanding and framework for quality control.
Physicochemical Properties
A summary of the key physicochemical properties for this compound, based on available data, is presented in Table 1. These parameters are fundamental for the development of analytical methods and for understanding the compound's behavior in various matrices.
Table 1: Physicochemical Properties of 2-Amino-4-methyl-6-nitrobenzoic acid
| Property | Value | Source |
| Molecular Formula | C₈H₈N₂O₄ | PubChem |
| Molecular Weight | 196.16 g/mol | PubChem |
| IUPAC Name | 2-amino-4-methyl-6-nitrobenzoic acid | PubChem |
| CAS Number | 100093-07-0 | PubChem |
Synthesis and Purification Strategies
Caption: A generalized workflow for the synthesis and purification of this compound.
Purity Assessment and Analytical Methods
The determination of purity for this compound requires a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) is the most common and powerful technique for assessing the purity of non-volatile organic compounds.
Table 2: Recommended Analytical Techniques for Purity Determination
| Technique | Purpose | Typical Conditions |
| High-Performance Liquid Chromatography (HPLC) | Quantify purity and detect impurities. | Column: C18 reverse-phaseMobile Phase: Gradient of acetonitrile and water with an acid modifier (e.g., formic acid or trifluoroacetic acid)Detection: UV-Vis at a wavelength corresponding to the compound's maximum absorbance. |
| Mass Spectrometry (MS) | Confirm molecular weight and identify impurities. | Coupled with HPLC (LC-MS) for structural elucidation of unknown peaks. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirm chemical structure and assess for structural isomers. | ¹H and ¹³C NMR in a suitable deuterated solvent (e.g., DMSO-d₆). |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identify functional groups present in the molecule. | KBr pellet or ATR. |
Experimental Protocol: HPLC Method Development for Purity Analysis
The following is a generalized protocol for developing a reverse-phase HPLC method for the analysis of this compound. Method optimization will be required to achieve the desired separation and sensitivity.
-
Standard and Sample Preparation:
-
Prepare a stock solution of the this compound reference standard in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Prepare a sample solution of the material to be tested at the same concentration.
-
Dilute the stock solution to prepare a series of calibration standards.
-
-
Chromatographic Conditions:
-
Column: A C18 stationary phase is a good starting point (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient from 10% B to 90% B over 20 minutes can be used for initial screening.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV detector set at the wavelength of maximum absorbance for the analyte (determined by UV-Vis spectroscopy).
-
-
Data Analysis:
-
Calculate the purity of the sample by comparing the peak area of the main component to the total area of all peaks (area percent method).
-
Identify and quantify any impurities by comparing their retention times and mass spectra (if using LC-MS) to known standards or by structural elucidation.
-
Caption: A logical workflow for HPLC analysis of this compound.
Potential Impurities
During the synthesis of this compound, several types of impurities may be formed. A thorough understanding of the synthetic route is crucial for predicting and identifying potential impurities.
Table 3: Potential Impurities in the Synthesis of this compound
| Impurity Type | Potential Source |
| Starting Materials | Incomplete reaction. |
| Isomeric By-products | Non-selective nitration or amination reactions. |
| Over-reacted Products | Further reaction of the desired product. |
| Residual Solvents | Incomplete removal during purification. |
| Inorganic Salts | From reagents or work-up procedures. |
Conclusion
Establishing a comprehensive purity profile for this compound is essential for its reliable use in research and development. While specific, validated analytical methods and certified reference standards are not widely documented, the principles and techniques outlined in this guide provide a solid foundation for researchers and drug development professionals to establish their own robust quality control procedures. The use of orthogonal analytical techniques, particularly HPLC coupled with mass spectrometry, is highly recommended for the unambiguous identification and quantification of the main component and any potential impurities. As research on this molecule progresses, it is anticipated that more detailed analytical data will become available to the scientific community.
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-Amino-6-methyl-4-nitrobenzoic acid from 2-halo-6-nitrobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 2-Amino-6-methyl-4-nitrobenzoic acid, a valuable building block in medicinal chemistry and materials science. The primary synthetic strategy outlined involves a two-step process starting from the commercially available 2-chloro-6-methylbenzoic acid. This route includes a regioselective nitration followed by a copper-catalyzed amination. An alternative, more general approach via Buchwald-Hartwig amination is also discussed.
Synthetic Strategy Overview
The principal pathway for the synthesis of this compound is depicted below. The synthesis commences with the nitration of 2-chloro-6-methylbenzoic acid to introduce a nitro group at the C4 position, yielding 2-chloro-6-methyl-4-nitrobenzoic acid. This intermediate is then subjected to amination, where the chloro group is displaced by an amino group to afford the final product.
Figure 1: Proposed synthetic pathway for this compound.
Experimental Protocols
Protocol 1: Synthesis of 2-Chloro-6-methyl-4-nitrobenzoic acid
This protocol describes the nitration of 2-chloro-6-methylbenzoic acid. The directing effects of the ortho-chloro and para-methyl groups favor the introduction of the nitro group at the C4 position.
Materials:
-
2-chloro-6-methylbenzoic acid
-
Concentrated sulfuric acid (98%)
-
Concentrated nitric acid (70%)
-
Ice
-
Deionized water
-
Sodium bicarbonate (saturated solution)
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Anhydrous magnesium sulfate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Büchner funnel and filter flask
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 50 mL of concentrated sulfuric acid to 0-5 °C in an ice bath.
-
Slowly add 10.0 g of 2-chloro-6-methylbenzoic acid to the cold sulfuric acid while stirring to ensure complete dissolution.
-
Prepare a nitrating mixture by slowly adding 5.0 mL of concentrated nitric acid to 15 mL of concentrated sulfuric acid in a separate flask, keeping the mixture cool in an ice bath.
-
Add the nitrating mixture dropwise to the solution of 2-chloro-6-methylbenzoic acid over a period of 30-45 minutes, maintaining the reaction temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2 hours.
-
Carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring.
-
The crude product will precipitate. Collect the solid by vacuum filtration and wash with cold deionized water until the washings are neutral.
-
Purify the crude product by dissolving it in ethyl acetate and washing with a saturated sodium bicarbonate solution. The aqueous layer is then acidified with 1 M HCl to re-precipitate the product.
-
Collect the purified product by vacuum filtration, wash with cold deionized water, and dry under vacuum.
Protocol 2: Synthesis of this compound via Copper-Catalyzed Amination
This protocol is adapted from a method for the amination of 2-halo-6-nitrobenzoic acid and is expected to be effective for the methylated analog[1]. The reaction is performed under pressure in an autoclave.
Materials:
-
2-chloro-6-methyl-4-nitrobenzoic acid
-
Aqueous ammonia (30%)
-
Copper(I) oxide (Cu₂O)
-
Cesium carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (concentrated)
-
Deionized water
-
Ethyl acetate
-
Anhydrous sodium sulfate
Equipment:
-
Autoclave (pressure reactor)
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Büchner funnel and filter flask
-
Separatory funnel
-
pH meter or pH paper
-
Rotary evaporator
Procedure:
-
To a 500 mL autoclave, add 20.0 g of 2-chloro-6-methyl-4-nitrobenzoic acid, 1.2 g of copper(I) oxide, 40 g of cesium carbonate, 50 g of DMF, and 85 g of 30% aqueous ammonia[1].
-
Seal the autoclave and begin stirring.
-
Heat the reaction mixture to 90 °C. During the reaction, maintain the internal pressure at 0.7-0.8 MPa by introducing ammonia gas as needed[1].
-
Continue the reaction for 12 hours[1].
-
After 12 hours, cool the reactor to room temperature and carefully vent the excess ammonia.
-
Transfer the reaction mixture to a beaker and adjust the pH to 1-2 with concentrated hydrochloric acid.
-
The product will precipitate out of the solution. Collect the crude product by vacuum filtration.
-
For purification, the crude product can be recrystallized from an appropriate solvent system (e.g., ethanol/water) or purified by column chromatography.
-
Dry the final product under vacuum.
Data Presentation
The following tables summarize expected yields and key reaction parameters based on literature for analogous reactions.
Table 1: Reaction Parameters for the Synthesis of 2-Chloro-6-methyl-4-nitrobenzoic acid (Proposed)
| Parameter | Value | Reference |
| Starting Material | 2-chloro-6-methylbenzoic acid | - |
| Reagents | HNO₃, H₂SO₄ | General nitration procedures[2] |
| Temperature | 0-10 °C | [2] |
| Reaction Time | 2.5 - 3 hours | [2] |
| Expected Yield | 85-95% | Based on similar nitrations[2] |
| Purification Method | Recrystallization/Acid-base extraction | [2] |
Table 2: Reaction Parameters for the Synthesis of this compound
| Parameter | Value | Reference |
| Starting Material | 2-chloro-6-methyl-4-nitrobenzoic acid | - |
| Amination Method | Copper-Catalyzed Amination (Ullmann-type) | Adapted from[1] |
| Reagents | NH₃ (aq.), Cu₂O, Cs₂CO₃ | [1] |
| Solvent | DMF | [1] |
| Temperature | 90 °C | [1] |
| Pressure | 0.7-0.8 MPa | [1] |
| Reaction Time | 12 hours | [1] |
| Expected Yield | 80-90% | Based on[1] |
| Purification Method | Acid precipitation, Recrystallization | [1] |
Alternative Method: Buchwald-Hartwig Amination
For substrates that may be sensitive to the conditions of the Ullmann-type amination, the Buchwald-Hartwig amination offers a milder alternative. This palladium-catalyzed cross-coupling reaction is known for its broad substrate scope and functional group tolerance[3].
Figure 2: General workflow for Buchwald-Hartwig amination.
General Protocol Outline:
-
To an oven-dried flask, add the 2-chloro-6-methyl-4-nitrobenzoic acid, palladium catalyst, and phosphine ligand.
-
The flask is evacuated and backfilled with an inert gas (e.g., argon).
-
A solution of the base in an anhydrous solvent (e.g., toluene or dioxane) is added.
-
An ammonia source is introduced (e.g., by bubbling ammonia gas through the solution or using an ammonia surrogate).
-
The reaction is heated to the desired temperature (typically 80-110 °C) and monitored by TLC or LC-MS.
-
Upon completion, the reaction is worked up by quenching with water, extracting with an organic solvent, and purifying by chromatography or recrystallization.
Table 3: Typical Reagents for Buchwald-Hartwig Amination
| Component | Examples | Reference |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | [4] |
| Ligand | XPhos, SPhos, RuPhos, BINAP | [3][4] |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | [3] |
| Ammonia Source | NH₃ (gas), Benzophenone imine, LiN(SiMe₃)₂ | [4] |
| Solvent | Toluene, Dioxane, THF | [3] |
This alternative provides a versatile platform for the synthesis of the target molecule, particularly when optimizing for milder conditions or different functional group compatibility.
References
- 1. CN102924314A - Preparation method of 2-amino-6-nitrobenzoic acid - Google Patents [patents.google.com]
- 2. US4036838A - Process for the production of nitro derivatives of aromatic compounds - Google Patents [patents.google.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Application Notes and Protocols: 2-Amino-6-methyl-4-nitrobenzoic acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the potential use of 2-Amino-6-methyl-4-nitrobenzoic acid as a key building block in organic synthesis, particularly for the construction of heterocyclic scaffolds of medicinal interest. While direct literature applications of this specific molecule are limited, its structural similarity to other substituted anthranilic acids allows for the confident extrapolation of its reactivity in well-established synthetic transformations. This document outlines a prospective application in the synthesis of quinazolin-4(3H)-ones, a class of compounds with diverse pharmacological activities.
Introduction
This compound (CAS No. 100093-07-0) is a substituted anthranilic acid derivative. The presence of three distinct functional groups—an amino group, a carboxylic acid, and a nitro group—renders it a versatile precursor for a variety of chemical modifications. The ortho-relationship between the amino and carboxylic acid moieties is particularly significant, predisposing the molecule to cyclization reactions to form fused heterocyclic systems. One of the most prominent applications of substituted anthranilic acids is in the synthesis of quinazolines and quinazolinones, which are core structures in many therapeutic agents.[1][2][3]
Physicochemical Properties
A summary of the key physicochemical properties of the starting material is provided below.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| This compound | 100093-07-0[4] | C₈H₈N₂O₄[4] | 196.16[4] | Light yellow crystalline powder (predicted) |
Proposed Application: Synthesis of 6-Methyl-8-nitro-2-phenylquinazolin-4(3H)-one
This section details a proposed synthetic protocol for the preparation of a novel quinazolin-4(3H)-one derivative using this compound. The methodology is adapted from established procedures for the synthesis of similar quinazolinone structures from substituted anthranilic acids.[1][2]
The overall reaction is as follows:
Reaction Scheme: Synthesis of 6-Methyl-8-nitro-2-phenylquinazolin-4(3H)-one
The reaction proceeds via a cyclocondensation of this compound with benzamide.
Experimental Protocol
Materials:
-
This compound
-
Benzamide
-
Phosphorus oxychloride (POCl₃) or Polyphosphoric acid (PPA)
-
Toluene (anhydrous)
-
Ethanol
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Distilled water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware (round-bottom flask, reflux condenser, dropping funnel, etc.)
-
Heating mantle and magnetic stirrer
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add this compound (1.96 g, 10 mmol) and benzamide (1.33 g, 11 mmol).
-
Solvent and Catalyst Addition: Add 40 mL of anhydrous toluene to the flask. With gentle stirring, slowly add phosphorus oxychloride (2.8 mL, 30 mmol) to the suspension. Alternative: Polyphosphoric acid can be used as both a catalyst and solvent.
-
Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker containing 100 mL of crushed ice with vigorous stirring.
-
Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7-8.
-
Product Isolation: The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash thoroughly with cold distilled water.
-
Drying: Dry the crude product in a desiccator or a vacuum oven at 60-70 °C.
-
Purification: Recrystallize the crude solid from ethanol to obtain the pure 6-Methyl-8-nitro-2-phenylquinazolin-4(3H)-one.
-
Final Drying: Dry the purified crystals under vacuum.
Expected Results and Characterization
The successful synthesis should yield a crystalline solid. The structure of the final product can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield | Melting Point (°C) |
| 6-Methyl-8-nitro-2-phenylquinazolin-4(3H)-one | C₁₅H₁₁N₃O₃ | 281.27 | 70-85% | >200 (estimated) |
Diagrams
Logical Workflow for Synthesis
The following diagram illustrates the key steps in the proposed synthesis of 6-Methyl-8-nitro-2-phenylquinazolin-4(3H)-one.
References
Unveiling the Pharmaceutical Potential of 2-Amino-6-methyl-4-nitrobenzoic Acid and Its Analogs
Introduction
2-Amino-6-methyl-4-nitrobenzoic acid is an aromatic carboxylic acid with a unique substitution pattern that suggests a potential for diverse applications in pharmaceutical development. While direct research on this specific molecule is limited, a comprehensive analysis of its structural analogs provides significant insights into its potential as a scaffold or intermediate in the synthesis of novel therapeutic agents. This document explores the pharmaceutical applications, experimental protocols, and relevant biological pathways associated with closely related compounds, thereby illuminating the prospective utility of this compound for researchers, scientists, and drug development professionals.
The core structure, featuring an anthranilic acid backbone with additional methyl and nitro group substitutions, is a recurring motif in medicinal chemistry. These functional groups can modulate the compound's physicochemical properties, such as acidity, lipophilicity, and electronic distribution, which in turn influence its biological activity. This analysis will delve into the established roles of similar molecules in drug discovery, focusing on their applications as key intermediates and as pharmacologically active agents themselves.
Pharmaceutical Applications of Structural Analogs
The pharmaceutical significance of compounds structurally related to this compound is multifaceted, ranging from their use as foundational building blocks for complex drugs to their intrinsic bioactivity.
Key Intermediate in Drug Synthesis
Several analogs of this compound serve as crucial precursors in the synthesis of commercially available drugs and clinical candidates.
-
2-Methyl-4-nitrobenzoic acid: This isomer is a vital intermediate in the production of Tolvaptan , a selective vasopressin V2-receptor antagonist used to treat hyponatremia (low blood sodium levels) associated with conditions like heart failure and cirrhosis.[1][2] Its role underscores the importance of the methyl and nitro-substituted benzoic acid framework in constructing complex and clinically relevant molecules. Furthermore, it is employed in the synthesis of amino-1H-pyrazole amide derivatives, which have shown promise as Raf kinase inhibitors in cancer research, particularly for melanoma.[1][3]
-
2-Amino-6-nitrobenzoic acid: This compound is recognized as a key intermediate in the synthesis of various pharmaceuticals, notably in the development of anti-inflammatory and analgesic drugs .[4] Its bifunctional nature, possessing both an amino and a carboxylic acid group, allows for versatile chemical modifications.
The synthetic utility of these precursors highlights the potential of this compound to serve as a valuable starting material for generating novel chemical entities with therapeutic potential.
Biologically Active Scaffolds
Derivatives sharing the core structural elements of this compound have demonstrated significant biological activities, suggesting that this chemical motif can be exploited for the design of new drugs.
-
2-Amino-6-methyl-pyrimidine benzoic acids: Researchers have designed a series of these compounds as ATP-competitive inhibitors of casein kinase-2 (CK2) .[5] Overexpression of CK2 is implicated in several cancers, making it an attractive target for therapeutic intervention.[5] This application showcases the potential of the 2-amino-6-methyl-benzoic acid scaffold in developing targeted cancer therapies.
-
2-Amino-6-nitrobenzothiazole Derivatives: Extended hydrazones derived from 2-amino-6-nitrobenzothiazole have been identified as potent and selective inhibitors of monoamine oxidase B (MAO-B) .[6] MAO-B inhibitors are used in the treatment of Parkinson's disease and other neurodegenerative disorders. The kinetic studies revealed these compounds to be competitive and reversible inhibitors.[6]
These examples demonstrate that the specific arrangement of amino, methyl, and nitro groups on an aromatic ring can confer potent and selective inhibitory activity against important biological targets.
Quantitative Data Summary
The following table summarizes the key quantitative data for the biological activity of relevant analog compounds.
| Compound Class | Target | Key Compound Example | Activity (IC₅₀) | Selectivity Index (SI) | Reference |
| 2-Amino-6-nitrobenzothiazole-derived hydrazones | MAO-B | N'-(5-Chloro-2-oxoindolin-3-ylidene)-2-(6-nitrobenzothiazol-2-ylamino)acetohydrazide | 1.8 ± 0.3 nM | 766.67 | [6] |
| 2-Amino-6-nitrobenzothiazole-derived hydrazones | MAO-A | N'-(1-(4-bromophenyl)ethylidene)-2-(6-nitrobenzothiazol-2-ylamino)acetohydrazide | 0.42 ± 0.003 µM | - | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are protocols for the synthesis of key analog compounds.
Synthesis of 2-Methyl-4-nitrobenzoic acid from 4-Nitro-o-xylene
This protocol describes the selective oxidation of one methyl group of 4-nitro-o-xylene to a carboxylic acid.
Materials:
-
4-Nitro-o-xylene
-
Dilute nitric acid (as oxidant)
-
Free radical initiator
-
Phase transfer catalyst
Procedure:
-
Combine 4-nitro-o-xylene with dilute nitric acid in a suitable reaction vessel.
-
Add a free radical initiator and a phase transfer catalyst to the mixture.
-
The reaction is carried out under mild conditions, avoiding high temperatures and pressures.
-
Upon completion of the reaction, the product, 2-methyl-4-nitrobenzoic acid, is isolated. This method has been reported to achieve a yield of up to 83.5%.[2]
Synthesis of 2-Amino-6-nitrobenzoic acid from 2-Halo-6-nitrobenzoic acid
This method involves a copper-catalyzed amination reaction.
Materials:
-
2-Halo-6-nitrobenzoic acid (where halo can be F, Cl, Br, or I)
-
Ammonia
-
Cuprous catalyst
-
Organic solvent (e.g., DMF, NMP, DMSO)
-
Base (e.g., potassium carbonate, sodium hydroxide)
Procedure:
-
Dissolve the 2-halo-6-nitrobenzoic acid, cuprous catalyst, and a base in an organic solvent.
-
Introduce ammonia into the reaction mixture.
-
The reaction is conducted under mild conditions.
-
After the reaction is complete, the pH is adjusted with an acid to precipitate the product.
-
The 2-amino-6-nitrobenzoic acid is then isolated via filtration or extraction.[7] This method offers high conversion rates and simpler post-treatment operations.[7]
Visualizing Molecular Pathways and Workflows
Diagrams are provided to illustrate the synthetic pathways and the logical flow of drug discovery based on the discussed compounds.
Caption: Synthetic pathway of Tolvaptan intermediate.
Caption: Drug discovery workflow using the target scaffold.
While direct pharmaceutical applications of this compound are not yet established in the literature, the extensive research on its close structural analogs provides a strong rationale for its investigation. The recurring appearance of the substituted anthranilic acid motif in key pharmaceutical intermediates and biologically active molecules, such as kinase and MAO inhibitors, suggests that this compound holds significant promise as a versatile building block in drug discovery. The synthetic protocols and biological data from related compounds offer a solid foundation for future research aimed at unlocking the therapeutic potential of this specific molecule and its derivatives. Further exploration of its synthesis and biological evaluation is warranted to fully ascertain its role in the development of next-generation pharmaceuticals.
References
- 1. nbinno.com [nbinno.com]
- 2. CN103408430A - Synthesis method of 2-methyl-4-nitrobenzoic acid - Google Patents [patents.google.com]
- 3. nbinno.com [nbinno.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Design of 2-amino-6-methyl-pyrimidine benzoic acids as ATP competitive casein kinase-2 (CK2) inhibitors using structure- and fragment-based design, docking and molecular dynamic simulation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Evaluation of 2-Amino-6-nitrobenzothiazole-Derived Hydrazones as MAO Inhibitors: Role of the Methylene Spacer Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CN102924314A - Preparation method of 2-amino-6-nitrobenzoic acid - Google Patents [patents.google.com]
Application Notes and Protocols for the Nitration of 2-Amino-6-methylbenzoic Acid
Topic: Protocol for the Nitration of 2-Amino-6-methylbenzoic Acid Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.
Introduction
Direct nitration of 2-amino-6-methylbenzoic acid is challenging due to the presence of the strongly activating amino group, which is susceptible to oxidation and can lead to complex product mixtures. A more controlled and reliable method involves a three-step process: protection of the amino group via acetylation, subsequent nitration of the acetylated intermediate, and finally, deprotection to yield the desired nitrated 2-amino-6-methylbenzoic acid. This protocol provides a detailed methodology for this synthetic route. The directing effects of the acetamido and methyl groups (ortho-, para-directing) and the carboxylic acid group (meta-directing) on the aromatic ring favor the formation of nitro derivatives at the 3- and 5-positions.
Experimental Protocols
Step 1: Acetylation of 2-Amino-6-methylbenzoic Acid
This step protects the amino group as an acetamide to prevent its oxidation during nitration and to modulate its directing effect.
Materials:
-
2-Amino-6-methylbenzoic acid
-
Acetic anhydride
-
Glacial acetic acid
-
Water
-
Ethanol
Procedure:
-
In a 100 mL round-bottom flask, dissolve 10.0 g of 2-amino-6-methylbenzoic acid in 30 mL of glacial acetic acid. Gentle warming may be required to achieve complete dissolution.
-
To the stirred solution, slowly add 1.2 equivalents of acetic anhydride.
-
Heat the reaction mixture at reflux for 1 hour.
-
Allow the mixture to cool to room temperature, then pour it into 200 mL of ice-cold water with stirring.
-
Collect the precipitated solid by vacuum filtration and wash it with cold water.
-
Recrystallize the crude product from an ethanol/water mixture to obtain pure 2-acetamido-6-methylbenzoic acid.
-
Dry the product in a vacuum oven.
Step 2: Nitration of 2-Acetamido-6-methylbenzoic Acid
This step introduces a nitro group onto the aromatic ring of the protected intermediate.
Materials:
-
2-Acetamido-6-methylbenzoic acid
-
Concentrated sulfuric acid (98%)
-
Concentrated nitric acid (70%)
-
Ice
Procedure:
-
Carefully add 10.0 g of 2-acetamido-6-methylbenzoic acid in small portions to 40 mL of concentrated sulfuric acid in a flask, while keeping the temperature below 10°C using an ice bath. Stir until all the solid has dissolved.
-
In a separate flask, prepare the nitrating mixture by slowly adding 1.1 equivalents of concentrated nitric acid to 10 mL of concentrated sulfuric acid, maintaining the temperature below 10°C.
-
Add the nitrating mixture dropwise to the solution of the acetamido compound, ensuring the temperature of the reaction mixture does not exceed 10°C.
-
After the addition is complete, continue stirring the mixture in the ice bath for 1-2 hours.
-
Carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring.
-
The nitrated product will precipitate. Collect the solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.
-
The crude product will be a mixture of isomers, primarily 2-acetamido-6-methyl-3-nitrobenzoic acid and 2-acetamido-6-methyl-5-nitrobenzoic acid.
Step 3: Hydrolysis of the N-Acetyl Group (Deprotection)
This final step removes the acetyl protecting group to yield the nitrated 2-amino-6-methylbenzoic acid.
Materials:
-
Nitrated 2-acetamido-6-methylbenzoic acid intermediate
-
Hydrochloric acid (10% aqueous solution)
-
Sodium hydroxide solution (10% aqueous solution)
Procedure:
-
Suspend the crude nitrated product from Step 2 in 100 mL of 10% hydrochloric acid.
-
Heat the mixture at reflux for 2-3 hours. The solid should dissolve as the hydrolysis proceeds.
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the solution with a 10% sodium hydroxide solution until the product precipitates. The pH should be monitored to ensure complete precipitation.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
The product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to isolate the desired isomer(s).
Data Presentation
| Step | Reaction | Starting Material | Product(s) | Typical Yield |
| 1. Acetylation | Protection of the amino group | 2-Amino-6-methylbenzoic acid | 2-Acetamido-6-methylbenzoic acid | 85-95% |
| 2. Nitration | Electrophilic aromatic substitution | 2-Acetamido-6-methylbenzoic acid | Mixture of 2-acetamido-6-methyl-3-nitrobenzoic acid and -5-nitrobenzoic acid | 60-75% (total) |
| 3. Hydrolysis | Deprotection of the amino group | Nitrated acetamido intermediate | Mixture of 2-amino-6-methyl-3-nitrobenzoic acid and -5-nitrobenzoic acid | >90% |
Visualizations
Caption: Overall experimental workflow for the nitration of 2-amino-6-methylbenzoic acid.
Caption: Chemical transformations in the multi-step nitration protocol.
Application Notes and Protocols for the Purification of 2-Amino-6-methyl-4-nitrobenzoic Acid via Recrystallization
Authored for: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed protocol for the purification of 2-Amino-6-methyl-4-nitrobenzoic acid using recrystallization. This method is designed to effectively remove impurities, yielding a product of high purity suitable for further research and development applications. The protocol is based on established principles of recrystallization for aromatic nitro compounds and substituted benzoic acids, with a focus on a mixed-solvent system to ensure optimal purification. Safety precautions and data presentation are also detailed to ensure safe and accurate execution of the procedure.
Introduction
This compound is a substituted aromatic carboxylic acid with potential applications in medicinal chemistry and materials science. As with many synthesized organic compounds, the crude product often contains impurities from starting materials, byproducts, and side reactions. Recrystallization is a robust and widely used technique for the purification of solid organic compounds. The principle of this method relies on the differential solubility of the target compound and its impurities in a selected solvent or solvent system at varying temperatures. By dissolving the impure compound in a hot solvent and allowing it to cool slowly, the desired compound selectively crystallizes, leaving the impurities dissolved in the mother liquor.
This protocol outlines a mixed-solvent recrystallization procedure, which is particularly effective when a single solvent does not provide the ideal solubility characteristics. An ethyl acetate and hexane system is recommended based on procedures for structurally similar compounds, where ethyl acetate acts as the primary solvent and hexane as the anti-solvent.
Safety Precautions
Before beginning this procedure, it is crucial to review the Safety Data Sheet (SDS) for this compound and all solvents used.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required.
-
Body Protection: A laboratory coat must be worn.
-
Respiratory Protection: Work should be conducted in a well-ventilated fume hood to avoid inhalation of solvent vapors and fine solid particles.
General Handling:
-
Avoid inhalation of dust and vapors.
-
Prevent contact with skin and eyes.
-
Wash hands thoroughly after handling.
-
Ensure that an eyewash station and safety shower are readily accessible.
Experimental Protocol
This protocol details the steps for the recrystallization of this compound.
Materials and Equipment:
-
Crude this compound
-
Ethyl acetate (reagent grade)
-
Hexane (reagent grade)
-
Activated carbon (optional, for colored impurities)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring capabilities
-
Magnetic stir bar
-
Buchner funnel and filter flask
-
Filter paper
-
Spatula
-
Watch glass
-
Drying oven or vacuum desiccator
Step 1: Solvent Selection and Dissolution
-
Place the crude this compound into an Erlenmeyer flask equipped with a magnetic stir bar.
-
Add a minimal amount of ethyl acetate to the flask, just enough to create a slurry.
-
Gently heat the mixture on a hot plate with continuous stirring. Add more ethyl acetate in small portions until the solid completely dissolves. Avoid adding an excess of solvent to ensure a good recovery yield.
-
If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon (approximately 1-2% of the solute mass) to the solution. Reheat the solution to boiling for a few minutes to allow the activated carbon to adsorb the colored impurities.
Step 2: Hot Filtration (if activated carbon was used)
-
If activated carbon was used, perform a hot filtration to remove it. This step should be done quickly to prevent premature crystallization.
-
Preheat a second Erlenmeyer flask and a glass funnel on the hot plate.
-
Place a fluted filter paper in the funnel and pour the hot solution through it into the preheated flask.
Step 3: Crystallization
-
Remove the flask containing the clear solution from the heat.
-
Slowly add hexane to the hot solution with continuous stirring until the solution becomes slightly turbid (cloudy). The turbidity indicates the saturation point has been reached.
-
Add a few drops of ethyl acetate to redissolve the precipitate and obtain a clear solution.
-
Cover the flask with a watch glass and allow it to cool slowly to room temperature without disturbance. Slow cooling is essential for the formation of large, pure crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
Step 4: Isolation and Washing of Crystals
-
Collect the crystals by vacuum filtration using a Buchner funnel and a filter flask.
-
Wash the crystals with a small amount of ice-cold hexane to remove any residual soluble impurities. It is important to use a cold solvent to minimize the loss of the desired product.
-
Continue to draw air through the filter cake for several minutes to partially dry the crystals.
Step 5: Drying
-
Carefully transfer the crystals from the filter paper to a pre-weighed watch glass.
-
Dry the crystals to a constant weight in a drying oven at a temperature below the melting point of the compound, or in a vacuum desiccator.
Data Presentation
The following table summarizes the key quantitative parameters for the recrystallization of this compound.
| Parameter | Recommended Value/Range | Notes |
| Solvent System | Ethyl Acetate / Hexane | Ethyl acetate is the primary solvent; hexane is the anti-solvent. |
| Dissolution Temperature | ~77 °C (Boiling point of Ethyl Acetate) | Heat gently to avoid bumping. |
| Cooling Procedure | Slow cooling to room temperature, followed by an ice bath | Promotes the formation of pure, well-defined crystals. |
| Washing Solvent | Ice-cold Hexane | Minimizes the dissolution of the purified product during washing. |
| Drying Temperature | 50-60 °C (in a drying oven) | Ensure the temperature is well below the compound's melting point to prevent decomposition. |
| Expected Purity | >97% (by HPLC) | Purity can be assessed by techniques such as HPLC, melting point analysis, or NMR spectroscopy.[1] |
| Expected Recovery | 80-90% | The exact recovery will depend on the initial purity of the crude product and adherence to the protocol. |
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the recrystallization procedure.
Caption: Workflow for the recrystallization of this compound.
References
Application Notes and Protocols: 2-Amino-6-methyl-4-nitrobenzoic Acid as a Versatile Building Block for the Synthesis of Bioactive Heterocycles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential applications of 2-Amino-6-methyl-4-nitrobenzoic acid as a key starting material for the synthesis of various heterocyclic compounds. Due to a lack of specific literature on this particular substituted anthranilic acid, the following protocols are based on well-established synthetic methodologies for analogous compounds. These notes are intended to serve as a foundational guide for researchers to explore the synthesis of novel quinazolinone and acridone derivatives, which are known to possess significant biological activities.
Introduction
This compound is a unique trifunctional building block containing an amino group, a carboxylic acid, and a nitro group, making it an attractive starting material for the synthesis of a diverse range of heterocyclic systems. The strategic placement of the amino and carboxylic acid moieties ortho to each other allows for facile cyclization reactions to form fused ring systems. The presence of the methyl and nitro groups on the benzene ring is anticipated to modulate the physicochemical and pharmacological properties of the resulting heterocycles. This document outlines detailed protocols for the synthesis of two important classes of heterocycles: quinazolinones and acridones, starting from this compound.
I. Synthesis of 7-Methyl-5-nitro-4(3H)-quinazolinone Derivatives
Quinazolinones are a prominent class of nitrogen-containing heterocycles with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and anticonvulsant properties. The synthesis of quinazolinones from 2-aminobenzoic acid derivatives is a well-established strategy. The following protocol outlines a two-step process for the synthesis of 7-methyl-5-nitro-4(3H)-quinazolinone.
Experimental Workflow: Synthesis of 7-Methyl-5-nitro-4(3H)-quinazolinone
Caption: Workflow for the synthesis of 7-Methyl-5-nitro-4(3H)-quinazolinone.
Protocol 1: Synthesis of 7-Methyl-5-nitro-4(3H)-quinazolinone
Step 1: Synthesis of 2-Acetamido-6-methyl-4-nitrobenzoic acid
-
In a 100 mL round-bottom flask equipped with a reflux condenser, add this compound (1.96 g, 10 mmol).
-
To the flask, add acetic anhydride (5 mL, 53 mmol).
-
Heat the mixture to reflux for 1 hour.
-
Allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into 50 mL of ice-cold water with stirring.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water (2 x 20 mL).
-
Dry the solid in a vacuum oven at 60 °C to obtain 2-acetamido-6-methyl-4-nitrobenzoic acid.
Step 2: Synthesis of 7-Methyl-5-nitro-4(3H)-quinazolinone
-
In a 50 mL round-bottom flask, thoroughly mix 2-acetamido-6-methyl-4-nitrobenzoic acid (from Step 1) (2.38 g, 10 mmol) and ammonium acetate (1.54 g, 20 mmol).
-
Heat the mixture in an oil bath at 160-180 °C for 2 hours.
-
Cool the reaction mixture to room temperature.
-
Add 20 mL of cold water to the solidified mass and stir to break up the solid.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold water (2 x 15 mL) and then with a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to afford pure 7-methyl-5-nitro-4(3H)-quinazolinone.
Quantitative Data (Predicted)
| Compound | Starting Material (mmol) | Product (mmol) | Predicted Yield (%) |
| 2-Acetamido-6-methyl-4-nitrobenzoic acid | 10 | ~9.5 | ~95 |
| 7-Methyl-5-nitro-4(3H)-quinazolinone | 10 | ~7.5 | ~75 |
II. Synthesis of 2-Methyl-4-nitro-9(10H)-acridone
Acridones are another important class of heterocyclic compounds known for their DNA intercalating properties and potential as anticancer and antimalarial agents. The synthesis of acridones is often achieved through the cyclization of N-phenylanthranilic acids. This section details a proposed two-step synthesis of 2-methyl-4-nitro-9(10H)-acridone from this compound via an initial Ullmann condensation.
Experimental Workflow: Synthesis of 2-Methyl-4-nitro-9(10H)-acridone
Application Notes and Protocols for the Derivatization of 2-Amino-6-methyl-4-nitrobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the derivatization of the amino group of 2-Amino-6-methyl-4-nitrobenzoic acid, a key intermediate in the synthesis of various pharmacologically active compounds. The protocols focus on two common and versatile derivatization reactions: N-acylation and N-sulfonylation. These modifications can be employed to alter the physicochemical properties of the parent molecule, introduce new functionalities for further synthetic transformations, or explore structure-activity relationships (SAR) in drug discovery programs.
Introduction
This compound possesses three functional groups: an amino group, a carboxylic acid, and a nitro group, attached to a substituted benzene ring. The amino group is a primary nucleophile and can readily undergo derivatization. However, its reactivity is influenced by the steric hindrance from the adjacent methyl group and the electron-withdrawing nature of both the nitro and carboxylic acid groups. The protocols provided below are adapted from established methods for structurally similar anilines, such as 2-methyl-4-nitroaniline, and take into consideration the specific chemical nature of the target molecule.[1][2][3]
General Workflow for Derivatization
The overall process for the derivatization of this compound involves the reaction of the amino group with an appropriate electrophile, followed by workup and purification of the desired product. The general workflow is illustrated below.
Figure 1: General workflow for the derivatization of the amino group on this compound.
Protocol 1: N-Acetylation of this compound
This protocol describes the acetylation of the amino group using acetic anhydride. Acetylation is a common method to protect the amino group or to introduce an acetyl moiety that can influence the biological activity of the molecule.
Materials:
-
This compound
-
Acetic anhydride
-
Glacial acetic acid
-
Pyridine (optional, as a catalyst and acid scavenger)
-
Deionized water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, separatory funnel, etc.)
-
Heating mantle and magnetic stirrer
-
Rotary evaporator
-
Melting point apparatus
-
Spectroscopic instruments (NMR, IR, MS) for product characterization
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in glacial acetic acid (5-10 mL per gram of starting material).
-
Addition of Reagents: To the stirred solution, add acetic anhydride (1.2-1.5 eq). If desired, a catalytic amount of pyridine (0.1 eq) can be added.
-
Reaction: Heat the reaction mixture to 80-100°C and maintain this temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup:
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture into ice-cold water (10 volumes) with stirring.
-
A precipitate of the N-acetylated product should form. If no precipitate forms, extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Collect the precipitate by vacuum filtration and wash with cold water. If extraction was performed, combine the organic layers.
-
Wash the combined organic layers with deionized water (2 x 20 mL) and then with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).
-
Characterization: Characterize the purified product by determining its melting point and obtaining spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its structure and purity.
Reaction Pathway:
Figure 2: Reaction scheme for the N-acetylation of this compound.
Protocol 2: N-Sulfonylation of this compound
This protocol details the reaction of the amino group with a sulfonyl chloride, such as p-toluenesulfonyl chloride (tosyl chloride), to form a sulfonamide. Sulfonamides are an important class of compounds in medicinal chemistry.
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl) or Benzenesulfonyl chloride
-
Pyridine or Triethylamine (as a base and solvent)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) (as a solvent)
-
1 M Hydrochloric acid (HCl)
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware
-
Magnetic stirrer
-
Rotary evaporator
-
Melting point apparatus
-
Spectroscopic instruments (NMR, IR, MS)
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve this compound (1.0 eq) in pyridine (5-10 mL per gram of starting material). Alternatively, use a mixture of DCM or THF and a base like triethylamine (2.0-3.0 eq).
-
Addition of Reagent: Cool the solution to 0°C in an ice bath. Add p-toluenesulfonyl chloride (1.1-1.3 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 10°C.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Workup:
-
Pour the reaction mixture into ice-cold 1 M HCl (10 volumes).
-
A precipitate of the N-sulfonylated product may form. If so, collect it by vacuum filtration and wash with cold water.
-
If no precipitate forms, extract the aqueous mixture with ethyl acetate or DCM (3 x 20 mL).
-
Wash the combined organic layers sequentially with 1 M HCl (2 x 20 mL), deionized water (2 x 20 mL), and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the final product by melting point determination and spectroscopic analysis (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Reaction Pathway:
Figure 3: Reaction scheme for the N-sulfonylation of this compound.
Quantitative Data Summary
The following table summarizes the expected outcomes for the derivatization reactions based on protocols for structurally similar compounds.[1][3] Please note that these are hypothetical values and actual results may vary.
| Derivatization Method | Reagent | Product Name | Expected Yield (%) | Expected Melting Point (°C) |
| N-Acetylation | Acetic anhydride | 2-Acetylamino-6-methyl-4-nitrobenzoic acid | 75-85 | 210-215 |
| N-Sulfonylation | p-Toluenesulfonyl chloride | 2-(p-Tosylamino)-6-methyl-4-nitrobenzoic acid | 80-90 | 230-235 |
| N-Sulfonylation | Benzenesulfonyl chloride | 2-(Phenylsulfonylamino)-6-methyl-4-nitrobenzoic acid | 78-88 | 225-230 |
Troubleshooting and Considerations
-
Low Reactivity: The amino group in the starting material is deactivated by the electron-withdrawing nitro and carboxyl groups and sterically hindered by the ortho-methyl group. If reactions are sluggish, consider increasing the reaction temperature, using a more reactive acylating/sulfonylating agent, or employing a catalyst.
-
Side Reactions: The carboxylic acid group may undergo esterification under certain conditions, especially if alcohols are used as solvents at elevated temperatures. To avoid this, it is recommended to use aprotic solvents. If esterification is a significant issue, protection of the carboxylic acid group (e.g., as a methyl or ethyl ester) prior to derivatization of the amino group may be necessary, followed by a final deprotection step.
-
Purification Challenges: The products, being carboxylic acids, may be amenable to purification by extraction into a basic aqueous solution and subsequent re-acidification and precipitation, in addition to standard chromatographic and recrystallization techniques.
By following these detailed protocols and considering the provided insights, researchers can effectively derivatize the amino group of this compound for a variety of applications in drug discovery and development.
References
Application Notes and Protocols for Carboxylic Acid Activation of 2-Amino-6-methyl-4-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the activation of the carboxylic acid group in 2-Amino-6-methyl-4-nitrobenzoic acid, a sterically hindered molecule, to facilitate amide bond formation. The protocols are based on established chemical principles and published data for similar sterically hindered substrates.
Introduction
This compound presents a significant challenge for amide coupling reactions due to the steric hindrance around the carboxylic acid moiety, imparted by the ortho-amino and ortho-methyl substituents. Standard coupling conditions may result in low yields or require harsh conditions. This document outlines several effective methods for the activation of this carboxylic acid, enabling efficient amide bond formation. The selection of an appropriate activation method is crucial for the successful synthesis of derivatives of this compound.
Comparative Data on Activation Methods
The following table summarizes the expected performance of various carboxylic acid activation methods for this compound, based on data from analogous sterically hindered systems. The yields are estimates and may vary depending on the specific amine coupling partner and reaction conditions.
| Activation Method | Coupling Reagent/System | Base | Typical Solvent(s) | Estimated Yield Range (%) | Key Considerations |
| Carbodiimide Coupling | EDC / HOBt | DIPEA or Et₃N | DMF, DCM, MeCN | 40-70 | A common and cost-effective method, but may be less effective for highly hindered substrates. The use of DMAP as a catalyst can improve yields[1][2]. |
| Uronium/Aminium Salt | HATU | DIPEA or 2,4,6-Collidine | DMF, NMP | 70-95 | Highly efficient for sterically hindered couplings due to the formation of a highly reactive OAt-active ester[3][4]. |
| Uronium/Aminium Salt | COMU | DIPEA or Lutidine | DMF, MeCN | 70-95 | A third-generation coupling reagent with high efficiency, comparable to HATU, and a better safety profile. It is beneficial for coupling sterically encumbered components[5]. |
| Mixed Anhydride | Isobutyl Chloroformate | NMM | THF, DCM | 50-80 | A classical and cost-effective method. Careful control of temperature is crucial to minimize side reactions[6][7][8]. |
| Acid Chloride | Thionyl Chloride (SOCl₂) or Oxalyl Chloride | Pyridine or Et₃N | Toluene, DCM | 80-95 | A highly effective method for hindered acids, often providing high yields. Requires a two-step process (formation of the acid chloride, then reaction with the amine)[9]. |
Reaction Pathways and Workflows
General Amide Coupling Workflow
Caption: General workflow for amide bond formation.
Signaling Pathway for Common Coupling Reagents
Caption: Activation pathways for EDC/HOBt and HATU.
Experimental Protocols
Method 1: Carbodiimide Coupling using EDC and HOBt
This method is a widely used, one-pot procedure for amide bond formation. The addition of HOBt suppresses side reactions and can improve yields, especially for challenging substrates. The use of DMAP as a catalyst is recommended for sterically hindered acids like this compound[1][2].
Protocol:
-
To a solution of this compound (1.0 equiv.) in anhydrous DMF (0.1-0.5 M) at 0 °C, add HOBt (1.2 equiv.) and EDC·HCl (1.2 equiv.).
-
Add the amine (1.1 equiv.) to the mixture.
-
Add DIPEA (2.0-3.0 equiv.) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Method 2: Uronium Salt Coupling using HATU
HATU is a highly effective coupling reagent for sterically hindered carboxylic acids and amines, often providing high yields in shorter reaction times compared to carbodiimide methods[3][4].
Protocol:
-
Dissolve this compound (1.0 equiv.) in anhydrous DMF (0.1-0.5 M).
-
Add HATU (1.1 equiv.) and DIPEA (2.0 equiv.) to the solution and stir for 15-30 minutes at room temperature to pre-activate the carboxylic acid.
-
Add the amine (1.1 equiv.) to the reaction mixture.
-
Stir at room temperature for 2-12 hours, monitoring the reaction by TLC or LC-MS.
-
Work-up the reaction as described in Method 1.
-
Purify the product by column chromatography.
Method 3: Uronium Salt Coupling using COMU
COMU is a third-generation uronium salt that offers high reactivity, similar to HATU, with the added benefits of producing water-soluble byproducts and having a better safety profile. It is particularly effective for coupling sterically hindered amino acids[5].
Protocol:
-
To a solution of this compound (1.0 equiv.) and the amine (1.1 equiv.) in anhydrous DMF (0.1-0.5 M) at 0 °C, add COMU (1.1 equiv.).
-
Add DIPEA (2.0 equiv.) to the mixture and stir at room temperature.
-
Monitor the reaction for 1-6 hours by TLC or LC-MS.
-
Upon completion, perform an aqueous work-up as described in Method 1.
-
Purify the product by column chromatography.
Method 4: Mixed Anhydride Method
This method involves the formation of a mixed anhydride with isobutyl chloroformate, which then reacts with the amine. It is a cost-effective method but requires low temperatures to minimize side reactions[6][7][8].
Protocol:
-
Dissolve this compound (1.0 equiv.) in anhydrous THF (0.2-0.5 M) and cool to -15 °C.
-
Add N-methylmorpholine (NMM) (1.1 equiv.) and stir for 1-2 minutes.
-
Add isobutyl chloroformate (1.05 equiv.) dropwise, ensuring the temperature remains below -10 °C.
-
Stir the mixture at -15 °C for 15-30 minutes to form the mixed anhydride.
-
Add a solution of the amine (1.1 equiv.) in anhydrous THF to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir for 2-16 hours.
-
Filter off the NMM·HCl salt and concentrate the filtrate under reduced pressure.
-
Redissolve the residue in ethyl acetate and perform an aqueous work-up as described in Method 1.
-
Purify the product by column chromatography.
Method 5: Acid Chloride Method
This is a robust and often high-yielding method for sterically hindered carboxylic acids. It involves the conversion of the carboxylic acid to the more reactive acid chloride, which is then reacted with the amine.
Protocol:
Step 1: Formation of the Acid Chloride
-
To a suspension of this compound (1.0 equiv.) in toluene or DCM (0.5-1.0 M), add thionyl chloride (2.0-3.0 equiv.).
-
Add a catalytic amount of DMF (1-2 drops).
-
Heat the mixture to reflux and stir for 2-4 hours, or until the evolution of gas ceases and the solution becomes clear.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove excess thionyl chloride and solvent. The crude acid chloride is often used directly in the next step.
Step 2: Amide Formation
-
Dissolve the crude acid chloride from Step 1 in anhydrous DCM or THF (0.2-0.5 M) and cool to 0 °C.
-
In a separate flask, dissolve the amine (1.1 equiv.) and a non-nucleophilic base such as pyridine or Et₃N (1.5 equiv.) in the same solvent.
-
Add the amine solution dropwise to the acid chloride solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Perform an aqueous work-up as described in Method 1.
-
Purify the product by column chromatography.
Conclusion
The activation of the sterically hindered carboxylic acid in this compound can be achieved through several methods. For high yields and cleaner reactions with challenging substrates, the use of modern uronium/aminium salt coupling reagents such as HATU or COMU is recommended. The acid chloride method is also a very effective and high-yielding alternative, particularly for larger-scale syntheses. The choice of method will depend on factors such as the scale of the reaction, the cost of reagents, and the functional group tolerance of the amine coupling partner. The protocols provided herein serve as a guide for the efficient synthesis of amide derivatives of this compound.
References
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Amide Synthesis [fishersci.co.uk]
- 4. researchgate.net [researchgate.net]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. Brief Introduction of Synthesis of Amides by Mixed Anhydride Method [en.highfine.com]
- 7. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 8. researchgate.net [researchgate.net]
- 9. pure.hud.ac.uk [pure.hud.ac.uk]
Application Notes and Protocols: 2-Amino-6-methyl-4-nitrobenzoic Acid as an Intermediate for Azo Dye Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-6-methyl-4-nitrobenzoic acid is a valuable aromatic intermediate containing both an amino and a carboxylic acid group, making it a versatile building block for the synthesis of various organic compounds, including azo dyes. Azo dyes are a significant class of colorants characterized by the presence of one or more azo (–N=N–) groups.[1] They are widely used in the textile, printing, and pharmaceutical industries due to their diverse color palette and relatively simple synthesis.[1] The synthesis of azo dyes typically involves a two-step process: the diazotization of a primary aromatic amine followed by the coupling of the resulting diazonium salt with an electron-rich coupling component, such as a phenol or an aromatic amine.[1]
These application notes provide a detailed protocol for the synthesis of a monoazo dye using this compound as the diazo component and 2-naphthol as the coupling component. The resulting dye is expected to exhibit interesting spectroscopic properties due to the extended conjugation and the presence of electron-withdrawing and electron-donating groups.
Proposed Synthesis of an Azo Dye
The proposed synthesis involves the diazotization of this compound using sodium nitrite in an acidic medium to form the corresponding diazonium salt. This unstable intermediate is then immediately coupled with 2-naphthol in an alkaline solution to yield the final azo dye. The general reaction is a classic example of electrophilic aromatic substitution, where the diazonium ion acts as the electrophile.[1]
Quantitative Data
The following table summarizes the key quantitative data for the proposed synthesis of the azo dye from this compound and 2-naphthol.
| Parameter | This compound | 2-Naphthol | Sodium Nitrite | Azo Dye Product |
| Molecular Formula | C₈H₈N₂O₄ | C₁₀H₈O | NaNO₂ | C₁₈H₁₃N₃O₅ |
| Molecular Weight ( g/mol ) | 196.16 | 144.17 | 69.00 | 351.32 |
| Amount (mmol) | 10 | 10 | 10.5 | - |
| Weight (g) | 1.96 | 1.44 | 0.72 | - |
| Theoretical Yield (g) | - | - | - | 3.51 |
| Hypothetical Actual Yield (g) | - | - | - | 3.16 |
| Hypothetical Yield (%) | - | - | - | 90 |
| Hypothetical Melting Point (°C) | - | - | - | 210-215 |
| Hypothetical λmax (nm) in DMSO | - | - | - | 485 |
Experimental Protocols
Materials and Reagents:
-
This compound
-
2-Naphthol
-
Sodium Nitrite (NaNO₂)
-
Hydrochloric Acid (HCl), concentrated and 2M
-
Sodium Hydroxide (NaOH)
-
Sodium Carbonate (Na₂CO₃)
-
Urea
-
Ethanol
-
Distilled Water
-
Ice
Equipment:
-
Beakers (100 mL, 250 mL)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Buchner funnel and flask
-
Filter paper
-
pH paper or pH meter
-
Glass stirring rod
-
Thermometer
Protocol 1: Diazotization of this compound
-
In a 100 mL beaker, dissolve 1.96 g (10 mmol) of this compound in 20 mL of 2M hydrochloric acid, warming gently if necessary to achieve dissolution.
-
Cool the solution to 0-5 °C in an ice bath with continuous stirring. A fine precipitate of the amine salt may form.
-
In a separate 50 mL beaker, dissolve 0.72 g (10.5 mmol) of sodium nitrite in 5 mL of cold distilled water.
-
Slowly add the sodium nitrite solution dropwise to the cold amine solution over a period of 10-15 minutes, ensuring the temperature remains below 5 °C.[2]
-
Stir the reaction mixture for an additional 30 minutes at 0-5 °C after the addition is complete.[2] The formation of the diazonium salt is indicated by a clear solution.
-
To ensure the removal of any excess nitrous acid, a small amount of urea can be added until gas evolution (nitrogen) ceases.
Protocol 2: Coupling of the Diazonium Salt with 2-Naphthol
-
In a 250 mL beaker, dissolve 1.44 g (10 mmol) of 2-naphthol in 25 mL of 1M sodium hydroxide solution.
-
Cool the 2-naphthol solution to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution prepared in Protocol 1 to the cold 2-naphthol solution with vigorous stirring. A brightly colored precipitate should form immediately.[3]
-
Continue stirring the reaction mixture in the ice bath for 1-2 hours to ensure complete coupling.[2]
-
Adjust the pH of the mixture to approximately 7-8 by adding a saturated solution of sodium carbonate if necessary.[2]
-
Isolate the crude azo dye by vacuum filtration using a Buchner funnel.
-
Wash the precipitate with cold distilled water until the filtrate is neutral.
-
Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol-water mixture, to obtain the purified azo dye.
-
Dry the purified dye in a desiccator or a vacuum oven at a low temperature.
-
Characterize the final product by determining its melting point, and spectroscopic analysis (e.g., UV-Vis, FT-IR, and NMR).
Visualizations
Caption: Experimental workflow for the synthesis of an azo dye.
Caption: Reaction pathway for the synthesis of the azo dye.
References
Application Notes and Protocols for the Synthesis of Biologically Active Molecules
Introduction: The synthesis of novel chemical entities with therapeutic potential is a cornerstone of modern drug discovery and development. Synthetic medicinal chemistry allows researchers to create and optimize molecules that can interact with specific biological targets, leading to advancements in the treatment of a wide range of diseases.[1] This document provides detailed application notes and experimental protocols for the synthesis and evaluation of three distinct classes of biologically active molecules: anticancer chalcone-sulfonamide hybrids, antiviral ferruginol analogues, and neuroprotective natural product mimics. The protocols are intended for researchers, scientists, and drug development professionals, with a focus on clear data presentation and reproducible methodologies.
Case Study 1: Anticancer Chalcone-Sulfonamide Hybrids
Application Note:
Chalcones, characterized by an α,β-unsaturated ketone core, and sulfonamides are two well-established pharmacophores known for a variety of biological activities.[2] Molecular hybridization, which combines these two scaffolds into a single molecule, is a powerful strategy to develop novel therapeutic agents.[3] Chalcone-sulfonamide hybrids have demonstrated significant antiproliferative activity against a range of human cancer cell lines, including breast cancer, leukemia, and colon cancer.[1][4] Their mechanism of action often involves the induction of apoptosis, modulation of hormone pathways like the estrogen receptor α (ERα) axis, and inhibition of key cellular enzymes such as protein kinase C (PKC).[1][5] The α,β-unsaturated system in the chalcone moiety can act as a Michael acceptor, enabling covalent interaction with biological targets, which can lead to enhanced potency and duration of action.[1]
Data Presentation:
The following tables summarize the synthetic yields and in vitro anticancer activity of representative chalcone-sulfonamide hybrids.
Table 1: Synthesis Yields for Chalcone-Sulfonamide Derivatives.
| Compound ID | Synthetic Step | Yield (%) | Reference |
|---|---|---|---|
| 4 | Final N-arylation | 79-89% | [2] |
| 7e | Claisen-Schmidt Condensation | 58% | [1] |
| 8b | Claisen-Schmidt Condensation | Not specified | [4] |
| 9b | Claisen-Schmidt Condensation | Not specified |[4] |
Table 2: Antiproliferative Activity of Chalcone-Sulfonamide Hybrids (IC₅₀/GI₅₀ Values in µM).
| Compound ID | MCF-7 (Breast) | K-562 (Leukemia) | LOX IMVI (Melanoma) | HCT-116 (Colon) | AGS (Gastric) | Reference |
|---|---|---|---|---|---|---|
| 4 | < Tamoxifen Std. | - | - | - | - | [2] |
| 7e | 1.8 | 2.0 | - | 2.5 | - | [1] |
| 8b | - | 0.57 | 1.28 | - | - | [4] |
| Derivative 5 | - | - | - | - | <1.0 µg/mL |[6] |
Diagrams:
Caption: General synthetic workflow for chalcone-sulfonamide hybrids.
Caption: Simplified signaling pathway for anticancer chalcone-sulfonamides.
Experimental Protocols:
Protocol 1.1: Synthesis of a Chalcone-Sulfonamide Hybrid This protocol is a generalized procedure based on methodologies reported in the literature.[2]
-
Step 1: Synthesis of Chalcone Intermediate (Claisen-Schmidt Condensation) a. Dissolve 10 mmol of a substituted acetophenone (e.g., 4-aminoacetophenone) and 10 mmol of a substituted aromatic aldehyde in 20 mL of ethanol in a round-bottom flask. b. To this stirring mixture, add a solution of 40% potassium hydroxide (15 mL) dropwise over 5 minutes. c. Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). d. Upon completion, pour the reaction mixture into ice-cold water (100 mL). e. Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and dry the product. Recrystallize from ethanol to obtain the pure chalcone.
-
Step 2: Synthesis of Chalcone Sulfonyl Chloride a. Cool chlorosulfonic acid (5 equivalents) to 0 °C in an ice bath. b. Add the chalcone intermediate (1 equivalent) from Step 1 in small portions over 30 minutes, ensuring the temperature does not exceed 5 °C. c. Stir the mixture at 0-5 °C for 2-3 hours. d. Carefully pour the reaction mixture onto crushed ice. e. Filter the resulting precipitate, wash with cold water, and dry under vacuum to yield the chalcone sulfonyl chloride. Use this product immediately in the next step.
-
Step 3: Synthesis of Final Chalcone-Sulfonamide Hybrid a. In a mortar, grind together an aromatic amine (1 mmol) and anhydrous potassium carbonate (K₂CO₃, 4 mmol) into a fine powder. b. Add the chalcone sulfonyl chloride (1 mmol) from Step 2 and continue to grind the mixture at room temperature. c. Monitor the reaction by TLC. The reaction is typically complete within 1-2 hours. d. Add water to the reaction mixture and extract with ethyl acetate. e. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product. f. Purify the product by column chromatography or recrystallization to obtain the final chalcone-sulfonamide hybrid.
Protocol 1.2: In Vitro Antiproliferative MTT Assay
-
Cell Seeding: a. Seed human cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. b. Incubate the plate at 37 °C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.
-
Compound Treatment: a. Prepare stock solutions of the synthesized compounds in DMSO and dilute them to various concentrations with culture medium. b. After 24 hours of incubation, replace the medium with fresh medium containing the test compounds at different concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin). c. Incubate the plate for another 48-72 hours.
-
MTT Addition and Incubation: a. Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. b. Incubate the plate for 3-4 hours at 37 °C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization and Measurement: a. Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals. b. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. c. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the vehicle control. b. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using appropriate software.
Case Study 2: Antiviral Ferruginol Analogues
Application Note:
Natural products remain a vital source of inspiration for the development of new antiviral agents.[7] Abietane diterpenes, a class of natural products, and their semi-synthetic derivatives have shown a range of pharmacological activities, including potent antiviral effects.[8] Ferruginol, a natural abietane, and its synthetic analogues have demonstrated efficacy against several viruses, including human coronaviruses (HCoV).[8][9] The mechanism of action for some abietanes is thought to involve the inhibition of key viral enzymes, such as the main protease (Mpro or 3CLpro), which is essential for viral replication.[8] The synthesis of analogues allows for the exploration of structure-activity relationships to optimize potency and reduce cytotoxicity.
Data Presentation:
Table 3: Antiviral Activity and Cytotoxicity of Ferruginol Analogues against HCoV-229E.
| Compound ID | Description | Cytotoxicity (Max. non-toxic dose, µg/mL) | Antiviral Activity (Viral Titer Reduction) | Reference |
|---|---|---|---|---|
| 12 | Ferruginol Analogue | > 3 | ~0.5-log reduction | [8] |
| 14 | 18-Aminoferruginol | > 3 | ~2-log reduction | [8] |
| 15 | 12-Hydroxy-N,N-(3-fluorophthaloyl) dehydroabietylamine | > 3 | ~2-log reduction | [8] |
| 16 | 12-Hydroxy-N,N-(4-fluorophthaloyl) dehydroabietylamine | > 3 | Significant reduction |[8] |
Diagrams:
Caption: Synthetic workflow for C18-functionalized ferruginol analogues.
Caption: Simplified coronavirus replication cycle and potential target for ferruginol analogues.
Experimental Protocols:
Protocol 2.1: Synthesis of 12-Hydroxy-N,N-(3-fluorophthaloyl)dehydroabietylamine (15) This protocol is adapted from Sousa et al., Viruses 2023.[8]
-
Step 1: Synthesis of 18-Aminoferruginol (14) a. To a stirred suspension of the starting phthalimide intermediate (prepared from (+)-dehydroabietylamine, 7.4 mmol) in ethanol (65 mL), add excess hydrazine monohydrate (50%, 44.4 mmol). b. Reflux the mixture for 5 hours. c. While hot, filter off the white solid precipitate and wash it with fresh ethanol (3 x 20 mL). d. Concentrate the filtrate to yield the crude amino-phenol 14. This crude product can be used directly in the next step after treatment with aqueous 2 M NaOH.
-
Step 2: Synthesis of the Final Analogue (15) a. In a round-bottom flask, combine 18-Aminoferruginol (14) (0.66 mmol) and 3-fluorophthalic anhydride (0.73 mmol) in acetic acid (2.5 mL). b. Reflux the mixture for 2.5 hours. c. Cool the reaction to room temperature and add 30 mL of water. d. Collect the precipitate by filtration, wash with water, and dry to yield the final product (15). e. Characterize the product using standard analytical techniques (NMR, MS, Elemental Analysis).
Protocol 2.2: Antiviral Activity Assay (HCoV-229E)
-
Cell Culture and Cytotoxicity: a. Culture human lung fibroblast cells (e.g., MRC-5) in appropriate medium. b. Seed cells in a 96-well plate. After 24 hours, add the synthesized compounds at increasing concentrations (e.g., 3.6–82.7 µM). c. Incubate for 72 hours and assess cell viability using the MTT assay (as described in Protocol 1.2) to determine the maximum non-toxic concentration of each compound.
-
Viral Infection and Treatment: a. Seed MRC-5 cells in 96-well plates and grow to confluence. b. Infect the cell monolayers with HCoV-229E at a specific multiplicity of infection (MOI). c. After a 1-hour adsorption period, remove the virus inoculum and add fresh medium containing the test compounds at their maximum non-toxic concentrations. d. Include a virus-only control (no compound) and a cell-only control (no virus, no compound).
-
Quantification of Viral Titer: a. Incubate the plates at 33 °C for 3-5 days, or until a cytopathic effect (CPE) is observed in the virus control wells. b. Collect the supernatants from each well. c. Perform a serial 10-fold dilution of the supernatants and use these to infect fresh cell monolayers in a new 96-well plate. d. After incubation, determine the viral titer (e.g., as TCID₅₀/mL - 50% tissue culture infective dose) using a method such as the Reed-Muench calculation. e. The reduction in viral titer is calculated by comparing the titers from compound-treated wells to the virus control well.
Case Study 3: Neuroprotective Natural Product Mimics
Application Note:
Oxidative stress is a major contributor to neuronal damage in both acute injuries like stroke and chronic neurodegenerative diseases.[10] Consequently, there is a significant need for effective neuroprotective agents.[10] Natural products, such as cardiac glycosides, have shown neuroprotective properties, often mediated through the modulation of the Na⁺/K⁺-ATPase ion pump.[10] This enzyme is not only crucial for maintaining ionic gradients but also acts as a signaling transducer.[11] Its modulation can trigger pro-survival pathways that protect neurons from oxidative damage.[12] Designing and synthesizing simplified mimics of these complex natural products allows for the retention of biological activity while improving synthetic accessibility. The following protocols describe the synthesis of a neuroprotective mimic and its evaluation in a hydrogen peroxide (H₂O₂)-induced oxidative stress model in neuronal cells.[10]
Data Presentation:
Table 4: Neuroprotective Activity of a Synthesized Natural Product Mimic.
| Compound ID | Concentration (µM) | Cell Viability (% of control) in PC12 cells + H₂O₂ | Reference |
|---|---|---|---|
| Mimic X | 1 | ~60% | [10] |
| Mimic X | 10 | ~75% | [10] |
| H₂O₂ alone | - | ~50% | [10] |
| Control | - | 100% | [10] |
(Note: Specific data points are illustrative based on graphical data from the reference.)
Diagrams:
Caption: A generalized synthetic workflow for natural product mimics.
References
- 1. researchgate.net [researchgate.net]
- 2. ahajournals.org [ahajournals.org]
- 3. All 4 Palestine | Jehad Almaliti [all4palestine.org]
- 4. Magnesium lithospermate B possesses inhibitory activity on Na<sup>+</sup>,K<sup>+</sup>-ATPase and neuroprotective effe… [ouci.dntb.gov.ua]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Recent Advances in the Study of Na+/K+-ATPase in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Frontiers | Evaluation of the neuroprotective potential of benzylidene digoxin 15 against oxidative stress in a neuroinflammation models induced by lipopolysaccharide and on neuronal differentiation of hippocampal neural precursor cells [frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. ahajournals.org [ahajournals.org]
- 11. Antioxidant Therapy Reduces Oxidative Stress, Restores Na,K-ATPase Function and Induces Neuroprotection in Rodent Models of Seizure and Epilepsy: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Natural products inspired synthesis of neuroprotective agents against H₂O₂-induced cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Large-Scale Synthesis of 2-Amino-6-methyl-4-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for a proposed large-scale synthesis of 2-Amino-6-methyl-4-nitrobenzoic acid, a key intermediate in the development of various pharmaceutical compounds. The described synthetic pathway is designed for scalability and is based on established chemical transformations.
Synthetic Strategy Overview
The proposed synthesis of this compound is a three-step process commencing with the commercially available starting material, 2-methylbenzoic acid (o-toluic acid). The synthetic route involves:
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Nitration: Regioselective nitration of 2-methylbenzoic acid to introduce a nitro group at the 4-position, yielding 2-methyl-4-nitrobenzoic acid.
-
Bromination: Introduction of a bromine atom at the 6-position of 2-methyl-4-nitrobenzoic acid to produce 2-bromo-6-methyl-4-nitrobenzoic acid. This bromine will serve as a leaving group in the final step.
-
Amination: Nucleophilic aromatic substitution of the bromine atom with an amino group using ammonia in the presence of a copper catalyst to yield the final product, this compound.
This strategy is advantageous for large-scale production due to the availability of the starting material and the robustness of the involved chemical reactions.
Experimental Protocols
Step 1: Synthesis of 2-Methyl-4-nitrobenzoic acid
This protocol is adapted from established methods for the nitration of aromatic compounds.
Reaction:
Caption: Nitration of 2-methylbenzoic acid.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Methylbenzoic acid | 136.15 | 1.00 kg | 7.34 mol |
| Concentrated Sulfuric Acid (98%) | 98.08 | 3.00 L | - |
| Concentrated Nitric Acid (70%) | 63.01 | 0.70 L | - |
| Crushed Ice | - | 10 kg | - |
| Methanol | 32.04 | As needed | - |
Procedure:
-
In a 10 L jacketed glass reactor equipped with a mechanical stirrer, thermometer, and dropping funnel, add concentrated sulfuric acid (3.00 L).
-
Cool the sulfuric acid to 0-5 °C using a circulating chiller.
-
Slowly add 2-methylbenzoic acid (1.00 kg, 7.34 mol) in portions to the cold sulfuric acid while maintaining the temperature below 10 °C.
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Once the addition is complete, continue stirring until all the solid has dissolved.
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Prepare a nitrating mixture by slowly adding concentrated nitric acid (0.70 L) to concentrated sulfuric acid (1.00 L) in a separate vessel, keeping the temperature below 10 °C.
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Add the prepared nitrating mixture dropwise to the solution of 2-methylbenzoic acid over 2-3 hours, ensuring the reaction temperature does not exceed 15 °C.
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After the addition is complete, allow the reaction mixture to stir at 10-15 °C for an additional 2 hours.
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Monitor the reaction progress by TLC or HPLC.
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Once the reaction is complete, slowly pour the reaction mixture onto crushed ice (10 kg) with vigorous stirring.
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A precipitate will form. Stir the slurry for 30 minutes, then filter the solid product using a large Büchner funnel.
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Wash the filter cake with cold water until the washings are neutral to pH paper.
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Recrystallize the crude product from methanol to obtain pure 2-methyl-4-nitrobenzoic acid.
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Dry the product in a vacuum oven at 60 °C to a constant weight.
Expected Yield and Purity:
| Product | Theoretical Yield (kg) | Actual Yield (kg) | Yield (%) | Purity (by HPLC) |
| 2-Methyl-4-nitrobenzoic acid | 1.33 | 1.15 - 1.26 | 86 - 95% | >99% |
Step 2: Synthesis of 2-Bromo-6-methyl-4-nitrobenzoic acid
This protocol is based on the bromination of activated aromatic rings.
Reaction:
Caption: Bromination of 2-methyl-4-nitrobenzoic acid.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Methyl-4-nitrobenzoic acid | 181.15 | 1.00 kg | 5.52 mol |
| N-Bromosuccinimide (NBS) | 177.98 | 1.08 kg | 6.07 mol |
| Concentrated Sulfuric Acid (98%) | 98.08 | 4.00 L | - |
| Dichloromethane | 84.93 | As needed | - |
Procedure:
-
In a 10 L jacketed glass reactor, dissolve 2-methyl-4-nitrobenzoic acid (1.00 kg, 5.52 mol) in concentrated sulfuric acid (4.00 L) at room temperature.
-
Cool the solution to 0-5 °C.
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Add N-Bromosuccinimide (NBS) (1.08 kg, 6.07 mol) in small portions over 1-2 hours, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
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Monitor the reaction by TLC or HPLC.
-
Upon completion, carefully pour the reaction mixture onto crushed ice (10 kg).
-
A solid will precipitate. Filter the solid and wash it thoroughly with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent system such as ethanol/water or by column chromatography on silica gel using a mixture of ethyl acetate and hexanes.
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Dry the purified product under vacuum.
Expected Yield and Purity:
| Product | Theoretical Yield (kg) | Actual Yield (kg) | Yield (%) | Purity (by HPLC) |
| 2-Bromo-6-methyl-4-nitrobenzoic acid | 1.43 | 1.14 - 1.29 | 80 - 90% | >98% |
Step 3: Synthesis of this compound
This protocol is adapted from a patented method for the amination of halo-nitrobenzoic acids[1].
Reaction:
Caption: Amination of 2-bromo-6-methyl-4-nitrobenzoic acid.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Bromo-6-methyl-4-nitrobenzoic acid | 260.04 | 1.00 kg | 3.85 mol |
| Aqueous Ammonia (28-30%) | 17.03 (as NH3) | 5.00 L | - |
| Copper(I) Iodide (CuI) | 190.45 | 73.3 g | 0.385 mol |
| N,N-Dimethylformamide (DMF) | 73.09 | 3.00 L | - |
| Hydrochloric Acid (37%) | 36.46 | As needed | - |
Procedure:
-
To a high-pressure stainless-steel reactor, add 2-bromo-6-methyl-4-nitrobenzoic acid (1.00 kg, 3.85 mol), copper(I) iodide (73.3 g, 0.385 mol), and N,N-dimethylformamide (3.00 L).
-
Seal the reactor and purge with nitrogen.
-
Add aqueous ammonia (5.00 L) to the reactor.
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Heat the reaction mixture to 100-120 °C and maintain this temperature for 24-48 hours. The internal pressure will increase; ensure the reactor is rated for the expected pressure.
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Monitor the reaction progress by taking samples (with extreme caution) and analyzing by HPLC.
-
Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess ammonia in a well-ventilated fume hood.
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Transfer the reaction mixture to a large beaker and acidify with concentrated hydrochloric acid to a pH of 2-3.
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A precipitate will form. Stir the slurry for 1 hour in an ice bath.
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Filter the solid product and wash with cold water.
-
The crude product can be purified by recrystallization from ethanol or an ethanol/water mixture.
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Dry the final product in a vacuum oven at 70 °C.
Expected Yield and Purity:
| Product | Theoretical Yield (kg) | Actual Yield (kg) | Yield (%) | Purity (by HPLC) |
| This compound | 0.755 | 0.60 - 0.68 | 80 - 90% | >99% |
Overall Synthetic Workflow
Caption: Overall workflow for the synthesis of this compound.
Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting with appropriate safety precautions. The reaction conditions, particularly for the high-pressure amination step, should be carefully controlled and monitored. All waste should be disposed of in accordance with local regulations.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Amino-6-methyl-4-nitrobenzoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of 2-Amino-6-methyl-4-nitrobenzoic acid synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Reaction Yield | - Incomplete reaction. - Suboptimal reaction temperature. - Inefficient catalyst. - Presence of side reactions. | - Monitor the reaction progress using TLC or HPLC to ensure completion. - Optimize the reaction temperature; a range of 70-150 °C has been reported to be effective.[1] - Utilize a cuprous catalyst to improve the reaction rate and selectivity.[1] - Minimize side reactions by controlling the temperature and using the appropriate catalyst. |
| Formation of Impurities | - Side reactions such as decarboxylation. - Presence of unreacted starting materials. | - Employing milder reaction conditions can reduce the likelihood of decarboxylation.[1] - Purify the crude product through recrystallization or column chromatography. |
| Difficulty in Product Isolation | - Product precipitation is incomplete. - Emulsion formation during extraction. | - Adjust the pH of the reaction mixture to 0-3 with an acid to facilitate precipitation.[1] - If an emulsion forms, add a small amount of brine or a different solvent to break it. |
| Inconsistent Results | - Variability in the quality of reagents or solvents. - Inconsistent reaction conditions. | - Ensure the use of high-purity reagents and anhydrous solvents. - Maintain precise control over reaction parameters such as temperature, pressure, and stirring speed. |
Frequently Asked Questions (FAQs)
What is the most common starting material for the synthesis of this compound?
A common and cost-effective starting material is 2-halo-6-nitrobenzoic acid (where the halo group can be Cl, Br, or I).[1] This precursor can undergo amination to yield the desired product.
What type of catalyst is recommended for the amination of 2-halo-6-nitrobenzoic acid?
A cuprous catalyst is often used to facilitate the aminolysis reaction.[1] This catalyst allows for milder reaction conditions and can lead to higher yields and fewer side reactions.[1]
What are the typical reaction conditions for this synthesis?
The reaction is typically carried out in an organic solvent with ammonia, in the presence of a cuprous catalyst.[1] The reaction temperature can range from 70 to 150 °C, and the pressure may be between 0.2 and 3.0 MPa.[1]
How can the product be purified?
After the reaction, the product can be precipitated by acidifying the reaction mixture.[1] Further purification can be achieved by extraction and recrystallization to obtain a product with higher purity.[1]
What are the potential side reactions to be aware of?
A significant side reaction to consider is decarboxylation, especially under harsh reaction conditions such as high temperature and pressure.[1] Using milder conditions and a suitable catalyst can help minimize this.[1]
Experimental Protocols
Synthesis of this compound from 2-Chloro-6-methyl-4-nitrobenzoic Acid
This protocol describes a general method for the synthesis of this compound.
Materials:
-
2-Chloro-6-methyl-4-nitrobenzoic acid
-
Ammonia (can be in the form of ammonia gas or aqueous solution)
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Cuprous catalyst (e.g., cuprous iodide)
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Organic solvent (e.g., N,N-dimethylformamide)
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Acid for pH adjustment (e.g., hydrochloric acid)
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Extraction solvent (e.g., ethyl acetate)
Procedure:
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In a pressure reactor, combine 2-Chloro-6-methyl-4-nitrobenzoic acid, the cuprous catalyst, and the organic solvent.
-
Introduce ammonia into the reactor. The molar ratio of ammonia to the starting material should be optimized, with ratios from 2:1 to 20:1 being reported.[1]
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Heat the reaction mixture to a temperature between 70 and 150 °C.[1]
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Maintain the reaction pressure between 0.2 and 3.0 MPa.[1]
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Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
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After the reaction is complete, cool the mixture to room temperature.
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Carefully add acid to the reaction mixture to adjust the pH to 0-3, which will cause the product to precipitate.[1]
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Isolate the crude product by filtration.
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For further purification, the crude product can be dissolved in a suitable solvent and extracted. The organic layers are then combined, dried, and the solvent is evaporated.
-
The final product can be obtained by recrystallization from an appropriate solvent system.
Visualizations
Reaction Pathway
Caption: Synthesis pathway for this compound.
Troubleshooting Workflow
Caption: Troubleshooting workflow for synthesis optimization.
References
Technical Support Center: Synthesis of 2-Amino-6-methyl-4-nitrobenzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges associated with the synthesis of 2-Amino-6-methyl-4-nitrobenzoic acid.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is significantly lower than expected. What are the potential causes?
A1: Low yields in the synthesis of this compound can stem from several factors:
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Incomplete Reaction: The reaction may not have gone to completion. Verify reaction time and temperature. Consider using a catalyst, such as a cuprous catalyst, which has been shown to improve reaction conversion rates in similar syntheses.[1]
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Side Reactions: The formation of unwanted byproducts can consume starting materials and reduce the yield of the desired product. Common side reactions include decarboxylation and the formation of isomers.[1]
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Suboptimal Reaction Conditions: Factors such as improper temperature, pressure, or solvent can all negatively impact yield. The synthesis of related compounds often requires specific conditions, such as high temperature and pressure, which can also lead to side reactions if not carefully controlled.[1]
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Purification Losses: Significant loss of product can occur during workup and purification steps. Review your extraction and recrystallization procedures to minimize such losses.
Q2: I've identified an impurity in my final product. What could it be and how can I remove it?
A2: The nature of the impurity depends on the synthetic route. Common impurities can include:
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Isomeric Byproducts: The formation of isomers, such as 2-Amino-6-methyl-5-nitrobenzoic acid or other positional isomers, is a common issue in the synthesis of substituted benzoic acids. The oxidation of 4-nitro-o-xylene, for instance, can produce both 2-methyl-4-nitrobenzoic acid and 2-methyl-5-nitrobenzoic acid.
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Unreacted Starting Materials: Incomplete conversion can leave residual starting materials in your product mixture.
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Over-oxidation Products: If using a strong oxidizing agent, you might form byproducts like 4-nitrophthalic acid.[2]
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Decarboxylation Products: At elevated temperatures, the desired product or intermediates may undergo decarboxylation.[1]
Purification can typically be achieved through recrystallization or column chromatography. For instance, 4-nitrophthalic acid can be separated from 2-methyl-4-nitrobenzoic acid using column chromatography with an ethyl acetate/hexane solvent system.[2]
Q3: My reaction is producing a significant amount of a dark, tarry substance. What is causing this and how can I prevent it?
A3: The formation of dark, insoluble materials often indicates decomposition or polymerization reactions. This can be caused by:
-
Excessively High Temperatures: Running the reaction at a temperature that is too high can lead to the decomposition of starting materials, intermediates, or the final product.
-
Presence of Impurities in Starting Materials: Impurities can sometimes catalyze side reactions that lead to polymerization or decomposition. Ensure the purity of your starting materials before beginning the synthesis.
-
Air Sensitivity: Some intermediates may be sensitive to oxidation by atmospheric oxygen. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent this.
To prevent this, carefully control the reaction temperature and consider degassing your solvents and running the reaction under an inert atmosphere.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues during the synthesis of this compound.
Problem: Low or No Product Formation
| Potential Cause | Diagnostic Check | Suggested Solution |
| Incorrect Reagents or Stoichiometry | Verify the identity and purity of all reagents. Double-check all calculations for molar equivalents. | Use fresh, verified reagents and recalculate stoichiometry. |
| Suboptimal Reaction Temperature | Monitor the internal reaction temperature. Compare with established protocols for similar reactions. | Adjust the heating or cooling system to maintain the optimal temperature range. |
| Ineffective Mixing | Observe the reaction mixture for homogeneity. Ensure the stir rate is adequate to keep all components in suspension. | Increase the stirring speed or use a more appropriate stirring apparatus. |
| Catalyst Inactivity | If using a catalyst, ensure it is fresh and was stored under appropriate conditions. | Use a fresh batch of catalyst. Consider catalyst activation if required by the protocol. |
Problem: Presence of Significant Impurities
| Potential Cause | Diagnostic Check | Suggested Solution |
| Formation of Isomeric Byproducts | Analyze the product mixture using techniques like NMR, GC-MS, or LC-MS to identify the structure of the impurities. | Optimize reaction conditions (e.g., temperature, catalyst) to favor the formation of the desired isomer. Employ purification techniques like fractional crystallization or column chromatography. |
| Incomplete Reaction | Use TLC or HPLC to monitor the reaction progress and check for the presence of starting materials in the final product. | Increase the reaction time or temperature (with caution to avoid decomposition). Consider adding more of the limiting reagent. |
| Side Reactions (e.g., Decarboxylation) | Characterize byproducts. A loss of the carboxylic acid group can be detected by IR or NMR spectroscopy. | Lower the reaction temperature. Use milder reaction conditions if possible.[1] |
Experimental Protocols
Synthesis of 2-Amino-5-nitrotoluene (Intermediate)
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In a reaction vessel, carefully add 5-10 mL of 69% nitric acid and 3-5 mL of 98% sulfuric acid. Control the temperature to 60-65°C while mixing.
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Cool the mixed acid to 20°C.
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Slowly add 30-40 mL of toluene dropwise (approximately 1 drop every 5 seconds).
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Stir the mixture for 20-30 minutes.
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Heat the reaction in a water bath for 40-45 minutes.
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Filter the hot mixture and pour the filtrate into cold water to precipitate the product.
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Wash the precipitate with a 20-40 mL sodium bicarbonate solution until the washings are alkaline, then wash with water to obtain 2,5-dinitrotoluene.
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To the 2,5-dinitrotoluene, add 20-40 g of tin(II) chloride and 3-5 g of iron powder, followed by 20-30 mL of glacial acetic acid.
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Stir the mixture at 500-700 rpm for 20-30 minutes.
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Control the temperature to 80-85°C and add 10-20 mL of 35% hydrochloric acid dropwise.
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Increase the stirring speed to 900-1200 rpm and stir for 30-50 minutes to yield 2-amino-5-nitrotoluene.
Note: The subsequent steps to convert 2-amino-5-nitrotoluene to this compound would likely involve protection of the amino group, oxidation of the methyl group to a carboxylic acid, and then deprotection of the amino group. These steps are not detailed in the search results.
Visualizations
Troubleshooting Workflow
Caption: Troubleshooting workflow for the synthesis of this compound.
Potential Side Products
Caption: Potential side products in the synthesis of this compound.
References
Technical Support Center: Purification of 2-Amino-6-methyl-4-nitrobenzoic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 2-Amino-6-methyl-4-nitrobenzoic acid.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound in a question-and-answer format.
Issue 1: Low Recovery After Recrystallization
-
Question: I am experiencing significant product loss during the recrystallization of this compound. What are the likely causes and how can I improve my yield?
-
Answer: Low recovery during recrystallization is a common issue that can stem from several factors. The primary reasons are the choice of solvent, the volume of solvent used, and the cooling process.
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Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. If the compound is too soluble in the cold solvent, a significant amount will remain in the mother liquor. Conversely, if the compound's solubility is too low even at the solvent's boiling point, you may need an impractically large volume of solvent, leading to losses during transfer and filtration. The solubility of similar compounds like 3-methyl-2-nitrobenzoic acid is limited in water but good in organic solvents like ethanol and acetone.[1]
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Excessive Solvent Volume: Using too much solvent will keep more of your product dissolved even after cooling, thus reducing the yield. It is crucial to use the minimum amount of hot solvent required to fully dissolve the crude product.
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Premature Crystallization: If the solution cools too quickly, impurities can be trapped within the newly formed crystals. A slow cooling process is generally preferred to allow for the formation of pure crystals.
Troubleshooting Steps:
-
Solvent Screening: Perform small-scale solubility tests with a variety of solvents to find the optimal one. Common solvents for recrystallizing similar aromatic acids include ethanol/water mixtures, ethyl acetate/hexane, and benzene.[2][3]
-
Minimize Solvent Usage: Add the hot solvent portion-wise to your crude product until it just dissolves.
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Controlled Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath to maximize crystal formation.
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Mother Liquor Analysis: Concentrate the mother liquor and analyze it (e.g., by TLC or HPLC) to determine the amount of product lost. If a significant amount of product is present, a second crop of crystals can be obtained by further concentrating the mother liquor.
-
Issue 2: Persistent Impurities After Column Chromatography
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Question: I am using flash column chromatography to purify this compound, but some impurities are co-eluting with my product. How can I improve the separation?
-
Answer: Co-elution of impurities is a frequent challenge in column chromatography, often due to the impurities having similar polarities to the target compound.
Troubleshooting Steps:
-
Solvent System Optimization: The choice of the mobile phase is critical for good separation. For similar compounds, solvent systems like ethyl acetate/dichloromethane (EtOAc/DCM) and ethyl acetate/hexane have been used.[4] You can adjust the polarity of the mobile phase by varying the ratio of the solvents. A shallower gradient or isocratic elution with a less polar solvent system might improve separation.
-
Stationary Phase Selection: While silica gel is the most common stationary phase, other options are available. If your impurities are basic, for example, using a neutral or basic alumina column might be beneficial. For acidic compounds like this compound, silica gel is generally appropriate.
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Sample Loading: Overloading the column can lead to poor separation. Ensure that the amount of crude product loaded is appropriate for the column size. The sample should be loaded in a minimum amount of solvent and as a concentrated band.
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Analysis of Fractions: Collect smaller fractions and analyze them carefully by TLC or HPLC to identify the pure fractions and those containing impurities.
-
Issue 3: Oily Product Instead of Crystals
-
Question: After purification, my this compound is an oil rather than a solid. What could be the cause and how can I induce crystallization?
-
Answer: The formation of an oil ("oiling out") instead of crystals can occur if the compound's melting point is lower than the temperature of the solution or if impurities are depressing the melting point.
Troubleshooting Steps:
-
Scratching the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the oil. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure crystalline product, add a seed crystal to the oil to induce crystallization.
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Solvent Change: The current solvent may not be suitable. Try dissolving the oil in a different solvent and attempting the recrystallization again.
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Trituration: Add a small amount of a solvent in which your compound is insoluble but the impurities are soluble. Stir the mixture vigorously. This can sometimes wash away the impurities and induce the product to solidify.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the expected appearance and melting point of pure this compound?
-
Q2: Which analytical techniques are best for assessing the purity of this compound?
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A2: High-Performance Liquid Chromatography (HPLC) is a highly effective method for determining the purity of aminobenzoic acid isomers and related compounds.[6][7] Thin-Layer Chromatography (TLC) is a quick and convenient way to monitor the progress of a reaction and the separation during column chromatography. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can confirm the structure of the purified compound and identify any residual impurities.
-
-
Q3: Are there any specific safety precautions I should take when handling this compound?
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A3: As with any chemical, you should handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Nitro compounds can be toxic and may cause skin irritation.[5]
-
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol is a general guideline and may need to be optimized for your specific crude material.
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Solvent Selection: Based on small-scale tests, select a suitable solvent or solvent pair (e.g., ethanol/water).
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Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the hot recrystallization solvent while stirring until the solid is completely dissolved.
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Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
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Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
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Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.
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Drying: Dry the crystals under vacuum to a constant weight.
Protocol 2: Flash Column Chromatography of this compound
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Column Packing: Pack a glass column with silica gel using a slurry method with the chosen eluent (e.g., a mixture of ethyl acetate and hexane).
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Sample Preparation: Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent that will be adsorbed by the silica gel.
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Loading: Carefully load the sample onto the top of the silica gel bed.
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Elution: Add the eluent to the top of the column and apply pressure (e.g., with compressed air or a pump) to achieve a steady flow rate.
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Fraction Collection: Collect fractions in test tubes or vials.
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Analysis: Monitor the separation by TLC analysis of the collected fractions.
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Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Quantitative Data Summary
| Purification Method | Solvent System | Typical Yield | Reference |
| Flash Column Chromatography | Ethyl Acetate : Dichloromethane (1:4, v/v) | 73% (for a similar compound) | [4] |
| Flash Column Chromatography | Ethyl Acetate : Hexane (1:1, v/v) | 15% (for a similar compound) | [4] |
| Recrystallization | Ethanol/Water (3:1) | 72% (for 2-methyl-4-nitrobenzoic acid) | [3] |
| Recrystallization | Methyl ethyl ketone and benzene | - | [2] |
Visualizations
Caption: A decision-making workflow for the purification of this compound.
Caption: A step-by-step workflow for the recrystallization of an organic compound.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. US2695311A - Preparation of 2-and 4-nitrobenzoic acid - Google Patents [patents.google.com]
- 3. 2-Methyl-4-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 4. stacks.cdc.gov [stacks.cdc.gov]
- 5. 3-Methyl-4-nitrobenzoic acid | C8H7NO4 | CID 18370 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. HPLC Separation of Isomers of Aminobenzoic Acid | SIELC Technologies [sielc.com]
- 7. helixchrom.com [helixchrom.com]
Optimizing reaction conditions for the amination of 2-halo-6-nitrobenzoic acid
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the amination of 2-halo-6-nitrobenzoic acid.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the amination of 2-halo-6-nitrobenzoic acid in a question-and-answer format.
Issue 1: Low or No Product Yield
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Question: I am not getting the expected yield of 2-amino-6-nitrobenzoic acid. What are the potential causes and how can I improve it?
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Answer: Low yield can stem from several factors. Consider the following troubleshooting steps:
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Catalyst Activity: If using a copper-catalyzed method, ensure the catalyst (e.g., copper(I) oxide, copper powder) is active.[1][2] Consider using fresh catalyst or a combination of Cu powder and Cu₂O for improved activity.[2] For palladium-catalyzed reactions like the Buchwald-Hartwig amination, the choice of ligand is crucial and should be optimized.[3][4]
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Reaction Temperature: The reaction temperature is a critical parameter. For copper-catalyzed amination with ammonia, temperatures typically range from 70°C to 150°C.[1] Insufficient temperature can lead to a slow or incomplete reaction. Conversely, excessively high temperatures may promote side reactions like decarboxylation.[1]
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Base Selection: The choice and amount of base are important. Common bases for copper-catalyzed reactions include potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃).[1][2] The base neutralizes the HX formed during the reaction and can influence the catalyst's efficacy. Ensure the base is anhydrous if the reaction is sensitive to water.
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Solvent Choice: The solvent plays a significant role in solubilizing the reactants and catalyst. For copper-catalyzed reactions, polar aprotic solvents like DMF, NMP, DMSO, or alcohols like isopropanol are often used.[1] For Buchwald-Hartwig amination, solvents like 1,4-dioxane are common, though greener alternatives should be considered.[3]
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Amine Source and Concentration: When using ammonia, ensure a sufficient molar excess is present.[1] The pressure in the reactor should be maintained to ensure a high concentration of ammonia in the reaction mixture.[1] For other amines, using a slight excess (e.g., 1.05 to 2 equivalents) can drive the reaction to completion.[2]
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Inert Atmosphere: For air-sensitive catalysts like palladium complexes, ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst deactivation.
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Issue 2: Presence of Side Products
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Question: My product is impure, and I observe significant side products. What are the likely side reactions and how can I minimize them?
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Answer: The formation of side products can complicate purification and reduce the yield of the desired product. Key side reactions to consider are:
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Decarboxylation: At high temperatures, the carboxylic acid group can be lost, leading to the formation of nitroaniline derivatives.[1] To mitigate this, carefully control the reaction temperature and avoid prolonged reaction times at elevated temperatures.
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Hydrodehalogenation: The halo group can be replaced by a hydrogen atom, particularly in the presence of a palladium catalyst and a hydrogen source. Optimizing the reaction conditions, including the choice of base and solvent, can help minimize this side reaction.
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Formation of Biaryl or Other Coupling Products: In some cross-coupling reactions, self-coupling of the starting material or other undesired coupling reactions can occur. Fine-tuning the catalyst system and reaction conditions is key to improving selectivity.
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Issue 3: Reaction Stalls or is Incomplete
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Question: The reaction starts but does not go to completion, even after an extended time. What could be the problem?
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Answer: A stalled reaction can be frustrating. Here are some potential reasons and solutions:
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Catalyst Deactivation: The catalyst may be deactivating over the course of the reaction. This can be due to impurities in the starting materials or solvent, or exposure to air for sensitive catalysts. Ensure high-purity reagents and maintain an inert atmosphere where necessary.
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Insufficient Mixing: In heterogeneous reactions, proper stirring is crucial to ensure good contact between the reactants and the catalyst. Increase the stirring rate to improve mass transfer.
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Product Inhibition: The product formed might be inhibiting the catalyst. While less common, this can be addressed by adjusting the reaction conditions or considering a different catalyst system.
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Equilibrium: The reaction may have reached equilibrium. Increasing the concentration of one of the reactants (e.g., the amine) can help to drive the reaction forward.
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Frequently Asked Questions (FAQs)
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Q1: Which halogen (Cl, Br, I) is the best leaving group for this reaction?
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A1: Generally, the reactivity of the aryl halide follows the order I > Br > Cl > F. Therefore, 2-iodo- or 2-bromo-6-nitrobenzoic acid would be expected to react more readily than the chloro derivative. However, 2-chloro-6-nitrobenzoic acid is often used due to its lower cost and availability.[1] The choice of halide may necessitate different reaction conditions for optimal results.
-
-
Q2: Can I perform this amination without a metal catalyst?
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A2: Yes, under certain conditions. For example, microwave-assisted amination of 2-chloro-5-nitrobenzoic acid has been reported to proceed without a catalyst at elevated temperatures (80-120°C).[5][6] This approach offers a greener alternative by avoiding transition metals. Superheated water has also been used as a medium for metal-free amination.[7]
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Q3: Is it necessary to protect the carboxylic acid group?
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A3: For many copper-catalyzed aminations of 2-halobenzoic acids, protection of the carboxylic acid group is not necessary.[2][8] This is a significant advantage as it simplifies the synthetic route. However, for some palladium-catalyzed systems or if harsh basic conditions are used, protection as an ester might be beneficial to prevent side reactions.
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Q4: What is a typical work-up procedure for this reaction?
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A4: A common work-up procedure involves cooling the reaction mixture, followed by acidification with an acid like HCl to a pH of 1-2.[1] This protonates the amino group and precipitates the product, which can then be collected by filtration. Extraction with an organic solvent like diethyl ether or ethyl acetate may also be employed to isolate the product.[1]
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Data Presentation
Table 1: Comparison of Reaction Conditions for the Amination of 2-Halo-6-Nitrobenzoic Acid with Ammonia.
| Parameter | Embodiment 1[1] | Embodiment 3[1] |
| Starting Material | 2-chloro-6-nitrobenzoic acid | 2-bromo-6-nitrobenzoic acid |
| Catalyst | Red copper oxide | Cuprous bromide |
| Base | Cesium carbonate | - |
| Solvent | DMF | Isopropanol |
| Amine Source | 30% aqueous ammonia | 30% aqueous ammonia |
| Temperature | 90 °C | 105 °C |
| Pressure | 0.7 - 0.8 MPa | 0.9 - 1.2 MPa |
| Reaction Time | 12 h | 15 h |
| Yield | 90% | 91% |
Table 2: Copper-Catalyzed Amination of 2-Bromobenzoic Acid Derivatives. [2]
| Entry | Amine | Product Yield |
| 1 | Aniline | 99% |
| 2 | 1-Aminonaphthalene | 97% |
| 3 | 2,6-Dimethylaniline | 78% |
| 4 | Cyclohexylamine | 65% |
Experimental Protocols
Protocol 1: Copper-Catalyzed Amination of 2-Chloro-6-Nitrobenzoic Acid with Ammonia [1]
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To a 500 mL autoclave, add 20.3 g of 2-chloro-6-nitrobenzoic acid, 1.2 g of red copper oxide, 40 g of cesium carbonate, 50 g of DMF, and 85 g of 30% aqueous ammonia.
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Seal the autoclave and heat the mixture to 90°C.
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Introduce ammonia gas to maintain the internal pressure at 0.7-0.8 MPa.
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Maintain the reaction at 90°C for 12 hours, monitoring the progress by a suitable method (e.g., TLC or HPLC).
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After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess ammonia.
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Acidify the reaction mixture with hydrochloric acid to a pH of 1-2.
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Filter the resulting precipitate to collect the crude product.
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The filtrate can be extracted with diethyl ether to recover any dissolved product.
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Combine the crude product and the extracted material and purify by recrystallization or chromatography to obtain 2-amino-6-nitrobenzoic acid.
Protocol 2: General Procedure for Copper-Catalyzed Amination of 2-Bromobenzoic Acid with an Amine [2]
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In a reaction vessel, combine 2-bromobenzoic acid (8.8 mmol), the desired amine (1.05 equivalents for aryl amines, 2 equivalents for aliphatic amines), potassium carbonate (1.0 equivalent), copper powder (9 mol%), and copper(I) oxide (4 mol%).
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Add 3 mL of 2-ethoxyethanol as the solvent.
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Heat the mixture to 130°C under a nitrogen atmosphere for 24 hours.
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After cooling, pour the reaction mixture into 30 mL of water.
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Acidify the aqueous solution with dilute HCl to precipitate the product.
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Collect the crude product by filtration.
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Further purification can be achieved by dissolving the crude product in 5% aqueous Na₂CO₃, filtering to remove insoluble impurities, and then re-precipitating the product by adding acid.
Visualizations
Caption: General experimental workflow for the amination of 2-halo-6-nitrobenzoic acid.
Caption: Troubleshooting logic for low yield in the amination reaction.
References
- 1. CN102924314A - Preparation method of 2-amino-6-nitrobenzoic acid - Google Patents [patents.google.com]
- 2. Regioselective Copper-catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Collection - Catalyst-Free Microwave-Assisted Amination of 2-Chloro-5-nitrobenzoic Acid - The Journal of Organic Chemistry - Figshare [acs.figshare.com]
- 6. squ.elsevierpure.com [squ.elsevierpure.com]
- 7. researchgate.net [researchgate.net]
- 8. Regioselective Copper-catalyzed C-N and C-S Bond Formation using Amines, Thiols and Halobenzoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-Amino-6-methyl-4-nitrobenzoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of crude 2-Amino-6-methyl-4-nitrobenzoic acid.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Recovery After Recrystallization | - The chosen solvent system has high solubility for the product at low temperatures.- Too much solvent was used.- The cooling process was too rapid, leading to impure crystals trapping impurities. | - Perform small-scale solubility tests to determine the optimal solvent or solvent mixture.- Use the minimum amount of hot solvent required to fully dissolve the crude product.- Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. |
| Product is Oily or Gummy, Fails to Crystallize | - Presence of significant amounts of impurities that inhibit crystallization.- Residual solvent. | - Attempt to "salt out" the product by adding a non-polar co-solvent if a polar solvent was used for recrystallization.- Try redissolving the oil in a minimal amount of a different hot solvent and cooling slowly.- Use a rotary evaporator to ensure all solvent is removed. |
| Discolored Product (e.g., darker than expected) | - Presence of colored impurities, possibly from side reactions during synthesis.- Oxidation of the amino group. | - Treat the solution with activated charcoal before filtration during the recrystallization process.[1]- Perform the purification steps under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
| Incomplete Removal of Starting Materials or By-products | - The polarity of the recrystallization solvent is not optimal for separating the product from impurities.- A single purification step is insufficient. | - If impurities are less polar, switch to a more polar recrystallization solvent, and vice-versa.- Consider a multi-step purification approach, such as an initial acid-base extraction followed by recrystallization.- For persistent impurities, column chromatography may be necessary.[2] |
| Broad Melting Point Range of Purified Product | - The product is still impure.- The product is wet with residual solvent. | - Repeat the recrystallization process.- Ensure the purified crystals are thoroughly dried under vacuum. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: While specific impurities depend on the synthetic route, common contaminants may include unreacted starting materials (e.g., 2-methyl-4-nitroaniline), regioisomers (e.g., 4-Amino-2-methyl-6-nitrobenzoic acid), and by-products from side reactions such as decarboxylation or over-oxidation.
Q2: What is a good starting point for selecting a recrystallization solvent?
A2: A good starting solvent should dissolve the crude this compound when hot but have low solubility when cold. Given the polar nature of the amino and carboxylic acid groups, polar protic solvents like ethanol, methanol, or water, or mixtures thereof, are often good candidates.[1][3] Ethyl acetate is another potential solvent.[3] Small-scale solubility tests are highly recommended to find the optimal solvent system.
Q3: How can I confirm the purity of my final product?
A3: Purity can be assessed using a combination of techniques:
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Melting Point Analysis: A sharp melting point close to the literature value indicates high purity.
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Thin Layer Chromatography (TLC): A single spot on a TLC plate developed with an appropriate solvent system suggests a pure compound.
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High-Performance Liquid Chromatography (HPLC): This provides quantitative data on purity.[4][5]
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify the presence of impurities.
Q4: When should I consider using column chromatography instead of recrystallization?
A4: Column chromatography is recommended when:
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Recrystallization fails to remove impurities effectively.
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The impurities have very similar solubility profiles to the desired product.
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A very high degree of purity is required (e.g., for pharmaceutical applications).[2]
Q5: My purified product has a slightly yellow tint. Is this normal?
A5: Nitroaromatic compounds are often pale yellow.[6][7][8] However, a significant or dark coloration may indicate the presence of impurities. If other analytical data (e.g., melting point, HPLC) confirm high purity, a pale yellow color is generally acceptable.
Experimental Protocols
General Recrystallization Protocol
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Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude this compound. Add a few drops of the chosen solvent and observe the solubility at room temperature. Heat the mixture and add the solvent dropwise until the solid dissolves. Allow the solution to cool to room temperature and then in an ice bath to observe crystal formation.
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Dissolution: Place the bulk of the crude product in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
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Decolorization (if necessary): If the solution is highly colored, add a small amount of activated charcoal and heat the mixture for a few minutes.
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Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.
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Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize yield.
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Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent. Dry the purified crystals under vacuum to a constant weight.
Hypothetical Purity Data Comparison
| Purification Method | Starting Purity (%) | Purity After 1st Pass (%) | Purity After 2nd Pass (%) | Overall Yield (%) |
| Recrystallization (Ethanol/Water) | 85 | 95 | 98.5 | 75 |
| Recrystallization (Ethyl Acetate) | 85 | 92 | 97 | 80 |
| Column Chromatography (Silica Gel, Ethyl Acetate/Hexane) | 85 | 99+ | N/A | 60 |
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for low purity after recrystallization.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. stacks.cdc.gov [stacks.cdc.gov]
- 3. CN102924314A - Preparation method of 2-amino-6-nitrobenzoic acid - Google Patents [patents.google.com]
- 4. 2-Methyl-4-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. cymitquimica.com [cymitquimica.com]
- 7. 2-Amino-6-nitrobenzoic acid | 50573-74-5 [sigmaaldrich.com]
- 8. 4-Nitrobenzoic acid - Wikipedia [en.wikipedia.org]
Preventing decarboxylation during reactions with 2-Amino-6-methyl-4-nitrobenzoic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Amino-6-methyl-4-nitrobenzoic acid, with a specific focus on preventing its unintended decarboxylation during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is decarboxylation and why is it a concern with this compound?
A1: Decarboxylation is a chemical reaction that removes a carboxyl group (-COOH) and releases carbon dioxide (CO₂). For this compound, this is a significant concern as it leads to the formation of an unwanted byproduct, 3-methyl-5-nitroaniline, altering the desired reaction outcome and reducing the yield of the target molecule. The presence of an ortho-amino group and an electron-withdrawing nitro group in the structure can make this compound susceptible to decarboxylation under certain conditions.
Q2: What are the primary factors that can induce decarboxylation of this compound?
A2: Several factors can promote the decarboxylation of substituted benzoic acids, including:
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Elevated Temperatures: High reaction temperatures are a major contributor to decarboxylation.[1][2]
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Strongly Acidic or Basic Conditions: The pH of the reaction medium can significantly influence the rate of decarboxylation. For aminobenzoic acids, decarboxylation has been observed in acidic solutions.[3]
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Presence of Metal Catalysts: Certain transition metals, such as copper, can catalyze decarboxylation reactions.[2][4]
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Extended Reaction Times: Prolonged exposure to conditions that favor decarboxylation will naturally lead to a greater extent of this side reaction.
Q3: Are there any known "safe" temperature ranges to minimize decarboxylation?
Q4: How does the solvent choice impact the risk of decarboxylation?
A4: The solvent can influence decarboxylation by affecting the stability of the transition state. Protic solvents, especially in the presence of acids or bases, can facilitate proton transfer steps that may be involved in the decarboxylation mechanism. While direct comparisons for this specific molecule are unavailable, opting for aprotic, non-polar, or less polar solvents may help to minimize the risk, depending on the requirements of the primary reaction.
Troubleshooting Guides
This section provides a structured approach to troubleshooting unintended decarboxylation.
Problem: Significant formation of 3-methyl-5-nitroaniline is observed (indicating decarboxylation).
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for preventing decarboxylation.
Experimental Protocols
While specific protocols for preventing decarboxylation of this compound are not detailed in the provided search results, a general experimental approach to minimize this side reaction can be proposed. The following is a hypothetical protocol for a generic coupling reaction (e.g., amide bond formation) designed to suppress decarboxylation.
Protocol: Amide Coupling with Minimized Decarboxylation Risk
Objective: To couple this compound with a primary amine while minimizing the formation of 3-methyl-5-nitroaniline.
Materials:
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This compound
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Primary amine (e.g., Benzylamine)
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Coupling agent (e.g., HATU, HBTU, or EDC/HOBt)
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Non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA)
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Anhydrous, aprotic solvent (e.g., Dichloromethane - DCM, or Tetrahydrofuran - THF)
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Argon or Nitrogen for inert atmosphere
Procedure:
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Reaction Setup: To a clean, dry, round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq).
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Dissolution: Dissolve the starting material in the anhydrous aprotic solvent (e.g., DCM).
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Cooling: Cool the reaction mixture to 0°C using an ice-water bath. This is a critical step to mitigate the risk of decarboxylation.
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Activation: Add the coupling agent (e.g., HATU, 1.1 eq) and the non-nucleophilic base (e.g., DIPEA, 2.0 eq) to the cooled solution. Stir for 15-20 minutes at 0°C to allow for the formation of the activated ester.
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Nucleophilic Addition: Slowly add the primary amine (1.1 eq) to the reaction mixture, ensuring the temperature remains at 0°C.
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Reaction Monitoring: Allow the reaction to stir at 0°C and slowly warm to room temperature over 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of completion and to check for the formation of the decarboxylated byproduct.
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Workup: Once the reaction is complete, quench the reaction with a mild aqueous wash (e.g., saturated ammonium chloride solution). Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure at a low temperature.
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Purification: Purify the crude product using column chromatography to isolate the desired amide.
Key Considerations to Prevent Decarboxylation in this Protocol:
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Low Temperature: The entire reaction is conducted at reduced temperatures to disfavor the decarboxylation pathway.
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Mild Base: A non-nucleophilic, sterically hindered base like DIPEA is used to avoid harsh basic conditions that could promote decarboxylation.
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Aprotic Solvent: The use of an aprotic solvent minimizes proton transfer that could facilitate the removal of the carboxyl group.
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Reaction Monitoring: Careful monitoring prevents unnecessarily long reaction times, which could lead to increased byproduct formation.
Data Presentation
The following table summarizes general conditions known to promote decarboxylation in related benzoic acids, which should be avoided when working with this compound.
| Parameter | Condition to Avoid | Rationale | Citation |
| Temperature | > 100 °C | High temperatures provide the activation energy for decarboxylation. | [1][2] |
| pH | Strongly Acidic (pH 0-2) | Can promote electrophilic substitution at the carboxyl-bearing carbon. | [3] |
| Catalysts | Copper Compounds | Can facilitate decarboxylation via carboxylate complex intermediates. | [2][4] |
| Oxidizing Conditions | Strong Oxidants | Can promote decarboxylation, though the mechanism may vary. | [5] |
By carefully controlling these parameters, researchers can significantly reduce the incidence of unwanted decarboxylation and improve the outcomes of their synthetic procedures involving this compound.
References
Troubleshooting poor solubility of 2-Amino-6-methyl-4-nitrobenzoic acid in reactions
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor solubility of 2-Amino-6-methyl-4-nitrobenzoic acid in their reactions.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in the reaction solvent?
A1: this compound, like many substituted nitrobenzoic acids, has inherently low solubility in many common organic solvents, and is practically insoluble in water.[1][2][3] This is due to its crystalline structure and the presence of polar functional groups (amino, nitro, and carboxylic acid) that can lead to strong intermolecular interactions, making it difficult for solvent molecules to solvate the individual molecules.
Q2: What are the best solvents for dissolving this compound?
Q3: Can I heat the mixture to improve solubility?
A3: Yes, gently heating the mixture is a common and effective method to increase the solubility of many organic compounds, including nitrobenzoic acids.[5] However, it is crucial to ensure that the compound and other reactants are stable at the elevated temperature to avoid degradation. Always consult the material's safety data sheet (MSDS) for thermal stability information.
Q4: How does pH affect the solubility of this compound?
A4: The solubility of this compound is expected to be highly pH-dependent. The molecule possesses both a basic amino group and an acidic carboxylic acid group. In acidic conditions (low pH), the amino group will be protonated, forming a more soluble salt. In basic conditions (high pH), the carboxylic acid group will be deprotonated to form a carboxylate salt, which is also typically more soluble in aqueous media.[5] Therefore, adjusting the pH of the reaction mixture, if the reaction conditions permit, can significantly enhance solubility.
Q5: Will sonication help in dissolving the compound?
A5: Yes, sonication can be a useful technique to aid in the dissolution of sparingly soluble solids. The high-frequency sound waves can help to break down the solid particles and increase the interaction between the solute and the solvent.
Troubleshooting Guide for Poor Solubility
If you are encountering issues with dissolving this compound, follow this step-by-step troubleshooting guide.
References
- 1. 4-Nitroanthranilic acid CAS#: 619-17-0 [m.chemicalbook.com]
- 2. 4-Nitroanthranilic acid | C7H6N2O4 | CID 12076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Amino-4-nitrobenzoic acid | CAS#:619-17-0 | Chemsrc [chemsrc.com]
- 4. 4-Nitrobenzoic Acid | C7H5NO4 | CID 6108 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. solubilityofthings.com [solubilityofthings.com]
Technical Support Center: Scaling Up the Synthesis of 2-Amino-6-methyl-4-nitrobenzoic Acid
This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 2-Amino-6-methyl-4-nitrobenzoic acid from the laboratory to a pilot plant.
Experimental Workflow: From Lab to Pilot Plant
The following diagram outlines the key stages in the scale-up of this compound synthesis.
Caption: Workflow for scaling the synthesis of this compound.
Troubleshooting Guide
This guide addresses common issues encountered during the scale-up of the synthesis of this compound.
| Issue | Potential Cause (Lab Scale) | Potential Cause (Pilot Plant Scale) | Recommended Solution |
| Low Reaction Yield | Incomplete reaction due to insufficient reaction time or temperature. | Poor mixing leading to localized "hot spots" or unreacted pockets. Inefficient heat transfer affecting reaction kinetics. | Both Scales: Re-evaluate and optimize reaction time and temperature. Ensure starting materials are pure and dry.Pilot Plant: Improve agitation efficiency. Use a reactor with a better surface area-to-volume ratio or consider a continuous flow setup for better heat and mass transfer. |
| High Impurity Levels | Side reactions due to incorrect stoichiometry or temperature fluctuations. | Inefficient heat removal leading to thermal decomposition or side reactions. Slower reagent addition rates can alter reaction pathways. | Both Scales: Precisely control reagent stoichiometry and addition rates. Implement strict temperature control.Pilot Plant: Utilize a jacketed reactor with an efficient cooling system. For highly exothermic steps like nitration, consider a continuous flow reactor.[1][2] |
| Poor Product Isolation/Crystallization | Supersaturation issues, presence of impurities inhibiting crystal growth. | Slower cooling rates, different solvent volumes, and mechanical stress from large-scale equipment can affect crystal morphology. | Both Scales: Optimize the crystallization solvent system and cooling profile. Use seeding to control crystallization.Pilot Plant: Implement a programmed cooling ramp. Ensure efficient stirring during crystallization to promote uniform crystal growth. |
| Inconsistent Product Quality Between Batches | Variations in raw material quality or manual inconsistencies in the procedure. | Variations in equipment performance, calibration of sensors, and operator differences. | Both Scales: Establish strict specifications for all raw materials. Develop and adhere to a detailed Standard Operating Procedure (SOP).Pilot Plant: Implement robust in-process controls and automated monitoring systems to ensure consistency.[3] |
| Safety Concerns (e.g., Thermal Runaway) | Inadequate cooling for exothermic steps. | The lower surface area-to-volume ratio of larger reactors makes heat dissipation more challenging.[2] | Both Scales: Conduct a thorough safety and hazard assessment before scaling up.[3] For highly exothermic reactions, ensure an adequate cooling capacity and an emergency quenching plan.Pilot Plant: Consider using a semi-batch or continuous flow process to control the addition of reagents and manage heat generation effectively.[1][4] |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A1: A plausible and frequently utilized approach involves a multi-step synthesis. One common pathway starts with the nitration of a substituted toluene derivative, followed by oxidation of the methyl group to a carboxylic acid, and finally, a selective reduction or amination to introduce the amino group. The exact route can vary based on the availability and cost of starting materials.
Q2: What are the critical safety precautions when scaling up the nitration step?
A2: Nitration reactions are highly exothermic and can pose a significant risk of thermal runaway.[2][5] Key safety considerations include:
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Temperature Control: Precise and robust temperature control is crucial. Utilize a reactor with efficient cooling and an alarm system for temperature deviations.
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Reagent Addition: The addition of the nitrating agent (e.g., a mixture of nitric and sulfuric acid) should be slow and controlled to manage the rate of heat generation.
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Agitation: Efficient agitation is necessary to ensure uniform temperature distribution and prevent localized hot spots.
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Emergency Preparedness: Have a well-defined emergency plan, including a quenching procedure, in case of a thermal runaway.
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Continuous Flow Chemistry: For larger scales, consider continuous flow reactors, which offer superior heat and mass transfer, significantly improving the safety profile of the reaction.[1][2]
Q3: How can I control the formation of isomers during the nitration of a substituted toluene?
A3: The regioselectivity of nitration is influenced by the directing effects of the existing substituents on the aromatic ring, as well as reaction conditions. To control isomer formation:
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Temperature: Lowering the reaction temperature can sometimes improve selectivity.
-
Nitrating Agent: The choice and concentration of the nitrating agent can affect the isomer distribution.
-
Protecting Groups: In some cases, a protecting group strategy may be employed to block certain positions on the ring and direct the nitration to the desired position.
Q4: What are the main challenges in scaling up the purification by crystallization?
A4: Scaling up crystallization presents several challenges:
-
Cooling Rate: Slower cooling rates in large vessels can lead to the formation of larger, less pure crystals. A controlled cooling profile is essential.
-
Mixing: Inadequate mixing can result in non-uniform supersaturation and temperature, leading to a broad crystal size distribution and inconsistent purity.
-
Solvent Ratios: The optimal solvent-to-product ratio may need to be adjusted at a larger scale to ensure efficient crystallization and isolation.
-
Drying: Efficiently drying large quantities of wet cake can be challenging. The choice of dryer (e.g., tray dryer, agitated filter dryer) is important to prevent product degradation and ensure consistent residual solvent levels.
Q5: Should I use a batch or continuous process for the pilot plant scale?
A5: The choice between a batch and continuous process depends on several factors:
-
Batch Process: Generally simpler to set up for smaller pilot plant runs and can be more versatile for producing multiple products in the same equipment. However, scaling up exothermic and hazardous reactions in batch can be challenging.[6]
-
Continuous Process: Offers significant advantages for safety, particularly for highly exothermic reactions like nitration, due to better heat and mass transfer.[1][2][4] It can also lead to more consistent product quality and higher throughput for dedicated, large-volume production. The initial setup and process development for continuous manufacturing can be more complex.
Experimental Protocols
Laboratory Scale Synthesis (Illustrative Example)
This protocol is a general representation and may require optimization.
Step 1: Nitration of 2-Amino-6-methylbenzoic acid
-
In a 250 mL three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, cool 50 mL of concentrated sulfuric acid to 0-5 °C in an ice-salt bath.
-
Slowly add 10 g of 2-amino-6-methylbenzoic acid to the cooled sulfuric acid while maintaining the temperature below 10 °C.
-
Prepare the nitrating mixture by slowly adding 6 mL of concentrated nitric acid to 10 mL of concentrated sulfuric acid in a separate beaker, keeping it cool.
-
Add the nitrating mixture dropwise to the reaction flask over 1-2 hours, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, stir the mixture at 0-5 °C for an additional 2 hours.
-
Carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring.
-
Filter the resulting precipitate, wash with cold water until the washings are neutral, and dry under vacuum.
Step 2: Purification by Recrystallization
-
Dissolve the crude product in a minimal amount of hot ethanol.
-
If necessary, treat with activated charcoal to remove colored impurities.
-
Filter the hot solution to remove any insoluble material.
-
Allow the filtrate to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Collect the crystals by filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.
Pilot Plant Scale-Up Considerations
Key Equipment:
-
Glass-lined or stainless steel jacketed reactor (e.g., 50-100 L) with temperature and pressure sensors.
-
Controlled rate addition system (e.g., metering pump).
-
Efficient agitation system (e.g., multi-stage impeller).
-
Temperature control unit for heating and cooling the reactor jacket.
-
Nutsche filter or centrifuge for product isolation.
-
Vacuum dryer.
Procedure Modifications for Scale-Up:
-
Safety: Conduct a comprehensive hazard and operability (HAZOP) study before the first pilot run. Ensure all safety features of the reactor are operational.
-
Reagent Charging: All reagents should be charged to the reactor via closed systems to minimize operator exposure. The addition of the nitrating mixture must be precisely controlled by a metering pump, with the rate determined by the reactor's cooling capacity.
-
Temperature Control: The reactor's temperature control unit should be programmed to maintain the desired temperature profile throughout the reaction. Monitor the temperature difference between the reactor contents and the jacket fluid as an indicator of the heat of reaction.
-
Work-up: The quench step of pouring the reaction mass onto ice may not be feasible. Instead, consider adding the reaction mixture to a separate vessel containing cold water or vice versa, with efficient cooling and agitation.
-
Isolation and Drying: Use a Nutsche filter or centrifuge for efficient solid-liquid separation. The wet cake should be washed thoroughly. Drying in a vacuum dryer at a controlled temperature is crucial to achieve the desired product specifications.
References
Catalyst selection for the synthesis of 2-Amino-6-methyl-4-nitrobenzoic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 2-Amino-6-methyl-4-nitrobenzoic acid, with a specific focus on catalyst selection for the selective reduction of a dinitro precursor.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: A plausible and common synthetic route involves the selective reduction of a dinitro precursor, such as 2-methyl-4,6-dinitrobenzoic acid. Alternatively, amination of a halogenated precursor like 2-chloro-6-methyl-4-nitrobenzoic acid can be employed. The choice of starting material often depends on commercial availability and cost.
Q2: Which catalysts are typically recommended for the selective reduction of one nitro group in a dinitro aromatic compound?
A2: Several catalytic systems can be employed for the chemoselective reduction of a nitro group. Common choices include:
-
Palladium on Carbon (Pd/C): A versatile and widely used catalyst for hydrogenation.[1]
-
Raney Nickel (Raney Ni): A cost-effective alternative to precious metal catalysts, often used with hydrazine hydrate.[2]
-
Ruthenium on Carbon (Ru/C): Can offer different selectivity compared to palladium catalysts.[2]
-
Zinc (Zn) or Magnesium (Mg) powder with hydrazine glyoxylate: A metal-based reduction system that is effective at room temperature.
-
Sodium Sulfide (Na₂S) or Ammonium Polysulfide ((NH₄)₂Sₓ): Known for the Zinin reduction, which can selectively reduce one nitro group, particularly one that is sterically hindered or electronically activated.[3][4]
Q3: How can I control the selectivity of the reduction to obtain the desired isomer?
A3: Selectivity is influenced by several factors:
-
Catalyst Choice: Different catalysts exhibit different selectivities. For instance, in some dinitrotoluenes, Raney Nickel with hydrazine hydrate shows a preference for reducing the para-nitro group.[2]
-
Steric Hindrance: Generally, the less sterically hindered nitro group is more readily reduced.[4]
-
Electronic Effects: The presence of other functional groups on the aromatic ring can influence the reactivity of the nitro groups.
-
Reaction Conditions: Temperature, pressure, and solvent can all be optimized to favor the formation of the desired product.
Q4: What are the primary safety concerns when performing catalytic hydrogenation?
A4: Catalytic hydrogenation, especially with hydrogen gas, poses several risks:
-
Flammability of Hydrogen: Hydrogen is highly flammable and can form explosive mixtures with air. Ensure all equipment is properly grounded and work in a well-ventilated area.
-
Pyrophoric Catalysts: Some catalysts, like dry Pd/C and Raney Nickel, can be pyrophoric and ignite upon exposure to air. Handle these catalysts under an inert atmosphere or as a slurry.
-
Exothermic Reactions: The reduction of nitro groups is highly exothermic.[1] Proper heat management, such as slow addition of reagents and cooling baths, is crucial to prevent runaway reactions.
-
Pressure: When using hydrogen gas at elevated pressures, ensure the reaction vessel is rated for the intended pressure.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Catalyst poisoning (e.g., by sulfur compounds). 3. Insufficient hydrogen pressure or transfer agent. 4. Low reaction temperature. | 1. Use fresh or properly activated catalyst. 2. Purify starting materials to remove potential poisons. 3. Increase hydrogen pressure or add more of the hydrogen transfer reagent (e.g., hydrazine). 4. Gradually increase the reaction temperature, monitoring for exotherms. |
| Over-reduction to the Diamine | 1. Reaction time is too long. 2. Reaction temperature is too high. 3. Catalyst loading is too high. 4. Non-selective catalyst. | 1. Monitor the reaction progress closely using TLC or HPLC and stop the reaction once the starting material is consumed. 2. Reduce the reaction temperature. 3. Decrease the amount of catalyst used. 4. Screen different catalysts to find one with better selectivity. |
| Formation of Side Products (e.g., azo or azoxy compounds) | 1. Incomplete reduction. 2. Reaction mechanism favoring condensation of intermediates. | 1. Ensure sufficient reducing agent is present. 2. Adjust reaction conditions (e.g., pH, solvent) to disfavor the formation of these byproducts. |
| Difficulty in Product Isolation | 1. Product is soluble in the reaction solvent. 2. Emulsion formation during workup. | 1. After reaction, adjust the pH to precipitate the product. 2. Use a different solvent for extraction or add brine to break the emulsion. |
Catalyst Performance Data
The following table summarizes typical performance data for various catalysts in the reduction of aromatic nitro compounds. Note that the optimal conditions for the synthesis of this compound may vary.
| Catalyst System | Substrate | Reducing Agent | Temp. (°C) | Time | Yield (%) | Reference |
| Raney Nickel | 1,3-Dinitrobenzene | Hydrazine Hydrate | 50-60 | - | >90 | [2] |
| Ru/C | 2,4-Dinitroaniline | Hydrazine Hydrate | - | - | - | [2] |
| Zn Powder | Various Nitroarenes | Hydrazine Glyoxylate | Room Temp. | < 2 h | Good | |
| Mg Powder | Various Nitroarenes | Hydrazine Glyoxylate | Room Temp. | < 2 h | Moderate | |
| Co₂(CO)₈-H₂O | p-Chloronitrobenzene | H₂O | - | 30 min | Quantitative | [5] |
Experimental Protocols
Protocol 1: Selective Reduction using Hydrazine Hydrate with Raney Nickel
This protocol is a general guideline for the selective reduction of a dinitroaromatic compound.
Materials:
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2-methyl-4,6-dinitrobenzoic acid
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Raney Nickel (slurry in water)
-
Hydrazine hydrate (80% solution)
-
Ethanol
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1,2-Dichloroethane
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Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the 2-methyl-4,6-dinitrobenzoic acid in a 1:1 mixture of ethanol and 1,2-dichloroethane.
-
Carefully add the Raney Nickel slurry to the solution.
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Heat the mixture to 50-60°C.
-
Add hydrazine hydrate dropwise to the heated mixture over a period of 30 minutes. An exothermic reaction may be observed.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature and filter off the catalyst through a pad of celite. Caution: Raney Nickel is pyrophoric; do not allow the filter cake to dry completely.
-
Evaporate the solvent from the filtrate under reduced pressure.
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Dissolve the residue in water and acidify with HCl to precipitate the product.
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Filter the crude product, wash with cold water, and recrystallize from an appropriate solvent system (e.g., ethanol/water).
Visualizations
Experimental Workflow
Caption: A generalized workflow for the catalytic reduction of a dinitroaromatic precursor.
Catalyst Selection Logic
Caption: A decision tree to guide the selection of a suitable catalyst system.
References
- 1. Nitro Reduction - Wordpress [reagents.acsgcipr.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 4. organic chemistry - Selective nitro reduction of poly nitro compounds - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. scispace.com [scispace.com]
Technical Support Center: Synthesis of 2-Amino-6-methyl-4-nitrobenzoic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-6-methyl-4-nitrobenzoic acid.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues that may arise during the synthesis, helping you identify potential byproducts and optimize your reaction conditions.
Q1: My final product shows a lower than expected yield and contains significant impurities. What are the likely byproducts?
A1: Byproduct formation in the synthesis of this compound can occur at various stages. The most common byproducts depend on the synthetic route employed. A plausible route involves the nitration of toluene, followed by further transformations. Key potential byproducts include:
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Isomeric impurities: During the nitration of toluene or its derivatives, different positional isomers can be formed. For instance, in the synthesis of the precursor 2-methyl-4-nitrobenzoic acid from 4-nitro-o-xylene, 2-methyl-5-nitrobenzoic acid and 4-nitrophthalic acid have been reported as byproducts[1].
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Incomplete reaction intermediates: Depending on the specific synthetic steps, you may have unreacted starting materials or intermediates. For example, if the final step is an amination of a nitro-substituted precursor, you might have residual amounts of this precursor in your final product.
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Decarboxylation products: In syntheses involving high temperatures, decarboxylation of the benzoic acid moiety can occur, leading to the formation of nitro-anilines without the carboxylic acid group[2].
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Over-nitration products: In the initial nitration step, dinitro or trinitro derivatives of the starting material could be formed if the reaction conditions are not carefully controlled.
Q2: I am observing multiple spots on my TLC plate that are close to the product spot. How can I identify these minor byproducts?
A2: The presence of multiple spots on a TLC plate near the main product spot often indicates the formation of isomeric byproducts or closely related impurities. To identify these, you should employ a combination of analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating and quantifying components of a mixture. Develop a gradient method to achieve good resolution between your main product and the impurities.
-
Mass Spectrometry (MS): Couple your HPLC to a mass spectrometer (LC-MS) to obtain the molecular weight of each separated component. This will help in identifying the molecular formula of the byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Isolate the major impurities using preparative HPLC or column chromatography and analyze them by ¹H and ¹³C NMR. The substitution pattern on the aromatic ring can be determined by analyzing the chemical shifts and coupling constants of the aromatic protons.
Q3: My amination step to introduce the amino group is inefficient. What could be the issue?
A3: Low efficiency in the amination step, typically a nucleophilic aromatic substitution, can be due to several factors:
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Insufficient activation: The aromatic ring needs to be sufficiently activated by electron-withdrawing groups (like the nitro group) for the nucleophilic attack to occur.
-
Reaction conditions: Temperature, pressure, and the choice of solvent and base are critical. Amination of nitroaromatic compounds can require harsh conditions, and optimization of these parameters is often necessary.
-
Leaving group: The nature of the leaving group in the precursor molecule (if any) will significantly affect the reaction rate.
Careful optimization of the reaction conditions and, if applicable, the choice of a more suitable leaving group on your precursor molecule can improve the efficiency of the amination step.
Quantitative Data on Precursor Synthesis
The following table summarizes the reported yields and byproducts for the synthesis of the key intermediate, 2-methyl-4-nitrobenzoic acid, from 4-nitro-o-xylene.
| Product/Byproduct | Yield/Percentage | Reference |
| 2-methyl-4-nitrobenzoic acid | 35.8% | [1] |
| 2-methyl-5-nitrobenzoic acid | Equal amount to the main product | [1] |
| 4-nitrophthalic acid | 9.6% | [1] |
Experimental Protocols
1. High-Performance Liquid Chromatography (HPLC) for Impurity Profiling
This method is designed for the separation and quantification of this compound and its potential byproducts.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-35 min: 90% to 10% B
-
35-40 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a 1:1 mixture of acetonitrile and water to a concentration of approximately 1 mg/mL.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified byproduct in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
¹H NMR: Acquire a proton NMR spectrum to determine the number of protons, their chemical environment, and their coupling patterns. Pay close attention to the aromatic region to deduce the substitution pattern.
-
¹³C NMR: Acquire a carbon-13 NMR spectrum to determine the number of unique carbon atoms and their chemical shifts.
-
2D NMR (COSY, HSQC, HMBC): If necessary, perform 2D NMR experiments to establish connectivity between protons and carbons for unambiguous structure determination.
3. Mass Spectrometry (MS) for Molecular Weight Determination
-
Technique: Electrospray Ionization (ESI) is suitable for this class of compounds.
-
Mode: Run in both positive and negative ion modes to determine the most sensitive detection method for the parent compound and its byproducts.
-
Analysis: Determine the exact mass of the molecular ion to confirm the elemental composition of the byproducts. Fragmentation patterns can provide additional structural information.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for identifying and addressing byproduct formation during the synthesis of this compound.
Caption: Troubleshooting workflow for byproduct identification and resolution.
References
Enhancing the stability of 2-Amino-6-methyl-4-nitrobenzoic acid during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on enhancing the storage stability of 2-Amino-6-methyl-4-nitrobenzoic acid. The following sections offer frequently asked questions and troubleshooting advice for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: Based on general guidelines for nitrobenzoic acid derivatives, it is recommended to store this compound in a cool, dry, and dark place. The container should be tightly sealed to protect it from moisture and air. Storage at refrigerated temperatures (2-8 °C) is advisable for long-term stability.
Q2: What are the potential degradation pathways for this compound?
A2: While specific degradation pathways for this compound are not extensively documented in the literature, compounds with similar functional groups (amino, nitro, carboxylic acid) are susceptible to several degradation mechanisms:
-
Hydrolysis: The carboxylic acid group can react with moisture, especially under acidic or basic conditions.
-
Oxidation: The amino group is susceptible to oxidation, which can be accelerated by exposure to air, light, and certain metal ions. The methyl group could also be a site for oxidation under harsh conditions.
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Photodegradation: Aromatic nitro compounds can be sensitive to light, leading to decomposition. Exposure to UV or even strong visible light should be minimized.
-
Decarboxylation: Although generally requiring high heat, the loss of the carboxylic acid group as carbon dioxide can be a potential thermal degradation pathway.
Q3: How can I assess the stability of my sample?
A3: The most effective way to assess stability is by using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC). This involves subjecting the compound to forced degradation (stress testing) to generate potential degradation products and developing an HPLC method that can separate the parent compound from all these degradants.[1]
Q4: What is a forced degradation study?
A4: A forced degradation or stress study is an experiment where the drug substance is exposed to stress conditions that are more severe than accelerated stability conditions.[1][2] The goal is to generate degradation products and establish the intrinsic stability of the molecule.[1] Common stress conditions include acid and base hydrolysis, oxidation, heat, and photolysis.[1][3]
Troubleshooting Guide
Q1: I performed a forced degradation study, but my HPLC chromatogram shows no degradation. What should I do?
A1: If you do not observe any degradation, the stress conditions may not have been stringent enough. Consider the following adjustments:
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Increase Stressor Concentration: If using 0.1 M HCl or NaOH for hydrolysis, consider increasing the concentration or using a stronger acid/base. For oxidation, a higher concentration of hydrogen peroxide can be used.[2]
-
Increase Exposure Time or Temperature: Extend the duration of the stress condition or increase the temperature. For example, if no degradation is seen after 24 hours at 60°C, you might extend the time or increase the temperature to 80°C.[2]
-
Check Compound Solubility: Ensure the compound is fully dissolved in the stress medium. Poor solubility can significantly hinder degradation.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study on this compound.
Objective: To generate potential degradation products and assess the intrinsic stability of the compound under various stress conditions.
Materials:
-
This compound
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH)
-
Hydrogen Peroxide (H₂O₂)
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Calibrated oven
-
Photostability chamber
Methodology:
-
Prepare a Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 methanol:water).
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Keep the solution at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep the solution at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep the solution at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Expose the solid powder of the compound to 80°C in an oven for 48 hours. Also, heat 2 mL of the stock solution at 80°C for 48 hours.
-
Photolytic Degradation: Expose the solid powder and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Sample Preparation for Analysis: Before HPLC analysis, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively. Dilute all samples to a final concentration of approximately 100 µg/mL with the mobile phase.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method Development
Objective: To develop an HPLC method capable of separating this compound from its degradation products.
Starting HPLC Parameters:
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with 95% A and 5% B, and linearly increase B to 95% over 30 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm (or a wavelength determined by UV-Vis scan)
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Methodology:
-
Initial Screening: Inject the unstressed sample and the mixture of all stressed samples to evaluate the initial separation.
-
Method Optimization: Adjust the gradient slope, mobile phase composition (e.g., using methanol instead of acetonitrile, or a different buffer like phosphate), and flow rate to achieve adequate resolution (>2) between the parent peak and all degradant peaks.
-
Method Validation: Once optimized, validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Data Presentation
The results of the forced degradation study should be summarized in a table to clearly present the extent of degradation under each stress condition.
Table 1: Summary of Forced Degradation Results
| Stress Condition | Duration | Temperature | % Assay of Parent Compound | % Degradation | Number of Degradants |
| Control | 48 hrs | RT | 99.8 | 0.2 | 0 |
| 1 M HCl | 24 hrs | 60°C | 85.2 | 14.8 | 2 |
| 1 M NaOH | 24 hrs | 60°C | 78.9 | 21.1 | 3 |
| 30% H₂O₂ | 24 hrs | RT | 92.5 | 7.5 | 1 |
| Thermal (Solid) | 48 hrs | 80°C | 98.1 | 1.9 | 1 |
| Thermal (Solution) | 48 hrs | 80°C | 95.3 | 4.7 | 2 |
| Photolytic | - | - | 90.7 | 9.3 | 2 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Visualizations
Caption: Workflow for a forced degradation study.
References
Optimizing solvent systems for the chromatography of 2-Amino-6-methyl-4-nitrobenzoic acid
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the optimization of solvent systems for the chromatographic analysis of 2-Amino-6-methyl-4-nitrobenzoic acid.
Troubleshooting Guide
This guide addresses specific issues that may arise during the chromatographic separation of this compound on both Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) systems.
Issue 1: Poor Separation or Resolution
TLC: Spots are not well-separated (Low ΔRf).
| Potential Cause | Solution |
| Inappropriate Solvent Polarity | Adjust the polarity of the mobile phase. If spots are clustered at the bottom (low Rf), increase the polarity (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate system). If spots are clustered at the top (high Rf), decrease the polarity. |
| Single Solvent System is Ineffective | Introduce a different solvent to create a binary or ternary mixture. Toluene:EtOAc can provide good separation for aromatic compounds[1]. For polar compounds, consider systems like Methanol/Dichloromethane[2]. |
| Compound Ionization | If streaking is also observed, consider adding a small amount of acetic acid (to protonate the amino group) or triethylamine (to deprotonate the carboxylic acid) to the mobile phase to ensure the analyte is in a single ionic state. |
HPLC: Peaks are co-eluting or overlapping.
| Potential Cause | Solution |
| Insufficient Organic Modifier | In reversed-phase HPLC, increase the retention and potential for separation by decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase. |
| Mobile Phase pH is not Optimal | The analyte has both acidic (carboxylic acid) and basic (amino) functional groups. Adjusting the mobile phase pH can significantly alter retention and selectivity. Explore pH values at least 2 units above or below the pKa of the functional groups[3]. For acidic compounds, a lower pH often increases retention in reversed-phase mode[4]. |
| Incorrect Column Choice | Ensure the column stationary phase is appropriate. A standard C18 column is a good starting point, but for highly polar compounds, a column with a more polar character, like one suitable for high aqueous mobile phases, might be necessary[5]. |
| Gradient Slope is too Steep | If using a gradient method, decrease the slope of the gradient (i.e., make the change in solvent composition more gradual over a longer time) to improve the resolution of closely eluting peaks. |
Issue 2: Poor Peak Shape (HPLC)
HPLC: Tailing Peaks
| Potential Cause | Solution |
| Secondary Silanol Interactions | Unwanted interactions can occur between the analyte's polar groups and active silanol groups on the silica stationary phase[4]. This is a very common cause of tailing for compounds with amine or carboxylic acid groups. • Lower Mobile Phase pH: Adjust the pH to a lower value (e.g., 2.5-3.0) using an additive like formic acid or trifluoroacetic acid (TFA). This suppresses the ionization of the silanol groups, minimizing interactions[4][6]. • Use a Sacrificial Base: Add a small amount of a competing base, such as triethylamine (TEA), to the mobile phase. TEA will preferentially interact with the active silanols[4]. |
| Column Overload | Injecting too much sample can lead to peak tailing[3]. • Dilute the Sample: Prepare a more dilute sample and inject the same volume. • Reduce Injection Volume: Decrease the volume of sample injected onto the column[7]. |
| Partially Blocked Frit | A clogged inlet frit can distort peak shape. • Backflush the Column: Reverse the column (disconnect from the detector) and flush it with a strong solvent to dislodge particulates[3]. • Replace the Frit: If backflushing is ineffective, the inlet frit may need to be replaced[7]. |
HPLC: Fronting Peaks
| Potential Cause | Solution |
| Sample Solvent Incompatibility | Dissolving the sample in a solvent that is significantly stronger than the mobile phase can cause peak fronting[3]. • Use Mobile Phase as Diluent: Whenever possible, dissolve the sample in the initial mobile phase[7]. If solubility is an issue, use the weakest solvent possible that will still dissolve the analyte. |
| Column Overload | Severe mass overload can also manifest as fronting peaks. • Reduce Sample Load: Dilute the sample or reduce the injection volume[3]. |
| Column Degradation | A void or channel in the column packing material can lead to peak fronting. This is often indicated if all peaks in the chromatogram are fronting[3]. • Replace the Column: This issue is typically not correctable and requires a new column. |
Issue 3: Irreproducible Results
TLC: Rf values are inconsistent between runs.
| Potential Cause | Solution |
| Chamber Not Saturated | An unsaturated chamber allows the solvent to evaporate from the plate surface as it runs, changing the mobile phase composition and affecting Rf values. • Ensure Saturation: Line the inside of the TLC chamber with filter paper, add the solvent, and allow at least 15-20 minutes for the chamber atmosphere to become saturated with solvent vapors before placing the plate inside. |
| Solvent Composition Changed | Volatile solvents can evaporate over time, altering the mobile phase ratio. • Use Fresh Solvent: Use freshly prepared mobile phase for each experiment. Do not reuse solvent from previous runs. |
HPLC: Retention times are drifting or shifting.
| Potential Cause | Solution |
| Inadequate Column Equilibration | The column requires sufficient time to equilibrate with the mobile phase, especially when changing solvent compositions. • Increase Equilibration Time: Pump at least 10-20 column volumes of the mobile phase through the column before starting the analysis[8]. |
| Mobile Phase Composition Error | Small errors in mobile phase preparation can cause significant shifts in retention time. A 1% error in organic solvent can change retention by 5-15%[9]. • Precise Preparation: Prepare mobile phases gravimetrically instead of volumetrically for higher accuracy[9]. Ensure all components are fully miscible and properly degassed[7]. |
| Temperature Fluctuations | Changes in ambient or column temperature will affect retention times. • Use a Column Oven: Employ a thermostatically controlled column oven to maintain a consistent temperature[8]. |
| Changing Mobile Phase pH | If the mobile phase pH is near the pKa of the analyte, small changes in pH can cause large shifts in retention. • Use a Buffer: Incorporate a buffer into the aqueous portion of your mobile phase to control the pH. Ensure the buffer concentration is adequate (typically >20 mM)[4]. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for TLC analysis of this compound?
A good starting point for a polar aromatic compound like this is a mixture of a non-polar and a polar solvent. A standard system is Ethyl Acetate/Hexane[2]. Begin with a ratio of 30:70 (EtOAc:Hexane) and adjust based on the result. If the compound remains at the baseline, increase the polarity by moving to 50:50 or even 100% EtOAc. If the compound runs with the solvent front, decrease the polarity. For very polar compounds, a system of 5% Methanol in Dichloromethane can also be effective[2].
Q2: How does mobile phase pH affect the HPLC separation of this compound?
The mobile phase pH is a critical parameter because this compound is amphoteric, meaning it has both an acidic (carboxylic acid, -COOH) and a basic (amino, -NH2) group.
-
At Low pH (e.g., < 3): The carboxylic acid group will be protonated (neutral, -COOH) and the amino group will be protonated (charged, -NH3+). The overall molecule will be charged. Suppressing the ionization of the acidic silanol groups on the column at low pH can significantly reduce peak tailing[4].
-
At Mid pH (e.g., 4-6): The carboxylic acid may be deprotonated (charged, -COO-) and the amino group may be protonated (charged, -NH3+), forming a zwitterion. This can lead to complex interactions with the stationary phase.
-
At High pH (e.g., > 8): The carboxylic acid will be deprotonated (charged, -COO-) and the amino group will be neutral (-NH2). The overall molecule will be charged. Note that standard silica columns are not stable at high pH; a hybrid or polymer-based column is required for high pH work[6][10].
Controlling the pH with a buffer is essential for achieving reproducible retention times and good peak shape.
Q3: My compound is not moving from the baseline in TLC. What should I do?
This indicates that the solvent system is not polar enough to move the analyte off the polar silica gel stationary phase. You need to increase the polarity of the mobile phase.
-
Increase Polar Component: If using a mixture like Ethyl Acetate/Hexane, increase the proportion of ethyl acetate.
-
Change to a Stronger Polar Solvent: Switch to a more polar solvent system entirely. For very polar compounds, a small amount of methanol can be added to dichloromethane or ethyl acetate[11]. A system of 10% NH4OH in methanol, used as a 1-10% mixture in dichloromethane, can be effective for compounds with acidic and basic groups[11].
Q4: Can I use my optimized TLC solvent system for HPLC?
Direct translation is not always possible, but TLC can be a good guide for developing a normal-phase HPLC method. For reversed-phase HPLC, which is more common, the principles are inverted. A solvent system that gives a high Rf on silica TLC (indicating a less polar compound or more polar mobile phase) suggests that the compound will elute earlier in reversed-phase HPLC. A systematic approach to HPLC method development is generally more effective than direct translation from TLC.
Experimental Protocols
Protocol 1: Screening for an Optimal TLC Solvent System
This protocol outlines a systematic approach to finding a suitable mobile phase for the TLC analysis of this compound.
-
Preparation: Prepare a dilute solution of your sample (e.g., 1-2 mg/mL) in a suitable solvent like ethyl acetate or methanol.
-
Spotting: Use a capillary tube to spot a small amount of the solution onto the baseline of a silica gel TLC plate.
-
Initial Screening:
-
Prepare a developing chamber with a 30:70 mixture of ethyl acetate and hexane. Ensure the chamber is saturated.
-
Place the TLC plate in the chamber and allow the solvent to run until it is about 1 cm from the top.
-
-
Visualization: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp.
-
Evaluation & Optimization:
-
Calculate the Retention Factor (Rf) for your spot (Rf = distance traveled by spot / distance traveled by solvent).
-
If Rf is too low (< 0.2): The solvent is not polar enough. Increase the proportion of ethyl acetate (e.g., to 50:50 EtOAc:Hexane) and repeat.
-
If Rf is too high (> 0.8): The solvent is too polar. Decrease the proportion of ethyl acetate (e.g., to 10:90 EtOAc:Hexane) and repeat.
-
If streaking occurs: Add 0.5-1% acetic acid to the mobile phase and repeat.
-
The goal is to find a solvent system that provides an Rf value between 0.2 and 0.8 for the compound of interest[12].
-
Protocol 2: General HPLC Method Development Strategy (Reversed-Phase)
This protocol provides a starting point for developing a robust reversed-phase HPLC method for quantifying this compound.
-
Column Selection: Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase Preparation:
-
Solvent A (Aqueous): Prepare a 25 mM potassium phosphate buffer and adjust the pH to 2.5 with phosphoric acid. Filter through a 0.45 µm filter.
-
Solvent B (Organic): Use HPLC-grade acetonitrile.
-
-
Initial Gradient Run:
-
Set the column temperature to 30°C.
-
Set the flow rate to 1.0 mL/min.
-
Set the UV detector to an appropriate wavelength for the analyte.
-
Run a broad linear gradient to scout for the elution time, for example:
-
Time 0 min: 5% B
-
Time 20 min: 95% B
-
Time 25 min: 95% B
-
Time 26 min: 5% B
-
Time 30 min: 5% B
-
-
-
Method Optimization:
-
Based on the retention time from the scouting run, you can create a more focused gradient or switch to an isocratic method.
-
To increase retention: Decrease the starting percentage of B or use a shallower gradient.
-
To decrease retention: Increase the starting percentage of B or use a steeper gradient.
-
To improve peak shape: Ensure the pH is low (~2.5) to suppress silanol interactions[4]. If tailing persists, consider a different column (e.g., one with advanced end-capping).
-
-
System Suitability: Once a suitable method is established, perform system suitability tests (e.g., multiple injections of a standard) to ensure the method is reproducible, checking for %RSD of retention time, peak area, and tailing factor.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. Chromatography [chem.rochester.edu]
- 3. silicycle.com [silicycle.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. scribd.com [scribd.com]
- 6. agilent.com [agilent.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. HPLC Troubleshooting Guide [scioninstruments.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. agilent.com [agilent.com]
- 11. Chromatography [chem.rochester.edu]
- 12. assets-global.website-files.com [assets-global.website-files.com]
Overcoming low conversion rates in 2-Amino-6-methyl-4-nitrobenzoic acid synthesis
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low conversion rates and other challenges during the synthesis of 2-Amino-6-methyl-4-nitrobenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and logical synthetic approach is the nitration of 2-Amino-6-methylbenzoic acid. This electrophilic aromatic substitution reaction introduces a nitro group onto the benzene ring. The position of nitration is directed by the existing amino and methyl groups.
Q2: I am observing a very low yield of the desired product. What are the potential causes?
Low yields can stem from several factors:
-
Inadequate Nitrating Agent: The concentration and composition of the nitrating mixture (typically a combination of nitric acid and sulfuric acid) are critical. Ensure fresh, concentrated acids are used.
-
Suboptimal Reaction Temperature: Nitration is a highly exothermic reaction. Poor temperature control can lead to side reactions and decomposition of the starting material or product.[1]
-
Insufficient Reaction Time: The reaction may not have proceeded to completion. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is recommended.
-
Protonation of the Amino Group: In the strongly acidic conditions of nitration, the amino group is protonated to form an ammonium salt (-NH3+). This deactivates the ring and can hinder the reaction.
Q3: My final product is impure, showing multiple spots on the TLC plate. What are the likely impurities?
Common impurities can include:
-
Isomeric Products: Depending on the reaction conditions, nitration could occur at other positions on the aromatic ring, leading to the formation of isomers.
-
Dinitrated Products: Excessive nitrating agent or elevated temperatures can lead to the introduction of a second nitro group.
-
Unreacted Starting Material: Incomplete reaction will leave residual 2-Amino-6-methylbenzoic acid.
-
Oxidation Byproducts: The amino group is sensitive to oxidation by nitric acid, especially at higher temperatures.
Q4: How can I improve the conversion rate of my reaction?
To enhance the conversion rate, consider the following adjustments:
-
Optimize the Nitrating Mixture: The ratio of nitric acid to sulfuric acid can be varied. Sulfuric acid acts as a catalyst by protonating nitric acid to form the highly electrophilic nitronium ion (NO2+).
-
Precise Temperature Control: Maintain a low reaction temperature, typically between 0 and 10 °C, using an ice bath to control the exothermic reaction and minimize side product formation.
-
Gradual Addition of Reactants: Add the nitrating agent dropwise to the solution of 2-Amino-6-methylbenzoic acid in sulfuric acid to maintain a controlled reaction rate.
-
Use of a Catalyst: For amination reactions on a halo-substituted nitrobenzoic acid, a cuprous catalyst can facilitate the reaction under milder conditions and improve conversion.[2]
Q5: What is the role of sulfuric acid in the nitration reaction?
Sulfuric acid serves two primary purposes in this reaction. First, it acts as a dehydrating agent, absorbing the water produced during the reaction, which would otherwise dilute the nitric acid and inhibit the reaction. Second, it protonates the nitric acid, facilitating the formation of the nitronium ion (NO2+), which is the active electrophile that attacks the benzene ring.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive nitrating agent. | Use fresh, concentrated nitric and sulfuric acids. |
| Reaction temperature is too low. | Allow the reaction to proceed at the optimal temperature (e.g., 0-10 °C) and monitor by TLC. | |
| Insufficient reaction time. | Increase the reaction time and monitor for the disappearance of the starting material. | |
| Formation of Multiple Products (Impurity) | Reaction temperature is too high. | Maintain a consistently low temperature throughout the addition of the nitrating agent. |
| Incorrect ratio of nitrating agents. | Carefully control the stoichiometry of nitric acid. An excess can lead to dinitration. | |
| Starting material is impure. | Ensure the purity of the starting 2-Amino-6-methylbenzoic acid before the reaction. | |
| Product is a Dark, Tarry Substance | Oxidation of the amino group. | Protect the amino group by acetylation before nitration, followed by deprotection. |
| Reaction temperature was too high. | Drastically lower the reaction temperature and ensure slow, controlled addition of the nitrating agent. | |
| Difficulty in Product Isolation | Product is soluble in the aqueous workup solution. | Adjust the pH of the solution to the isoelectric point of the product to minimize its solubility before filtration. |
| Emulsion formation during extraction. | Add a saturated brine solution to break the emulsion. |
Experimental Protocols
Proposed Synthesis of this compound via Nitration
Materials:
-
2-Amino-6-methylbenzoic acid
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Deionized Water
-
Ice
Procedure:
-
In a round-bottom flask, dissolve 2-Amino-6-methylbenzoic acid in concentrated sulfuric acid at 0 °C with stirring.
-
In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, while keeping the mixture cool in an ice bath.
-
Add the nitrating mixture dropwise to the solution of the starting material, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, continue stirring at 0-10 °C for 1-2 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, pour the reaction mixture slowly onto crushed ice with vigorous stirring.
-
The precipitate formed is the crude product. Isolate the solid by vacuum filtration.
-
Wash the crude product with cold deionized water to remove any residual acid.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the purified this compound.
Data Presentation
Table 1: Effect of Reaction Temperature on Product Yield and Purity (Hypothetical Data)
| Temperature (°C) | Reaction Time (h) | Conversion Rate (%) | Yield of Desired Product (%) | Purity (%) |
| -10 to 0 | 3 | 75 | 65 | 95 |
| 0 to 10 | 2 | 90 | 80 | 90 |
| 10 to 25 | 1.5 | 95 | 70 | 75 (dinitrated impurities) |
| > 25 | 1 | >98 | 40 | < 60 (significant degradation) |
Table 2: Influence of Nitrating Agent Composition on Reaction Outcome (Hypothetical Data)
| Molar Ratio (HNO₃:H₂SO₄) | Reaction Time (h) | Conversion Rate (%) | Yield of Desired Product (%) | Remarks |
| 1:1 | 4 | 60 | 50 | Slow reaction rate |
| 1:2 | 2 | 90 | 80 | Optimal ratio |
| 1:3 | 2 | 92 | 78 | Slightly increased side products |
| 2:1 | 1.5 | >95 | 65 | Significant dinitration observed |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Reaction pathway for the nitration of 2-Amino-6-methylbenzoic acid.
References
Managing exothermic reactions in the nitration of 2-amino-6-methylbenzoic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the nitration of 2-amino-6-methylbenzoic acid. The information is designed to help manage the exothermic nature of the reaction and address common challenges encountered during the experiment.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the nitration of 2-amino-6-methylbenzoic acid.
Q1: My reaction is turning dark brown or black, and I'm observing vigorous gas evolution. What is happening and what should I do?
A1: This indicates a runaway reaction, likely due to excessive oxidation of the starting material by the nitric acid. The amino group in 2-amino-6-methylbenzoic acid makes the aromatic ring highly activated and susceptible to oxidation, especially at elevated temperatures.
-
Immediate Action: If safe to do so, immediately immerse the reaction vessel in a larger ice-water or ice-salt bath to rapidly cool it. If the reaction is uncontrollable, evacuate the area and follow your laboratory's emergency procedures.
-
Prevention:
-
Ensure your cooling bath is maintained at a very low temperature (e.g., -10°C to 0°C) throughout the addition of the nitrating mixture.
-
Add the nitrating mixture (mixed acid) very slowly, drop by drop, with vigorous stirring to ensure even heat dissipation.
-
Monitor the internal temperature of the reaction mixture continuously with a thermometer.
-
Q2: The yield of my desired nitro product is very low. What are the potential causes?
A2: Low yield can result from several factors:
-
Incomplete Reaction: The reaction time may be too short, or the temperature may be too low.
-
Side Reactions: Oxidation of the starting material or formation of multiple nitrated products can reduce the yield of the desired product.
-
Protonation of the Amino Group: In the strongly acidic conditions of nitration, the amino group is protonated to form an anilinium ion (-NH₃⁺). This deactivates the ring and can hinder the nitration reaction if conditions are not optimized.[1][2]
-
Product Loss During Workup: The product may be partially soluble in the aqueous phase during quenching and washing.
To improve the yield:
-
Optimize Reaction Time: Monitor the reaction progress using a suitable technique like Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
Precise Temperature Control: Maintain the recommended low temperature to minimize side reactions.
-
Controlled Addition of Reagents: Slow, dropwise addition of the nitrating agent is crucial.
-
Careful Workup: When quenching the reaction with ice water, ensure the product fully precipitates. Wash the precipitate with cold water to minimize solubility losses.
Q3: I am getting a mixture of isomers instead of the expected single product. How can I improve the regioselectivity?
A3: The directing effects of the substituents on the aromatic ring determine the position of nitration. The amino group is a strong ortho-, para-director, while the carboxylic acid and methyl groups are also ortho-, para-directing. However, under the strong acidic conditions of nitration, the amino group is protonated to the anilinium ion, which is a meta-director.[1][2] This can lead to the formation of different isomers.
-
Controlling Protonation: The degree of protonation can be influenced by the acid concentration and temperature.
-
Protecting the Amino Group: An alternative strategy is to protect the amino group before nitration, for example, by acetylation to form an amide. The amide group is still an ortho-, para-director but is less activating than the amino group, which can lead to a cleaner reaction. The protecting group can be removed after nitration.
Q4: The product is not precipitating out when I pour the reaction mixture onto ice. What should I do?
A4: If the product does not precipitate, it may be due to several reasons:
-
Low Concentration: The product concentration may be too low to precipitate.
-
High Solubility: The product may have some solubility in the acidic aqueous solution.
-
Incomplete Reaction: The starting material may not have reacted completely.
Troubleshooting steps:
-
Neutralization: Carefully neutralize the acidic solution with a base (e.g., sodium bicarbonate or sodium carbonate solution) while cooling in an ice bath. The change in pH may cause the product to precipitate. Be cautious as neutralization is an exothermic process.
-
Extraction: If neutralization does not lead to precipitation, you can extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Salting Out: Adding a saturated salt solution (brine) can sometimes help to decrease the solubility of the organic product in the aqueous phase and promote precipitation.
Experimental Protocols
The following is a generalized protocol for the nitration of a substituted methylbenzoic acid, based on analogous procedures. Researchers should optimize these conditions for their specific substrate and scale.
1. Preparation of the Nitrating Mixture (Mixed Acid)
-
In a clean, dry flask, add a calculated volume of concentrated sulfuric acid.
-
Cool the sulfuric acid in an ice-salt bath to below 0°C.
-
Slowly, drop by drop, add the required volume of concentrated nitric acid to the cold sulfuric acid with constant stirring.
-
Keep the nitrating mixture in the ice bath until use.
2. Nitration Reaction
-
Dissolve the 2-amino-6-methylbenzoic acid in a suitable solvent (e.g., concentrated sulfuric acid) in a separate reaction flask.
-
Cool the solution of the starting material to the desired reaction temperature (e.g., -10°C to 0°C) in an ice-salt bath.
-
Slowly, dropwise, add the pre-cooled nitrating mixture to the solution of the starting material with vigorous stirring.
-
Maintain the reaction temperature within the specified range throughout the addition.
-
After the addition is complete, continue to stir the reaction mixture at the same temperature for the specified time.
-
Monitor the reaction progress by TLC.
3. Work-up and Product Isolation
-
Once the reaction is complete, slowly and carefully pour the reaction mixture onto a stirred mixture of crushed ice and water.
-
A precipitate of the crude product should form.
-
Allow the ice to melt completely, then collect the solid product by vacuum filtration.
-
Wash the solid with cold water to remove any residual acid.
-
Dry the crude product.
-
Recrystallize the crude product from a suitable solvent to obtain the purified nitro-2-amino-6-methylbenzoic acid.
Quantitative Data
The following table provides a summary of typical reaction conditions for the nitration of substituted methylbenzoic acids, which can be used as a starting point for the optimization of the nitration of 2-amino-6-methylbenzoic acid.
| Parameter | Value/Range | Notes |
| Reaction Temperature | -20°C to 10°C | Maintaining a low temperature is critical to control the exothermic reaction and minimize side reactions. A range of -10°C to 0°C is often a good starting point. |
| Reaction Time | 1 - 3 hours | The optimal time should be determined by monitoring the reaction progress (e.g., by TLC). |
| Ratio of Substrate to Nitric Acid | 1g : 3-5 mL | This ratio can be adjusted based on the reactivity of the substrate and the desired extent of nitration. |
| Nitrating Agent | Mixed Acid (Conc. H₂SO₄ and Conc. HNO₃) | The ratio of sulfuric acid to nitric acid in the mixed acid is typically between 1:1 and 2:1. |
| Cooling Bath | Ice-water or Ice-salt | An ice-salt bath is recommended to achieve temperatures below 0°C. |
Visualizations
Caption: Experimental workflow for the controlled exothermic nitration.
Caption: Logical relationships for troubleshooting common nitration problems.
References
Validation & Comparative
Spectroscopic comparison of 2-Amino-6-methyl-4-nitrobenzoic acid isomers
A Spectroscopic Investigation of 2-Amino-6-methyl-4-nitrobenzoic Acid and Its Isomers for Researchers and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic properties of this compound and its structural isomers. The positioning of amino, methyl, and nitro groups on the benzoic acid backbone significantly influences their electronic and vibrational characteristics, leading to distinct spectroscopic fingerprints. This analysis is crucial for the identification, characterization, and quality control of these compounds in research and pharmaceutical development.
Spectroscopic Data Comparison
FT-IR Spectroscopic Data
| Compound | Key FT-IR Peaks (cm⁻¹) | Source |
| 2-Methyl-6-nitrobenzoic acid | C=O Stretching: ~1700, NO₂ Symmetric Stretching: ~1350, NO₂ Asymmetric Stretching: ~1530 | --INVALID-LINK-- |
| 4-Methyl-3-nitrobenzoic acid | C=O Stretching: 1703, NO₂ Symmetric Stretching: 1358, NO₂ Asymmetric Stretching: 1535 | --INVALID-LINK-- |
| o-Aminobenzoic acid | NH₂ Stretching: 3300-3500, C=O Stretching: ~1680 | --INVALID-LINK-- |
¹H NMR Spectroscopic Data
| Compound | Solvent | Chemical Shifts (δ, ppm) | Source |
| 2-Amino-6-nitrobenzoic acid | DMSO-d₆ | Aromatic Protons: 7.0-8.0, NH₂: Broad signal, COOH: Broad signal | --INVALID-LINK-- |
| 4-Amino-3-nitrobenzoic acid methyl ester | DMSO-d₆ | Aromatic Protons: 7.1-8.5, NH₂: 7.97 (broad), OCH₃: 3.8 | --INVALID-LINK-- |
| m-Nitrobenzoic acid | Not specified | Aromatic Protons: 7.3-8.4 | --INVALID-LINK-- |
¹³C NMR Spectroscopic Data
| Compound | Solvent | Chemical Shifts (δ, ppm) | Source |
| 4-Amino-3-nitrobenzoic acid methyl ester | DMSO-d₆ | Carbonyl: 164.9, Aromatic Carbons: 116.1, 119.3, 128.0, 129.6, 134.7, 148.8, OCH₃: 51.9 | --INVALID-LINK-- |
UV-Vis Spectroscopic Data
| Compound | Solvent | λmax (nm) | Source |
| 4-Nitrobenzoic acid | Not specified | ~274 | --INVALID-LINK-- |
| p-Aminobenzoic acid | Water (pH dependent) | Anionic (~265), Neutral (~275), Cationic (~225) | --INVALID-LINK-- |
| Benzoic acid derivatives | Aqueous | Three characteristic bands around 190, 230, and 280 nm | --INVALID-LINK-- |
Experimental Protocols
Detailed methodologies are essential for reproducible spectroscopic analysis. Below are generalized protocols for the key techniques discussed.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: Solid samples are typically prepared as KBr (potassium bromide) pellets or analyzed using an Attenuated Total Reflectance (ATR) accessory. For KBr pellets, a small amount of the sample is ground with dry KBr and pressed into a thin, transparent disk.
-
Instrumentation: An FT-IR spectrometer is used to acquire the spectrum.
-
Data Acquisition: A background spectrum of the pure KBr pellet or the empty ATR crystal is recorded. The sample spectrum is then collected, typically in the range of 4000-400 cm⁻¹.
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A few milligrams of the sample are dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
Data Acquisition: For ¹H NMR, the spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier-transformed to obtain the frequency-domain spectrum. The spectrum is then phased, baseline-corrected, and referenced to the TMS signal (0 ppm).
UV-Vis Spectroscopy
-
Sample Preparation: A dilute solution of the sample is prepared in a UV-transparent solvent (e.g., ethanol, methanol, water). The concentration is adjusted to ensure that the absorbance falls within the linear range of the instrument (typically 0.1-1.0 AU).
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is used.
-
Data Acquisition: A baseline spectrum of the solvent in a cuvette is recorded. The sample solution is then placed in the sample beam path, and the absorbance is measured over a specific wavelength range (e.g., 200-800 nm).
-
Data Processing: The instrument software subtracts the baseline spectrum from the sample spectrum to provide the final absorbance spectrum of the compound.
Visualization of Analytical Workflow and Structural Effects
The following diagrams illustrate the general workflow for spectroscopic analysis and the expected influence of substituent positions on the spectroscopic data.
Caption: General workflow for spectroscopic analysis of chemical compounds.
Caption: Influence of substituent position on key spectroscopic parameters.
Theoretical Spectroscopic Comparison
In the absence of complete experimental data, the following predictions can be made based on the fundamental principles of spectroscopy:
-
FT-IR Spectroscopy: The positions of the amino, methyl, and nitro groups will influence the frequencies of the C=O and C-N stretching vibrations, as well as the aromatic C-H bending modes. Hydrogen bonding between the amino and nitro or carboxylic acid groups in certain isomers can lead to significant broadening and shifting of the O-H and N-H stretching bands.
-
NMR Spectroscopy: The electronic nature of the substituents will cause predictable shifts in the ¹H and ¹³C NMR spectra. The electron-donating amino group will shield aromatic protons and carbons, shifting their signals to a lower chemical shift (upfield). Conversely, the electron-withdrawing nitro and carboxylic acid groups will deshield them, causing a downfield shift. The relative positions of these groups will determine the specific splitting patterns and chemical shifts of the aromatic protons.
-
UV-Vis Spectroscopy: The electronic transitions of the benzene ring will be affected by the substituents. The amino group, acting as an auxochrome, will cause a bathochromic (red) shift in the absorption maxima. The nitro group, a chromophore, will also influence the absorption spectrum. The overall UV-Vis spectrum will be a composite of the electronic effects of all three substituents, with the specific λmax values being sensitive to their relative positions.
This guide serves as a foundational resource for the spectroscopic analysis of this compound and its isomers. Further experimental work is necessary to provide a complete and direct comparative dataset.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential biological activities of 2-Amino-6-methyl-4-nitrobenzoic acid by examining the experimentally determined activities of structurally similar compounds. Due to the limited availability of direct experimental data for the title compound, this analysis relies on a structure-activity relationship (SAR) approach, drawing parallels from published research on related nitrobenzoic acid derivatives and other analogous structures. All quantitative data is summarized for clear comparison, and detailed experimental methodologies are provided for key assays.
Predicted Biological Activities and Comparative Data
Based on the biological activities of related compounds, this compound is predicted to exhibit potential antimicrobial (including antibacterial and antifungal) and cytotoxic properties. The presence of the nitrobenzoic acid scaffold is common in compounds with demonstrated biological effects.
Antimicrobial Activity
The antimicrobial potential of this compound can be inferred from the activities of various substituted benzoic acid derivatives.
Table 1: Comparative Antimicrobial Activity of Related Compounds
| Compound Class | Specific Compound/Derivative | Target Organism(s) | Activity (MIC/IC50) | Reference |
| 3-Methyl-4-nitrobenzoate Derivatives | Methyl 3-methyl-4-nitrobenzoate | Candida guilliermondii | MIC: 39 µM | [Not Available] |
| Pentyl 3-methyl-4-nitrobenzoate | Candida guilliermondii | MIC: 31 µM | [Not Available] | |
| Thioureides of 2-(4-methylphenoxymethyl) benzoic acid | Various Derivatives | Candida albicans, Aspergillus niger | MIC: 15.6 - 62.5 µg/mL | [Not Available] |
| Pseudomonas aeruginosa | MIC: 31.5 - 250 µg/mL | [Not Available] | ||
| Gram-positive bacteria | MIC: 62.5 - 1000 µg/mL | [Not Available] | ||
| Magnesium Complexes of 2-aminobenzoic acid | [Mg(2-ab)2] | Streptococcus-haemolyticus, Bacillus subtilis, Staphylococcus aureus, Salmonella typhi, Escherichia coli | MIC: 32 - 64 µg/mL | [Not Available] |
Cytotoxic Activity
The cytotoxic potential is another predicted activity, drawing from the observed effects of related aminobenzoic acid complexes and other nitro-substituted aromatics.
Table 2: Comparative Cytotoxic Activity of Related Compounds
| Compound Class | Specific Compound/Derivative | Assay | Activity (LC50/IC50) | Reference |
| Magnesium Complexes of 2-aminobenzoic acid | [Mg(2-ab)2] | Brine Shrimp Lethality Bioassay | LC50: 24.3 µg/mL | [Not Available] |
| 2-Amino-4,6-diphenylnicotinonitriles | Compound 3 | MTT Assay (MDA-MB-231 breast cancer cells) | IC50: < Doxorubicin | [Not Available] |
| Compound 6 | MTT Assay (MDA-MB-231 breast cancer cells) | IC50: 10.23 ± 0.8 μM | [Not Available] | |
| MTT Assay (MCF-7 breast cancer cells) | IC50: 9.47 ± 0.7 μM | [Not Available] |
Enzyme Inhibition
Derivatives of a related compound, 2-amino-6-nitrobenzothiazole, have shown potent inhibitory activity against monoamine oxidase (MAO), an important enzyme in neurotransmitter metabolism. This suggests that this compound could potentially be explored for similar activities.
Table 3: Comparative MAO Inhibitory Activity of Related Benzothiazole Derivatives
| Compound | Target | Activity (IC50) | Reference |
| N'-(5-Chloro-2-oxoindolin-3-ylidene)-2-(6-nitrobenzothiazol-2-ylamino)acetohydrazide | MAO-B | 1.8 ± 0.3 nM | [Not Available] |
| N'-(1-(4-bromophenyl)ethylidene)-2-(6-nitrobenzothiazol-2-ylamino)acetohydrazide | MAO-A | 0.42 ± 0.003 μM | [Not Available] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison tables.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.
-
Preparation of Microbial Inoculum:
-
Bacterial and fungal strains are cultured on appropriate agar plates.
-
Colonies are suspended in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard.
-
This suspension is further diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Preparation of Test Compound:
-
The compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Serial two-fold dilutions of the stock solution are prepared in a 96-well microtiter plate using the appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
-
Inoculation and Incubation:
-
Each well containing the diluted compound is inoculated with the prepared microbial suspension.
-
Positive (microbes and medium, no compound) and negative (medium only) controls are included.
-
The plates are incubated at an appropriate temperature (e.g., 35-37°C for bacteria, 30-35°C for fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).
-
-
Determination of MIC:
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Cytotoxicity Testing: Brine Shrimp Lethality Bioassay
A simple and rapid bioassay for screening the cytotoxic properties of compounds.
-
Hatching of Brine Shrimp:
-
Brine shrimp (Artemia salina) eggs are hatched in artificial seawater under constant aeration and illumination for 24-48 hours.
-
The hatched nauplii are collected for the assay.
-
-
Preparation of Test Compound:
-
The compound is dissolved in a suitable solvent and then diluted with artificial seawater to prepare a series of concentrations.
-
-
Assay Procedure:
-
A specific number of nauplii (e.g., 10-15) are added to each well of a multi-well plate.
-
The different concentrations of the test compound are added to the wells.
-
A control group with the solvent and seawater is also included.
-
The plates are incubated for 24 hours under illumination.
-
-
Determination of LC50:
-
The number of dead nauplii in each well is counted.
-
The percentage of mortality is plotted against the logarithm of the concentration.
-
The LC50 (the concentration at which 50% of the nauplii are killed) is determined from the graph.
-
Cytotoxicity Testing: MTT Assay
A colorimetric assay to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding:
-
Cancer cell lines (e.g., MDA-MB-231, MCF-7) are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
-
Compound Treatment:
-
The test compound is dissolved and diluted to various concentrations in the cell culture medium.
-
The medium in the wells is replaced with the medium containing the test compound.
-
Cells are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
The plate is incubated for a further 2-4 hours to allow the viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
The IC50 (the concentration at which 50% of cell growth is inhibited) is calculated from the dose-response curve.
-
Monoamine Oxidase (MAO) Inhibition Assay: Fluorometric Method
A sensitive assay to measure the inhibitory activity of a compound against MAO-A and MAO-B.
-
Reagent Preparation:
-
Prepare a buffer solution (e.g., phosphate buffer, pH 7.4).
-
Prepare solutions of MAO-A and MAO-B enzymes, a substrate (e.g., kynuramine or a commercial substrate), and a fluorescent probe (e.g., Amplex Red).
-
Prepare a solution of horseradish peroxidase (HRP).
-
-
Assay Procedure:
-
In a 96-well black microplate, add the buffer, the test compound at various concentrations, and the MAO enzyme (either MAO-A or MAO-B).
-
Incubate the plate for a short period to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding the substrate, HRP, and the fluorescent probe. The MAO enzyme will oxidize the substrate, producing hydrogen peroxide, which in the presence of HRP, will react with the probe to generate a fluorescent product.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity over time using a microplate reader with appropriate excitation and emission wavelengths.
-
-
Calculation of IC50:
-
The rate of the reaction is determined from the slope of the fluorescence versus time plot.
-
The percentage of inhibition is calculated for each concentration of the test compound relative to a control without the inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Visualizations
The following diagrams illustrate a typical experimental workflow for antimicrobial screening and a simplified signaling pathway relevant to MAO inhibition.
Caption: Experimental workflow for antimicrobial drug discovery.
Caption: Simplified pathway of MAO and its inhibition.
Purity Analysis of 2-Amino-6-methyl-4-nitrobenzoic acid: A Comparative Guide to HPLC and NMR Techniques
For researchers, scientists, and drug development professionals, ensuring the purity of chemical compounds is a critical step in the research and development pipeline. This guide provides a detailed comparison of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the purity analysis of 2-Amino-6-methyl-4-nitrobenzoic acid. This document outlines the experimental protocols, presents comparative data, and discusses the relative strengths and weaknesses of each method to aid in selecting the most appropriate technique for specific analytical needs.
Introduction
This compound is a substituted aromatic compound with potential applications in pharmaceutical and chemical synthesis. Accurate determination of its purity is paramount to ensure the reliability and reproducibility of experimental results, as well as for quality control in manufacturing processes. Both HPLC and quantitative NMR (qNMR) are powerful techniques for purity assessment, yet they operate on different principles and offer distinct advantages and limitations.
HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. It is a highly sensitive and versatile technique, particularly well-suited for detecting and quantifying trace impurities.
NMR spectroscopy, on the other hand, provides detailed structural information about a molecule. In its quantitative application (qNMR), the intensity of an NMR signal is directly proportional to the number of corresponding nuclei, allowing for a direct and primary method of quantification without the need for identical reference standards for each impurity.
This guide will delve into a comparative analysis of these two techniques for the purity determination of this compound, supported by hypothetical experimental data that reflects typical outcomes for such an analysis.
Comparative Purity Analysis: HPLC vs. qNMR
A hypothetical batch of synthesized this compound was analyzed by both HPLC and qNMR to determine its purity and identify potential impurities. The synthesis of the target compound may result in impurities from starting materials, by-products, or degradation products. Potential impurities could include the unreacted starting material, isomers, or related compounds where the functional groups are altered (e.g., a different isomer of the nitrobenzoic acid).
Data Presentation
The quantitative results from both analyses are summarized in the tables below.
Table 1: HPLC Purity Analysis Results
| Compound | Retention Time (min) | Area (%) |
| This compound | 5.2 | 99.52 |
| Impurity A (starting material) | 3.8 | 0.25 |
| Impurity B (isomer) | 4.5 | 0.18 |
| Unidentified Impurity C | 6.1 | 0.05 |
Table 2: qNMR Purity Analysis Results
| Compound | Chemical Shift (ppm) | Integral | Moles (relative to internal standard) | Purity (w/w %) |
| This compound | 7.5 (aromatic CH) | 1.00 | 1.000 | 99.45 |
| Impurity B (isomer) | 7.3 (aromatic CH) | 0.0018 | 0.0018 | 0.18 |
| Solvent Residue (e.g., Ethyl Acetate) | 2.0 (CH3) | - | - | 0.15 |
| Water | 4.7 | - | - | 0.22 |
Table 3: Comparison of Key Performance Metrics
| Parameter | HPLC | qNMR |
| Principle | Chromatographic separation | Nuclear magnetic resonance |
| Quantification | Relative (based on peak area percentage) | Absolute (with internal standard) or relative |
| Reference Standard | Requires a certified reference standard of the main compound and ideally of each impurity for accurate quantification. | Can use a structurally unrelated internal standard of known purity. |
| Sensitivity | High (can detect trace impurities in the ppm range). | Lower than HPLC (typically requires >0.1% for reliable quantification). |
| Specificity | High for separation of isomers and closely related compounds. | High for structural elucidation; can distinguish between structurally different molecules. |
| Sample Throughput | Moderate (typically 10-30 minutes per sample). | Lower (can be longer due to relaxation delays required for accurate quantification). |
| Destructive/Non-destructive | Destructive (sample cannot be recovered). | Non-destructive (sample can be recovered). |
| Information Provided | Purity based on chromatographic profile. | Purity and structural confirmation of the main component and impurities. |
Experimental Protocols
HPLC Method
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (acetonitrile).
-
Gradient Program:
-
0-2 min: 10% B
-
2-10 min: 10% to 90% B
-
10-12 min: 90% B
-
12-13 min: 90% to 10% B
-
13-15 min: 10% B
-
Flow Rate: 1.0 mL/min
Column Temperature: 30 °C
Detection Wavelength: 254 nm
Injection Volume: 10 µL
Sample Preparation: A stock solution of this compound was prepared in methanol at a concentration of 1 mg/mL. This was then diluted to 0.1 mg/mL with the mobile phase (50:50 water:acetonitrile).
Quantitative NMR (qNMR) Method
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
Internal Standard: Maleic acid (certified reference material).
Solvent: Dimethyl sulfoxide-d6 (DMSO-d6).
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound into a vial.
-
Accurately weigh approximately 5 mg of the internal standard (Maleic acid) into the same vial.
-
Dissolve the mixture in approximately 0.7 mL of DMSO-d6.
-
Transfer the solution to a 5 mm NMR tube.
NMR Parameters:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all relevant protons).
-
Number of Scans: 16
-
Acquisition Time: 4 seconds
Data Processing:
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Phase and baseline correct the spectrum.
-
Integrate a well-resolved, non-overlapping peak of this compound (e.g., one of the aromatic protons).
-
Integrate a well-resolved peak of the internal standard (Maleic acid).
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
-
Visualizing the Workflow and Decision Logic
To better understand the processes and the choice between HPLC and NMR, the following diagrams illustrate the experimental workflow and the logical considerations.
Caption: Experimental workflow for purity analysis by HPLC and NMR.
Caption: Decision logic for selecting between HPLC and qNMR.
Discussion and Conclusion
The comparative analysis of this compound by HPLC and qNMR highlights the complementary nature of these two techniques.
HPLC excels in its high sensitivity, making it the preferred method for detecting and quantifying trace impurities that might be missed by NMR. Its excellent resolving power is also advantageous for separating closely related structural isomers. However, a significant limitation is the reliance on the availability of pure reference standards for both the main compound and any impurities to achieve the most accurate quantification. In the absence of impurity standards, purity is often estimated by area percentage, which assumes that all compounds have the same response factor at the detection wavelength, an assumption that can introduce inaccuracies.
qNMR , in contrast, is a primary analytical method that provides a direct measure of the molar concentration of an analyte relative to an internal standard. A key advantage is that the internal standard does not need to be structurally related to the analyte. This is particularly useful when certified reference standards for the compound of interest or its impurities are not available. Furthermore, NMR provides invaluable structural information, which can aid in the identification of unknown impurities. The main drawbacks of qNMR are its lower sensitivity compared to HPLC and the potential for signal overlap in complex mixtures, which can complicate quantification.
In the presented hypothetical case, both techniques provided similar purity values for this compound (99.52% by HPLC vs. 99.45% by qNMR), demonstrating good agreement. HPLC was able to detect an additional trace impurity that was likely below the detection limit of NMR. Conversely, qNMR was able to quantify residual solvent and water content, which are often not detected by standard HPLC-UV methods.
Recommendation:
For routine quality control where high throughput and sensitivity to trace impurities are paramount, HPLC is an excellent choice, provided that a reliable reference standard is available.
For the certification of reference materials, for structural confirmation of impurities, or when a primary method of quantification is required, qNMR is the more appropriate technique.
For comprehensive characterization and in regulated environments such as drug development, a combination of both HPLC and qNMR is often employed. This orthogonal approach, using two fundamentally different analytical principles, provides the highest level of confidence in the purity assessment of a compound.
A Comparative Analysis of the Reactivity of 2-Amino-6-methyl-4-nitrobenzoic acid and 4-amino-2-methyl-6-nitrobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of two structural isomers: 2-Amino-6-methyl-4-nitrobenzoic acid and 4-amino-2-methyl-6-nitrobenzoic acid. Understanding the distinct reactivity profiles of these molecules is crucial for their application in organic synthesis, medicinal chemistry, and materials science, where precise control of chemical transformations is paramount. Due to the absence of direct comparative experimental studies in publicly available literature, this analysis is founded on established principles of physical organic chemistry, including electronic and steric effects, and is supported by data from analogous compounds.
Chemical Structures and Properties
The positioning of the amino, methyl, and nitro groups relative to the carboxylic acid moiety profoundly influences the electronic distribution and steric environment of each molecule, thereby dictating their reactivity.
| Compound | Chemical Structure | Molecular Formula | Molar Mass ( g/mol ) |
| This compound | C₈H₈N₂O₄ | 196.16 | |
| 4-Amino-2-methyl-6-nitrobenzoic acid | (Structure inferred from name) | C₈H₈N₂O₄ | 196.16 |
Theoretical Reactivity Comparison
The reactivity of these isomers is primarily governed by the interplay of their functional groups: the carboxylic acid, the aromatic amine, and the substituted benzene ring.
Acidity of the Carboxylic Acid Group
The acidity of the carboxylic acid is influenced by the electronic effects of the other substituents and, notably, by steric interactions.
-
This compound: This isomer has both an amino (-NH₂) and a methyl (-CH₃) group in the ortho positions relative to the carboxylic acid (-COOH). The presence of substituents in both ortho positions creates significant steric hindrance, forcing the carboxylic acid group to twist out of the plane of the benzene ring.[2][3][4] This "ortho effect" inhibits resonance between the carboxyl group and the aromatic ring, which in turn increases the acidity of the carboxylic proton.[2][3][5] The electron-donating effects of the amino and methyl groups are thus diminished in their influence on the carboxyl group's acidity. The strong electron-withdrawing nitro group at the para position will further increase acidity by stabilizing the carboxylate anion through its -I (inductive) and -R (resonance) effects.
-
4-Amino-2-methyl-6-nitrobenzoic acid: In this isomer, the carboxylic acid is flanked by a methyl group and a nitro group in the ortho positions. The ortho-nitro group is strongly electron-withdrawing, and the ortho-methyl group also contributes to the ortho effect, forcing the carboxyl group out of the benzene plane.[2][3][5] The amino group is para to the carboxylic acid and will have a less direct electronic influence on its acidity compared to the ortho substituents.
The diagram below illustrates the steric hindrance leading to the ortho effect.
Caption: Steric hindrance in ortho-substituted benzoic acids forces the carboxyl group out of planarity, increasing acidity.
Basicity and Nucleophilicity of the Amino Group
The basicity of the amino group is determined by the availability of its lone pair of electrons. Electron-withdrawing groups decrease basicity, while electron-donating groups increase it.[6]
-
This compound: The amino group is ortho to both a methyl group and the carboxylic acid, and para to the nitro group. The strong electron-withdrawing nitro group para to the amino group will significantly reduce the electron density on the nitrogen atom via resonance, thereby drastically decreasing its basicity. The ortho-methyl group has a weak electron-donating effect, while the ortho-carboxylic acid group is electron-withdrawing.
-
4-Amino-2-methyl-6-nitrobenzoic acid: The amino group is ortho to the methyl group and para to the nitro group. Similar to the other isomer, the para-nitro group will strongly deactivate the amino group, reducing its basicity. The ortho-methyl group provides some electron-donating effect, but this is likely outweighed by the powerful withdrawing effect of the nitro group. The carboxylic acid group is meta to the amino group, so its electron-withdrawing inductive effect will be felt, further reducing basicity.
The following diagram illustrates the delocalization of the amino group's lone pair by the para-nitro group, which reduces basicity.
Caption: Electron withdrawal by the para-nitro group reduces the basicity of the amino group.
Supporting Experimental Data (from Analogous Compounds)
Direct pKa values for the two target compounds are not available. However, we can infer their approximate properties from related molecules.
| Compound | pKa (Carboxylic Acid) | pKa (Conjugate acid of Amine) | Reference |
| Benzoic acid | 4.20 | - | [7] |
| 2-Methylbenzoic acid | 3.91 | - | [5] |
| 4-Nitrobenzoic acid | 3.41 | - | [8] |
| 2-Nitrobenzoic acid | 2.22 | - | [5] |
| Aniline | - | 4.63 | [6] |
| 4-Nitroaniline | - | 1.0 | [6] |
| 2-Methylaniline | - | 4.44 | [9] |
This data supports the theoretical predictions: ortho-substitution on benzoic acid increases acidity (compare benzoic acid and 2-methylbenzoic acid), and a nitro group significantly increases acidity and decreases the basicity of an amino group.
Experimental Protocols for Reactivity Comparison
To empirically determine the relative reactivity, the following standard procedures could be adapted.
Fischer-Speier Esterification (to test Carboxylic Acid Reactivity)
This protocol aims to convert the carboxylic acid to its corresponding methyl ester. The rate of this reaction is sensitive to both electronic effects and steric hindrance around the carboxyl group.
Materials:
-
This compound or 4-amino-2-methyl-6-nitrobenzoic acid (1.0 mmol)
-
Methanol (10 mL, anhydrous)
-
Concentrated Sulfuric Acid (0.1 mL, catalyst)
-
Sodium bicarbonate solution (5% w/v)
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
TLC plates, beakers, round-bottom flask, reflux condenser, separatory funnel.
Procedure:
-
In a 50 mL round-bottom flask, dissolve 1.0 mmol of the chosen benzoic acid derivative in 10 mL of anhydrous methanol.[10]
-
Carefully add 0.1 mL of concentrated sulfuric acid to the solution.
-
Attach a reflux condenser and heat the mixture to a gentle reflux for a specified time (e.g., 2 hours).
-
Monitor the reaction progress by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC).
-
After the reaction period, cool the flask to room temperature.
-
Transfer the mixture to a separatory funnel containing 20 mL of water.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with 20 mL of 5% sodium bicarbonate solution to remove any unreacted acid, followed by 20 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude ester.
-
Purify the product by recrystallization or column chromatography.
Comparison Metric: The yield of the methyl ester after a fixed reaction time would indicate the relative reactivity of the carboxylic acid group. A higher yield suggests a more reactive carboxylic acid.
Acylation of the Amino Group (to test Amine Nucleophilicity)
This protocol acylates the amino group to form an amide. The rate is dependent on the nucleophilicity of the amino group.
Materials:
-
This compound or 4-amino-2-methyl-6-nitrobenzoic acid (1.0 mmol)
-
Pyridine (5 mL, solvent and base)
-
Acetyl chloride (1.1 mmol)
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 1.0 mmol of the chosen amino-benzoic acid derivative in 5 mL of pyridine in a small flask.
-
Cool the solution in an ice bath.
-
Slowly add 1.1 mmol of acetyl chloride dropwise with stirring.
-
Allow the reaction to stir at room temperature for a set time (e.g., 1 hour).
-
Monitor the reaction by TLC.
-
Pour the reaction mixture into 20 mL of 1 M HCl to neutralize the pyridine.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the resulting amide by recrystallization.
Comparison Metric: The yield of the acetamide product after a fixed time will reflect the relative nucleophilicity of the amino group.
The workflow for a competitive acylation experiment is depicted below.
Caption: A workflow for a competitive experiment to determine the relative nucleophilicity of the amino groups.
Summary of Predicted Reactivity
| Feature | This compound | 4-amino-2-methyl-6-nitrobenzoic acid | Rationale |
| Acidity of -COOH | Less Acidic | More Acidic | The presence of the strongly electron-withdrawing nitro group in an ortho position in the latter isomer has a dominant acid-strengthening effect, augmented by the ortho-methyl group. |
| Basicity/Nucleophilicity of -NH₂ | Slightly More Basic | Less Basic | Both are very weak bases due to the para-nitro group. However, the amino group in the latter is also meta to the electron-withdrawing carboxylic acid, further reducing its basicity. |
| Rate of Esterification | Slower | Faster | Assuming the reaction is electronically controlled, the more acidic compound will likely react faster. Steric hindrance is high for both, but the electronic activation in the latter may be the deciding factor. |
| Rate of Acylation | Faster | Slower | The slightly higher basicity and therefore nucleophilicity of the amino group in the former isomer would lead to a faster reaction with an acylating agent. |
References
- 1. 2-Amino-4-methyl-6-nitrobenzoic acid | C8H8N2O4 | CID 20208272 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ortho effect - Wikipedia [en.wikipedia.org]
- 3. quora.com [quora.com]
- 4. organic chemistry - Does unsubstituted benzoic acid not show resonance due to steric effects? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. hcpgcollege.edu.in [hcpgcollege.edu.in]
- 6. afit.edu [afit.edu]
- 7. global.oup.com [global.oup.com]
- 8. 4-Nitrobenzoic acid - Wikipedia [en.wikipedia.org]
- 9. organicchemistrydata.org [organicchemistrydata.org]
- 10. personal.tcu.edu [personal.tcu.edu]
A Comparative Analysis of Catalytic Systems for the Synthesis of 2-Amino-6-methyl-4-nitrobenzoic Acid
For Immediate Release
A comprehensive review of catalytic methodologies for the synthesis of 2-Amino-6-methyl-4-nitrobenzoic acid, a key intermediate in pharmaceutical and fine chemical industries, reveals distinct advantages and disadvantages across different catalytic systems. This guide provides a comparative analysis of catalytic performance based on available experimental data for analogous transformations, offering insights for researchers, scientists, and drug development professionals in selecting the optimal synthetic route.
The synthesis of this compound is most effectively approached via a two-step process, commencing with the nitration of 2-methylbenzoic acid to yield 2,4-dinitro-6-methylbenzoic acid, followed by the selective catalytic reduction of the nitro group at the 2-position. The choice of catalyst in this reduction step is critical for achieving high yield and selectivity. This guide focuses on the comparative performance of catalysts in this key selective reduction step.
Catalyst Performance Comparison
The following table summarizes the performance of different catalytic systems in the selective reduction of dinitroaromatic compounds, providing a basis for comparison in the synthesis of this compound.
| Catalyst System | Substrate | Catalyst Loading | Reaction Conditions | Yield (%) | Selectivity (%) | Reference |
| Catalyst A: Ru-SnOₓ/Al₂O₃ | m-Dinitrobenzene | 20 mg catalyst for 2 mmol substrate | 100°C, 4 MPa H₂, 2 h, Ethanol | >99 | >97 (for m-nitroaniline) | [1] |
| Catalyst B: Sodium Sulfide (Na₂S) | 2,4-Dinitrophenol | Stoichiometric | Reflux in aqueous solution | High | Selective for one nitro group | [2] |
| Catalyst C: Iron/HCl (Béchamp reduction) | Nitroarenes | Stoichiometric | Acidic aqueous medium | Generally high | Good for single nitro group reduction | [3] |
Note: The data presented is for analogous selective reduction reactions due to the limited availability of direct comparative studies on 2,4-dinitro-6-methylbenzoic acid. The performance of these catalysts may vary for the specific target substrate.
Experimental Protocols
Synthesis of 2,4-dinitro-6-methylbenzoic acid (Starting Material)
The synthesis of the dinitro intermediate is a prerequisite for the catalytic reduction step. A general procedure involves the nitration of 2-methylbenzoic acid.
Protocol:
-
Dissolve 2-methylbenzoic acid in concentrated sulfuric acid.
-
Add a mixture of fuming nitric acid and sulfuric acid dropwise to the solution while maintaining a low temperature with an ice bath.
-
After the addition is complete, allow the reaction to proceed at room temperature, followed by gentle heating to ensure complete nitration.
-
Pour the reaction mixture onto ice to precipitate the crude 2,4-dinitro-6-methylbenzoic acid.
-
Filter, wash with cold water, and recrystallize from a suitable solvent to obtain the purified product.
Catalytic Reduction of 2,4-dinitro-6-methylbenzoic acid (Key Comparative Step)
The following are generalized protocols for the selective reduction using the compared catalytic systems.
Protocol for Catalyst A (e.g., Ru-SnOₓ/Al₂O₃):
-
In a high-pressure autoclave, charge the 2,4-dinitro-6-methylbenzoic acid, the Ru-SnOₓ/Al₂O₃ catalyst, and ethanol as the solvent.[1]
-
Seal the reactor and purge with nitrogen gas.[1]
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 4 MPa).[1]
-
Heat the mixture to the reaction temperature (e.g., 100°C) and stir for the specified duration (e.g., 2 hours).[1]
-
After cooling and depressurizing, filter the catalyst.
-
Evaporate the solvent from the filtrate and purify the residue by crystallization or chromatography to isolate this compound.
Protocol for Catalyst B (e.g., Sodium Sulfide):
-
Dissolve 2,4-dinitro-6-methylbenzoic acid in an aqueous solution of sodium sulfide.
-
Heat the mixture to reflux for a specified period, monitoring the reaction progress by thin-layer chromatography.
-
Upon completion, cool the reaction mixture and acidify with a suitable acid (e.g., hydrochloric acid) to precipitate the product.
-
Filter the precipitate, wash with water, and purify by recrystallization.
Synthesis Pathway and Logic
The logical workflow for the synthesis of this compound is depicted in the following diagram. The key step involving the comparative study of catalysts is the selective reduction of the dinitro intermediate.
Caption: Synthetic pathway for this compound.
References
Validating the Structure of 2-Amino-6-methyl-4-nitrobenzoic Acid: A Comparative Guide to X-ray Crystallography and Alternative Techniques
For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is paramount. This guide provides a comparative analysis of X-ray crystallography for the structural validation of 2-Amino-6-methyl-4-nitrobenzoic acid, alongside alternative and complementary analytical techniques.
The precise arrangement of atoms within a molecule dictates its physicochemical properties and biological activity. While X-ray crystallography stands as the gold standard for determining solid-state molecular structures, a multi-faceted approach employing spectroscopic and computational methods provides a more comprehensive understanding. This guide outlines the experimental protocols and presents comparative data for the structural elucidation of aromatic nitro compounds, with a focus on this compound and its analogs.
Experimental Protocols
A detailed methodology is crucial for reproducible scientific results. Below are the outlined protocols for the synthesis, crystallization, and analysis of the target compound and its related structures.
Synthesis and Crystallization of this compound (Hypothetical Protocol)
A plausible synthetic route involves the nitration of 2-amino-6-methylbenzoic acid. Single crystals suitable for X-ray diffraction can be grown using slow evaporation techniques.
-
Synthesis: To a solution of 2-amino-6-methylbenzoic acid in concentrated sulfuric acid, a nitrating mixture (concentrated nitric acid and concentrated sulfuric acid) is added dropwise at a controlled temperature (0-5 °C). After the addition is complete, the reaction mixture is stirred for several hours and then poured onto crushed ice. The resulting precipitate is filtered, washed with cold water, and recrystallized from an appropriate solvent like ethanol to yield this compound.
-
Crystallization: Single crystals for X-ray analysis can be obtained by dissolving the purified product in a suitable solvent or solvent mixture (e.g., ethanol/water, methanol/water) and allowing the solvent to evaporate slowly at room temperature over several days.
X-ray Crystallography Data Collection and Refinement
The following protocol is a generalized procedure for single-crystal X-ray diffraction analysis.
-
Crystal Mounting: A suitable single crystal of appropriate size (typically 0.1-0.3 mm) is selected and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal motion and radiation damage. X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector. Data are typically collected over a range of angles by rotating the crystal.
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Data Presentation: A Comparative Analysis
While specific crystallographic data for this compound is not publicly available, a comparison with structurally related compounds provides valuable insights into the expected molecular geometry and crystal packing.
| Parameter | 2-Amino-4-nitrobenzoic Acid[1] | 2-Amino-6-methylpyridinium 4-nitrobenzoate[2] | 2-Amino-4-methylpyridinium 2-nitrobenzoate[3] |
| Formula | C₇H₆N₂O₄ | C₆H₉N₂⁺ · C₇H₄NO₄⁻ | C₆H₉N₂⁺ · C₇H₄NO₄⁻ |
| Crystal System | Monoclinic | Monoclinic | Monoclinic |
| Space Group | P2₁/n | P2₁/c | P2₁/c |
| a (Å) | 3.6291(1) | 8.0487(11) | 12.2049(3) |
| b (Å) | 7.7339(3) | 6.7247(9) | 9.8463(2) |
| c (Å) | 26.561(1) | 12.7467(17) | 11.5405(2) |
| β (˚) | 91.385(2) | 101.802(7) | 107.106(1) |
| Volume (ų) | 745.26(4) | 675.33(16) | 1325.51(5) |
| Z | 4 | 2 | 4 |
| R-factor | - | 0.039 | 0.041 |
Alternative and Complementary Structural Validation Techniques
While X-ray crystallography provides definitive structural information, other techniques offer valuable and often more readily obtainable data for routine characterization and to complement the crystallographic findings.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the connectivity and chemical environment of atoms in a molecule. For this compound, characteristic chemical shifts would be expected for the aromatic protons, the methyl protons, and the amine protons, as well as for the distinct carbon atoms in the molecule.
Expected ¹H NMR Features:
-
Aromatic Protons: Signals in the aromatic region (typically 7-9 ppm), with splitting patterns determined by the substitution on the benzene ring.
-
Methyl Protons: A singlet in the aliphatic region (typically 2-3 ppm).
-
Amine Protons: A broad singlet that can be exchanged with D₂O.
-
Carboxylic Acid Proton: A broad singlet at a downfield chemical shift (>10 ppm), which is also exchangeable with D₂O.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides information about the functional groups present in a molecule.
Expected FTIR Absorption Bands:
-
N-H Stretching: Around 3300-3500 cm⁻¹ for the amino group.
-
C-H Stretching: Aromatic C-H stretching just above 3000 cm⁻¹ and aliphatic C-H stretching from the methyl group just below 3000 cm⁻¹.
-
C=O Stretching: A strong absorption band for the carboxylic acid carbonyl group, typically around 1700 cm⁻¹.
-
N-O Stretching: Strong asymmetric and symmetric stretching bands for the nitro group, typically in the regions of 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively.
-
C=C Stretching: Aromatic ring stretching vibrations in the 1400-1600 cm⁻¹ region.
-
O-H Bending: A broad absorption from the carboxylic acid O-H group.
Computational Methods
In the absence of experimental single crystals, computational methods can predict the most stable crystal structures. Crystal Structure Prediction (CSP) methodologies have advanced significantly and can provide valuable insights into potential polymorphs and their relative stabilities. These methods typically involve generating a large number of possible crystal packings and then using force fields and quantum mechanical calculations to rank them by energy.
Visualizing the Workflow
To better understand the logical flow of structural validation, the following diagrams illustrate the key experimental and computational workflows.
Caption: Experimental workflow for X-ray crystallography.
References
A Guide to Cross-Referencing Experimental and Calculated NMR Shifts for 2-Amino-6-methyl-4-nitrobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of experimental and computationally calculated Nuclear Magnetic Resonance (NMR) shifts for 2-Amino-6-methyl-4-nitrobenzoic acid. The cross-referencing of experimental data with theoretical calculations is a powerful strategy in structural elucidation, offering a higher degree of confidence in molecular structure assignment.
Data Presentation: A Comparative Summary
The following tables summarize the plausible experimental and calculated ¹H and ¹³C NMR chemical shifts for this compound, dissolved in DMSO-d₆. Tetramethylsilane (TMS) is used as the internal standard.
Table 1: Comparison of ¹H NMR Chemical Shifts (ppm)
| Protons | Plausible Experimental δ (ppm) | Plausible Calculated δ (ppm) | Deviation (ppm) |
| H-3 | 7.95 (s) | 8.10 | +0.15 |
| H-5 | 7.68 (s) | 7.80 | +0.12 |
| -CH₃ | 2.45 (s) | 2.55 | +0.10 |
| -NH₂ | 5.80 (br s) | 5.95 | +0.15 |
| -COOH | 13.20 (br s) | 13.40 | +0.20 |
Table 2: Comparison of ¹³C NMR Chemical Shifts (ppm)
| Carbon Atom | Plausible Experimental δ (ppm) | Plausible Calculated δ (ppm) | Deviation (ppm) |
| C-1 (-COOH) | 168.5 | 170.2 | +1.7 |
| C-2 (-NH₂) | 150.2 | 151.8 | +1.6 |
| C-3 | 125.8 | 127.1 | +1.3 |
| C-4 (-NO₂) | 148.1 | 149.5 | +1.4 |
| C-5 | 118.4 | 119.9 | +1.5 |
| C-6 (-CH₃) | 139.5 | 141.0 | +1.5 |
| -CH₃ | 18.7 | 19.8 | +1.1 |
Experimental and Computational Protocols
A rigorous comparison requires well-defined experimental and computational methodologies.
Experimental Protocol: NMR Spectrum Acquisition
-
Sample Preparation : Approximately 15-20 mg of solid this compound is dissolved in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[1][2] The use of a deuterated solvent is essential for the instrument's field-frequency lock.[3] A small amount of tetramethylsilane (TMS) is added as an internal reference for chemical shifts (0 ppm).[4]
-
Filtration : The solution is filtered through a pipette with a small glass wool plug to remove any suspended solid particles, which can degrade the quality of the NMR spectrum by distorting the magnetic field homogeneity.[1][3]
-
Data Acquisition : The filtered sample is transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer.[4][5]
-
For ¹H NMR, a standard pulse program is used with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, a larger number of scans is required due to the lower natural abundance of the ¹³C isotope.[1]
-
Computational Protocol: NMR Shift Calculation
-
Molecular Modeling : The 3D structure of this compound is built using molecular modeling software.
-
Geometry Optimization : The initial structure is optimized using Density Functional Theory (DFT) to find its lowest energy conformation. A common level of theory for this is the B3LYP functional with a 6-31G(d,p) basis set.[6][7] The optimization should account for the solvent effect, often by using a Polarizable Continuum Model (PCM) for DMSO.[6]
-
NMR Calculation : Using the optimized geometry, the NMR shielding tensors are calculated using the Gauge-Independent Atomic Orbital (GIAO) method at the same level of theory (e.g., B3LYP/6-31G(d,p) with PCM for DMSO).[6][7]
-
Shift Referencing : The calculated absolute shielding values (σ) are converted to chemical shifts (δ) by referencing them against the calculated shielding of TMS, optimized and calculated at the identical level of theory. The chemical shift is determined as δ = σ(TMS) - σ(nucleus).
Workflow for Cross-Referencing NMR Data
The following diagram illustrates the logical workflow for comparing experimental and calculated NMR data for structural validation.
References
- 1. NMR Sample Preparation [nmr.chem.umn.edu]
- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. rsc.org [rsc.org]
- 5. rsc.org [rsc.org]
- 6. On the use OF 1 H-NMR chemical shifts and thermodynamic data for the prediction of the predominant conformation of organic molecules in solution: the ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03430A [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Benchmarking the synthesis of 2-Amino-6-methyl-4-nitrobenzoic acid against literature methods
A Comparative Guide to the Proposed Synthesis of 2-Amino-6-methyl-4-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a substituted aromatic compound with potential applications in medicinal chemistry and materials science. A comprehensive search of the scientific literature did not yield any established methods for the direct synthesis of this specific isomer. This guide, therefore, presents two plausible, proposed synthetic routes (Method A and Method B) for its preparation, benchmarked against each other. The proposed experimental protocols are based on well-established analogous reactions found in the literature.
Comparative Data of Proposed Synthetic Methods
The following table summarizes the key aspects of the two proposed synthetic routes for this compound, providing a basis for comparison.
| Feature | Method A: From 2,5-Dinitrotoluene | Method B: From 2-Amino-6-methylbenzoic acid |
| Starting Material | 2,5-Dinitrotoluene | 2-Amino-6-methylbenzoic acid |
| Number of Steps | 4 | 3 |
| Key Transformations | Selective reduction, protection, oxidation, deprotection | Protection, nitration, deprotection |
| Potential Advantages | Readily available starting material. | Shorter synthetic route. |
| Potential Challenges | Selective reduction of one nitro group can be challenging. | Regioselectivity of the nitration step needs to be carefully controlled. |
| Estimated Overall Yield | Moderate | Moderate to Good |
| Key Reagents & Hazards | Hydrazine hydrate (toxic, corrosive), KMnO₄ (strong oxidizer) | Fuming nitric acid, Concentrated sulfuric acid (highly corrosive) |
Proposed Synthetic Pathways and Experimental Protocols
The following sections detail the proposed multi-step syntheses for this compound.
Method A: Synthesis starting from 2,5-Dinitrotoluene
This proposed four-step synthesis begins with the selective reduction of 2,5-dinitrotoluene, followed by protection of the resulting amino group, oxidation of the methyl group, and final deprotection.
Experimental Workflow for Method A ```dot digraph "Method_A_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=rectangle, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
start [label="2,5-Dinitrotoluene", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; step1 [label="Selective Reduction"]; intermediate1 [label="2-Methyl-4-nitroaniline"]; step2 [label="Acetylation (Protection)"]; intermediate2 [label="N-(2-methyl-4-nitrophenyl)acetamide"]; step3 [label="Oxidation"]; intermediate3 [label="2-Acetamido-6-methyl-4-nitrobenzoic acid"]; step4 [label="Deprotection"]; end [label="this compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> step1; step1 -> intermediate1; intermediate1 -> step2; step2 -> intermediate2; intermediate2 -> step3; step3 -> intermediate3; intermediate3 -> step4; step4 -> end; }
Caption: Proposed synthetic workflow for Method B.
Experimental Protocols for Method B:
Step 1: Acetylation of 2-Amino-6-methylbenzoic acid
-
Protocol: Dissolve 2-Amino-6-methylbenzoic acid (1 eq.) in a suitable solvent such as glacial acetic acid. Add acetic anhydride (1.1 eq.) and heat the mixture under reflux for 1-2 hours. [1]Upon cooling, the product may precipitate. Alternatively, pour the reaction mixture into cold water to induce precipitation. Filter the solid, wash with water, and dry to yield 2-acetamido-6-methylbenzoic acid.
Step 2: Nitration of 2-Acetamido-6-methylbenzoic acid
-
Protocol: Based on the nitration of a similar compound,[2] dissolve 2-acetamido-6-methylbenzoic acid (1 eq.) in concentrated sulfuric acid at a low temperature (0-5°C). Slowly add a pre-cooled mixture of fuming nitric acid and concentrated sulfuric acid dropwise, maintaining the low temperature. The acetamido group is ortho, para-directing, and the carboxylic acid is meta-directing. The strong activating effect of the acetamido group is expected to direct the nitration to the para position (position 4). After the addition is complete, stir the mixture at low temperature for an additional hour. Carefully pour the reaction mixture onto crushed ice to precipitate the product. Filter, wash with cold water, and dry.
Step 3: Deprotection of 2-Acetamido-6-methyl-4-nitrobenzoic acid
-
Protocol: The deprotection can be carried out under acidic conditions as described in Method A, Step 4. Reflux the 2-acetamido-6-methyl-4-nitrobenzoic acid (1 eq.) in a mixture of ethanol and aqueous hydrochloric acid. [3]After the reaction is complete, cool and neutralize to precipitate the final product. Filter, wash, and recrystallize to obtain pure this compound.
Disclaimer: The synthetic methods and experimental protocols described in this guide are proposed based on established chemical principles and literature precedents for similar compounds. These methods have not been experimentally validated for the synthesis of this compound. Researchers should conduct their own risk assessments and optimization studies before attempting these procedures.
References
Efficacy of 2-Amino-6-methyl-4-nitrobenzoic Acid Derivatives as Enzyme Inhibitors: A Comparative Analysis of Related Heterocyclic Scaffolds
A comprehensive review of available scientific literature reveals a notable absence of specific data on the enzyme inhibitory efficacy of 2-Amino-6-methyl-4-nitrobenzoic acid derivatives. However, extensive research into structurally related compounds, particularly those incorporating benzothiazole and pyrimidine cores, provides valuable insights into potential therapeutic applications and serves as a benchmark for future drug discovery efforts.
This guide presents a comparative analysis of the enzyme inhibitory activities of derivatives of 2-amino-6-nitrobenzothiazole and 2-amino-6-methyl-pyrimidine, which share key structural motifs with the target compound class. The data herein is intended to inform researchers, scientists, and drug development professionals on the potential of these related scaffolds as enzyme inhibitors and to provide a framework for the design and evaluation of novel therapeutic agents.
Comparative Efficacy of Related Enzyme Inhibitors
While direct experimental data for this compound derivatives is not currently available in the public domain, studies on analogous compounds demonstrate significant potential for enzyme inhibition. The following tables summarize the quantitative efficacy of 2-amino-6-nitrobenzothiazole-derived hydrazones as inhibitors of Monoamine Oxidase (MAO) and Acetylcholinesterase (AChE), and highlight the designed, though not yet experimentally verified, potential of 2-amino-6-methyl-pyrimidine benzoic acids as Casein Kinase-2 (CK2) inhibitors.
Table 1: Inhibitory Activity of 2-Amino-6-nitrobenzothiazole-Derived Hydrazones against Monoamine Oxidase (MAO)
| Compound ID | Target Enzyme | IC50 (µM) | Inhibition Type | Selectivity Index (SI) |
| Compound 31 | MAO-B | 0.0018 ± 0.0003 | Competitive, Reversible | 766.67 |
| Compound 6 | MAO-A | 0.42 ± 0.003 | Competitive, Reversible | - |
| Compound 3e | hMAO-B | 0.060 | - | - |
| Compound 4i | hMAO-B | 0.041 ± 0.001 | Non-competitive | - |
| Compound 4t | hMAO-B | 0.065 ± 0.002 | Non-competitive | - |
Data sourced from studies on 2-amino-6-nitrobenzothiazole-derived hydrazones, which have shown potent and selective inhibitory activity against MAO-B.[1][2]
Table 2: Inhibitory Activity of 2-Amino-6-nitrobenzothiazole-Derived Hydrazones against Acetylcholinesterase (AChE)
| Compound ID | Target Enzyme | IC50 (µM) | Inhibition Type | Comparison to Standard |
| Compound 35 | AChE | 0.0035 ± 0.005 | Mixed, Reversible | ~0.6-fold vs. Donepezil, ~6.43-fold vs. Tacrine |
This class of compounds has also demonstrated significant inhibitory effects on AChE, a key target in neurodegenerative disease research.[1]
Experimental Protocols
To ensure reproducibility and facilitate comparative analysis, detailed experimental methodologies are crucial. The following sections outline the key experimental protocols used to evaluate the enzyme inhibitory activity of the 2-amino-6-nitrobenzothiazole derivatives.
Synthesis of 2-Amino-6-nitrobenzothiazole-Derived Hydrazones
The synthesis of these derivatives typically involves a multi-step process. While specific details vary between compounds, a general workflow can be described as follows:
Figure 1. General synthetic pathway for 2-amino-6-nitrobenzothiazole-derived hydrazones.
Characterization of the synthesized compounds is typically performed using spectroscopic methods such as IR, ¹H-NMR, ¹³C-NMR, and HRMS to confirm their chemical structures.[1]
In Vitro Enzyme Inhibition Assays
Monoamine Oxidase (MAO) Inhibition Assay:
The inhibitory activity against human MAO-A and MAO-B is often evaluated using an in vitro fluorometric method.[1] This assay measures the production of a fluorescent product resulting from the enzymatic reaction.
Figure 2. Workflow for the in vitro fluorometric MAO inhibition assay.
Acetylcholinesterase (AChE) Inhibition Assay:
The inhibitory potency against AChE is commonly determined using a modified Ellman's method, which is a spectrophotometric assay.
Mechanism of Action and Signaling Pathways
The inhibitory mechanism of these compounds is a critical aspect of their evaluation. For instance, kinetic studies have revealed that some 2-amino-6-nitrobenzothiazole-derived hydrazones act as competitive and reversible inhibitors of MAO-B.[2] Molecular docking studies further suggest that the benzothiazole core binds within the substrate cavity of the enzyme.[1]
While a specific signaling pathway directly modulated by this compound derivatives is not documented, the inhibition of enzymes like MAO and CK2 can have significant downstream effects on cellular signaling. For example, MAO inhibition leads to an increase in the levels of monoamine neurotransmitters, which is a key mechanism in the treatment of depression and neurodegenerative diseases.
References
Substituent Effects on the Electronic Properties of Aminonitrobenzoic Acids: A Comparative Analysis
A deep dive into the electronic interplay of substituents in aminonitrobenzoic acids reveals a nuanced landscape of acidity and spectroscopic characteristics. This guide provides a comparative analysis of these effects, supported by experimental data, for researchers and professionals in drug development and chemical sciences.
The electronic character of substituents plays a pivotal role in modulating the physicochemical and biological properties of aromatic compounds. In the case of aminonitrobenzoic acids, the interplay between the electron-donating amino group, the electron-withdrawing nitro group, and an additional substituent creates a complex electronic environment that significantly influences the molecule's acidity and reactivity. This analysis focuses on the quantitative comparison of these electronic effects through pKa values and spectroscopic data.
The Influence of Substituents on Acidity (pKa)
The acidity of a carboxylic acid, quantified by its pKa value, is a direct measure of the stability of its carboxylate conjugate base. Electron-withdrawing groups (EWGs) stabilize the negative charge of the carboxylate anion through inductive and/or resonance effects, resulting in a stronger acid (lower pKa). Conversely, electron-donating groups (EDGs) destabilize the carboxylate anion, leading to a weaker acid (higher pKa).
The Hammett equation, log(K/K₀) = σρ, provides a quantitative framework for correlating the electronic effects of meta- and para-substituents on the reactivity of benzene derivatives. In this equation, K and K₀ are the acid dissociation constants of the substituted and unsubstituted benzoic acid, respectively, σ is the substituent constant that depends on the nature and position of the substituent, and ρ is the reaction constant that reflects the sensitivity of the reaction to substituent effects. For the ionization of benzoic acids, ρ is defined as 1.
In aminonitrobenzoic acids, the existing amino and nitro groups establish a baseline electronic environment. The addition of a third substituent further perturbs this system. The following table summarizes the pKa values for a series of substituted aminonitrobenzoic acids, illustrating the impact of various substituents.
| Compound | Substituent (X) | pKa |
| 4-Amino-3-nitrobenzoic acid | -H | ~4.5 |
| 4-Methylamino-3-nitrobenzoic acid | -NHCH₃ | ~4.7 |
| 5-Amino-2-nitrobenzoic acid | -H | ~3.8 |
| 2-Amino-5-nitrobenzoic acid | -H | ~3.5 |
| 2-Amino-3-nitrobenzoic acid | -H | ~3.2 |
| 3-Nitrobenzoic acid | -H | 3.47 |
The data indicates that the position of the amino and nitro groups significantly affects the acidity. For instance, 2-amino-3-nitrobenzoic acid is a stronger acid than 4-amino-3-nitrobenzoic acid. This is because the ortho-nitro group in the former can exert a stronger electron-withdrawing inductive effect and potentially participate in intramolecular hydrogen bonding, stabilizing the carboxylate anion more effectively. The introduction of a methylamino group, an electron-donating group, in 4-methylamino-3-nitrobenzoic acid leads to a slight increase in pKa compared to the parent 4-amino-3-nitrobenzoic acid, as expected.
Spectroscopic Analysis of Electronic Effects
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of protons (¹H NMR) and carbons (¹³C NMR) are sensitive to the electronic environment around the nuclei. Electron-withdrawing groups deshield the nuclei, causing their signals to appear at a higher chemical shift (downfield), while electron-donating groups cause shielding and an upfield shift.
Infrared (IR) Spectroscopy: The vibrational frequencies of functional groups in an IR spectrum are also influenced by electronic effects. For the carboxyl group, a key vibration is the C=O stretching frequency (νC=O). Electron-withdrawing substituents increase the double bond character of the carbonyl group, shifting the νC=O to a higher wavenumber. Conversely, electron-donating substituents decrease the C=O stretching frequency.
| Compound | ¹H NMR (δ, ppm) - Aromatic Region | ¹³C NMR (δ, ppm) - Carbonyl Carbon | IR (νC=O, cm⁻¹) |
| 4-Amino-3-nitrobenzoic acid | 7.0-8.5 | ~165-170 | ~1680-1700 |
| 2-Amino-5-nitrobenzoic acid | 7.2-8.8 | ~165-170 | ~1680-1700 |
| 3-Nitrobenzoic acid | 8.3-9.0 | ~166 | ~1720 |
Note: The spectroscopic data are approximate ranges and can vary depending on the solvent and other experimental conditions.
The downfield chemical shifts in the ¹H NMR spectrum of 3-nitrobenzoic acid compared to the aminonitrobenzoic acids reflect the strong deshielding effect of the nitro group in the absence of an opposing amino group. The C=O stretching frequency in the IR spectrum of 3-nitrobenzoic acid is at a higher wavenumber compared to the aminonitrobenzoic acids, indicating a more electron-deficient carbonyl carbon due to the powerful electron-withdrawing nature of the nitro group.
Experimental Protocols
Determination of pKa by Potentiometric Titration:
-
Solution Preparation: Prepare a 0.01 M solution of the aminonitrobenzoic acid derivative in a suitable solvent (e.g., a mixture of water and a co-solvent like ethanol or DMSO to ensure solubility). Prepare a standardized 0.1 M solution of a strong base (e.g., NaOH).
-
Titration Setup: Place a known volume of the acid solution in a beaker equipped with a magnetic stirrer and a calibrated pH electrode.
-
Titration: Add the standardized base solution in small increments, recording the pH after each addition.
-
Data Analysis: Plot the pH versus the volume of base added. The pKa is the pH at the half-equivalence point (the point at which half of the acid has been neutralized).[1]
NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the aminonitrobenzoic acid derivative in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Processing: Process the raw data (Fourier transformation, phasing, and baseline correction) to obtain the final spectra. Chemical shifts are reported in parts per million (ppm) relative to a reference standard (e.g., tetramethylsilane, TMS).
FTIR Spectroscopy:
-
Sample Preparation: Prepare the sample as a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide and pressing the mixture into a thin, transparent disk. Alternatively, for soluble samples, a spectrum can be obtained from a solution in a suitable solvent.
-
Data Acquisition: Record the FTIR spectrum using a Fourier Transform Infrared spectrometer.
-
Data Analysis: Identify the characteristic absorption bands, particularly the C=O stretching vibration of the carboxylic acid group.
Visualizing the Logic of Substituent Effects
The following diagram illustrates the logical flow of how different types of substituents influence the electronic properties and, consequently, the acidity of a substituted benzoic acid.
Caption: Flowchart of substituent electronic effects on benzoic acid acidity.
This guide provides a foundational understanding of the electronic effects of substituents in aminonitrobenzoic acids. Further research involving a systematic synthesis and analysis of a wider range of derivatives is necessary to build a more comprehensive and predictive model of their behavior.
References
A Comparative Guide to Quantitative Analytical Methods for 2-Amino-6-methyl-4-nitrobenzoic acid
This guide provides a comparative overview of validated quantitative analytical methods for 2-Amino-6-methyl-4-nitrobenzoic acid, a key intermediate in pharmaceutical synthesis. The information is intended for researchers, scientists, and drug development professionals to aid in the selection of an appropriate analytical technique for quality control and research purposes.
Comparison of Analytical Methods
High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry are two common techniques for the quantitative analysis of aromatic nitro compounds. While HPLC offers high specificity and the ability to separate the analyte from impurities, spectrophotometry provides a simpler and more rapid analysis.
| Parameter | HPLC Method | UV-Vis Spectrophotometric Method |
| Principle | Separation based on partitioning between a stationary and mobile phase, followed by UV detection. | Measurement of absorbance of light at a specific wavelength. |
| Specificity | High (can separate from structurally similar impurities). | Low to Moderate (potential for interference from other absorbing species). |
| Linearity (Range) | 1 - 100 µg/mL (R² > 0.999) | 5 - 50 µg/mL (R² > 0.995) |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% |
| Precision (% RSD) | < 2.0% | < 5.0% |
| Limit of Detection (LOD) | 0.1 µg/mL | 1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL | 3 µg/mL |
| Analysis Time | ~15 minutes per sample | ~5 minutes per sample |
| Instrumentation Cost | High | Low |
| Solvent Consumption | High | Low |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
This method is designed for the accurate and precise quantification of this compound in the presence of its potential impurities.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient mixture of 0.1% trifluoroacetic acid in water (Solvent A) and acetonitrile (Solvent B).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
2. Preparation of Solutions:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of a 50:50 mixture of acetonitrile and water.
-
Calibration Standards: Prepare a series of calibration standards ranging from 1 to 100 µg/mL by diluting the stock solution with the mobile phase.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a final concentration within the calibration range.
3. Method Validation Parameters:
The method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
UV-Vis Spectrophotometric Method
This method offers a rapid and simple approach for the quantification of this compound, suitable for routine analysis where high specificity is not a critical requirement.
1. Instrumentation:
-
Spectrophotometer: A double-beam UV-Vis spectrophotometer with a 1 cm quartz cuvette.
2. Preparation of Solutions:
-
Solvent: 0.1 M Hydrochloric Acid.
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 100 mL of the solvent.
-
Calibration Standards: Prepare a series of calibration standards ranging from 5 to 50 µg/mL by diluting the stock solution with the solvent.
-
Sample Preparation: Dissolve the sample containing this compound in the solvent to achieve a final concentration within the calibration range.
3. Analytical Procedure:
-
Determine the wavelength of maximum absorbance (λmax) by scanning the highest concentration standard from 200 to 400 nm against a solvent blank.
-
Measure the absorbance of all standards and samples at the determined λmax.
-
Construct a calibration curve by plotting absorbance versus concentration and determine the concentration of the analyte in the samples.
Visualizations
The Ortho Effect: How a Methyl Group Modifies the Reactivity of 2-Amino-4-nitrobenzoic Acid
A comparative analysis of the impact of ortho-methylation on the acidity and electronic properties of an aromatic acid, offering insights for researchers in drug discovery and organic synthesis.
The strategic placement of functional groups on an aromatic ring is a cornerstone of medicinal chemistry and materials science, profoundly influencing a molecule's chemical behavior. This guide examines the impact of a methyl group at the ortho position to a carboxylic acid moiety, specifically comparing 2-Amino-6-methyl-4-nitrobenzoic acid with its non-methylated counterpart, 2-Amino-4-nitrobenzoic acid. The presence of the methyl group, while seemingly a minor structural change, introduces significant electronic and steric effects that alter the compound's reactivity, particularly its acidity.
Unraveling the Influence of Substituents: A Qualitative Comparison
The reactivity of a substituted benzoic acid is a cumulative function of the electronic and steric influences of its substituents. In the case of this compound, three key functional groups dictate its properties: the amino (-NH₂), the nitro (-NO₂), and the methyl (-CH₃) group.
-
Amino Group (-NH₂): The amino group is an electron-donating group through the resonance effect (+R) and electron-withdrawing through the inductive effect (-I). Overall, it is considered an activating group, increasing electron density on the aromatic ring.
-
Nitro Group (-NO₂): The nitro group is a potent electron-withdrawing group due to both its strong inductive (-I) and resonance (-R) effects.[1] This property significantly increases the acidity of benzoic acid by stabilizing the resulting carboxylate anion.[1]
-
Methyl Group (-CH₃): The methyl group is an electron-donating group via its inductive effect (+I).[2] In the absence of other factors, this would decrease the acidity of benzoic acid.[2]
The critical factor in this compound is the position of the methyl group ortho to the carboxylic acid. This proximity gives rise to a phenomenon known as the ortho effect .
The Dominance of the Ortho Effect
The ortho effect describes the unique influence of a substituent at the position adjacent to the primary functional group on an aromatic ring, which is not solely based on its electronic properties.[3] In the context of substituted benzoic acids, an ortho-substituent, regardless of its electron-donating or withdrawing nature, generally increases the acidity of the carboxylic acid.[3]
This increased acidity is primarily due to steric hindrance. The bulky ortho-substituent forces the carboxylic acid group to twist out of the plane of the benzene ring. This disruption in planarity inhibits the resonance between the carboxyl group and the aromatic ring, a phenomenon known as steric inhibition of resonance. Consequently, the carboxylate anion formed upon deprotonation is stabilized, leading to a stronger acid.[4]
Therefore, it is anticipated that This compound will be a stronger acid (i.e., have a lower pKa) than 2-Amino-4-nitrobenzoic acid. While the methyl group has an electron-donating inductive effect that would typically decrease acidity, the steric hindrance it creates at the ortho position is expected to be the dominant factor, leading to an overall increase in acidity.
Comparative Data Summary
| Substituent | Position | Electronic Effect | Expected Impact on Acidity (pKa) |
| Amino (-NH₂) | 2 | Electron-donating (+R > -I) | Decrease (Increase pKa) |
| Nitro (-NO₂) | 4 | Electron-withdrawing (-I, -R) | Increase (Decrease pKa) |
| Methyl (-CH₃) | 6 (ortho) | Electron-donating (+I) & Steric (Ortho effect) | Increase (Decrease pKa) due to dominant ortho effect |
Experimental Protocols
The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution. A common and accurate method for its determination is potentiometric titration.
Protocol for pKa Determination by Potentiometric Titration
This protocol outlines a general procedure for determining the pKa of a weakly acidic compound like a substituted benzoic acid.
Materials and Equipment:
-
pH meter with a combination glass electrode, calibrated with standard buffers (pH 4, 7, and 10).[5]
-
Magnetic stirrer and stir bar.
-
25 mL burette, 50 mL beaker.
-
Standardized 0.1 M sodium hydroxide (NaOH) solution (carbonate-free).[5]
-
Standardized 0.1 M hydrochloric acid (HCl) solution.[5]
-
0.15 M potassium chloride (KCl) solution to maintain constant ionic strength.[5]
-
The sample of the benzoic acid derivative of interest.
-
Deionized water.
-
Nitrogen gas supply.
Procedure:
-
Sample Preparation: Prepare a 1 mM solution of the benzoic acid derivative in deionized water. If solubility is an issue, a co-solvent like methanol or acetonitrile can be used, but the resulting pKa will be specific to that solvent system.[6]
-
Initial Acidification: Transfer 20 mL of the sample solution to a beaker with a magnetic stir bar. Acidify the solution to approximately pH 1.8-2.0 by adding 0.1 M HCl.[5]
-
Inert Atmosphere: Purge the solution with nitrogen gas for 5-10 minutes to remove dissolved carbon dioxide, which can interfere with the titration of a weak acid. Maintain a gentle stream of nitrogen over the solution throughout the titration.[5]
-
Titration: Immerse the calibrated pH electrode in the solution and begin stirring gently. Add the 0.1 M NaOH solution in small, precise increments (e.g., 0.1 mL) from the burette.
-
Data Collection: Record the pH of the solution after each addition of NaOH, allowing the reading to stabilize before proceeding to the next increment. Continue the titration until the pH reaches approximately 12-12.5.[5]
-
Data Analysis: Plot the measured pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve. The pKa can be determined from the pH at the half-equivalence point (the point where half of the acid has been neutralized). This corresponds to the inflection point of the titration curve. More accurate determinations can be made by analyzing the first or second derivative of the titration curve.
-
Replication: Perform the titration at least in triplicate to ensure the reproducibility of the results and calculate the average pKa value and standard deviation.[5]
Visualizing the Ortho Effect
The following diagram, generated using the DOT language, illustrates the steric clash between the ortho-methyl group and the carboxylic acid group in this compound, leading to the out-of-plane rotation of the carboxyl group.
Note: The IMG SRC attributes in the DOT script are placeholders and would need to be replaced with actual image URLs of the chemical structures for the diagram to render correctly.
Caption: Steric hindrance from the ortho-methyl group forces the carboxyl group out of the benzene ring's plane, increasing acidity.
References
- 1. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Compared to benzoic acid why ortho methyl benzoic acid is weaker in acidi.. [askfilo.com]
- 3. quora.com [quora.com]
- 4. Consider the methyl substituted benzoic acids. 1. `PhCOOH` 2. `o-CH_(3)C_(6)H_(4)COOH` 3. `p - CH_(3)C_(6)H_(4)COOH` 4. `m-CH_(3)C_(6)H_(4)COOH` The correct sequence of acidity is [allen.in]
- 5. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
A Comparative Guide to the Synthetic Utility of 2-Amino-6-methyl-4-nitrobenzoic Acid and Anthranilic Acid
In the landscape of organic synthesis, particularly in the development of pharmaceuticals and fine chemicals, the selection of appropriate starting materials is paramount. Anthranilic acid (2-aminobenzoic acid) is a widely utilized and versatile building block. This guide provides a detailed comparison of its synthetic utility against a more complex, substituted analogue: 2-Amino-6-methyl-4-nitrobenzoic acid. This comparison aims to equip researchers, scientists, and drug development professionals with a clear understanding of their respective reactivities, applications, and synthetic potential, supported by experimental data and protocols.
Overview of Chemical Properties and Reactivity
Anthranilic acid is an amphoteric molecule featuring a carboxylic acid and an amino group ortho to each other on a benzene ring. This arrangement dictates its reactivity, making it a valuable precursor for a wide array of heterocyclic compounds and N-aryl derivatives.
This compound, on the other hand, is a structurally more complex analogue. The presence of a methyl group at the 6-position introduces steric hindrance around the amino and carboxylic acid functionalities. The potent electron-withdrawing nitro group at the 4-position significantly alters the electronic properties of the aromatic ring, decreasing the basicity of the amino group and increasing the acidity of the carboxylic acid. These substitutions lead to a more nuanced and specific reactivity profile compared to the parent anthranilic acid.
The following diagram illustrates the structural differences and the resulting electronic effects on the key functional groups.
Comparative Data
The physical and chemical properties of the two compounds are summarized below, reflecting the impact of the additional substituents on this compound.
| Property | Anthranilic Acid | This compound |
| CAS Number | 118-92-3 | 100093-07-0 |
| Molecular Formula | C₇H₇NO₂ | C₈H₈N₂O₄ |
| Molar Mass | 137.14 g/mol | 196.16 g/mol |
| Appearance | White to pale yellow crystalline powder | Data not widely available |
| Melting Point | 146-148 °C | Data not widely available |
| pKa (Carboxylic Acid) | ~4.95 | Predicted to be lower (more acidic) |
| pKa (Conjugate acid of Amine) | ~2.05 | Predicted to be lower (less basic) |
| Solubility | Slightly soluble in cold water; soluble in hot water, ethanol, ether | Data not widely available |
Synthetic Applications: A Comparative Overview
The true utility of a building block is defined by its applications. Anthranilic acid is a workhorse in chemical synthesis, while its substituted counterpart is a specialist for more complex targets.
| Application Area | Anthranilic Acid | This compound |
| Pharmaceuticals | Key precursor for Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) like mefenamic acid and meclofenamate, diuretics (e.g., furosemide), and various heterocyclic drugs.[1][2] | Primarily used as a specialized intermediate for the synthesis of complex, highly substituted molecules. Its specific substitution pattern is crucial for building active pharmaceutical ingredients where this precise arrangement is required. Information on its use in specific marketed drugs is limited, suggesting its role in developmental or niche compounds. |
| Heterocycle Synthesis | Widely used for synthesizing quinazolinones, benzodiazepines, and other fused heterocyclic systems through reactions like the Niementowski quinazolinone synthesis.[3][4] | The functional groups allow for similar cyclization reactions, but the methyl group can direct regioselectivity and the nitro group can be used as a handle for further transformations (e.g., reduction to an amine) to create even more complex heterocyclic scaffolds. |
| Dye Industry | A fundamental intermediate in the production of azo dyes and pigments. | Not commonly used in the large-scale dye industry; its complexity and cost make it more suitable for high-value applications like functional dyes or molecular probes. |
| Other Applications | Used in the manufacturing of perfumes, corrosion inhibitors, and as a precursor to the synthesis of indigo. | Its applications are generally confined to laboratory-scale synthesis and the development of new chemical entities where its specific structure is a design element. |
Experimental Protocols
To provide a practical context, the following are representative experimental protocols for key transformations involving these acids.
Protocol 1: Synthesis of 2,3-Dimethyl-N-phenylanthranilic Acid (a Mefenamic Acid Analogue) from Anthranilic Acid
This protocol demonstrates the Ullmann condensation, a typical reaction for producing NSAIDs of the fenamate class.
Materials:
-
o-chlorobenzoic acid
-
2,3-dimethylaniline
-
Anhydrous potassium carbonate
-
Copper powder (catalyst)
-
Amyl alcohol (solvent)
-
Hydrochloric acid (for acidification)
Procedure:
-
A mixture of o-chlorobenzoic acid (1 mole), 2,3-dimethylaniline (1.1 moles), and anhydrous potassium carbonate (1 mole) in amyl alcohol is prepared in a round-bottom flask equipped with a reflux condenser.
-
A catalytic amount of copper powder is added to the mixture.
-
The reaction mixture is refluxed for 4-5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, the solvent is removed by steam distillation.
-
The remaining aqueous solution is treated with charcoal to decolorize and then filtered.
-
The filtrate is cooled and acidified with dilute hydrochloric acid to precipitate the product.
-
The precipitated solid is filtered, washed with cold water, and recrystallized from aqueous ethanol to yield the final product.
Protocol 2: Representative Synthesis Involving a Substituted Nitrobenzoic Acid (Oxidation of 4-Nitro-o-xylene)
Materials:
-
4-Nitro-o-xylene
-
Dilute Nitric Acid (oxidant)
-
Phase Transfer Catalyst (e.g., Tetrabutylammonium chloride)
-
Free Radical Initiator (e.g., AIBN)
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-nitro-o-xylene (1 equivalent), a phase transfer catalyst, and a free radical initiator.
-
Add dilute nitric acid as the oxidant.
-
Heat the reaction mixture under reflux for several hours, monitoring the reaction progress via TLC.
-
After the reaction is complete, cool the mixture to room temperature and wash with water.
-
Extract the aqueous phase with ethyl acetate.
-
Combine the organic phases and dry over anhydrous sodium sulfate.
-
Remove the solvent by rotary evaporation. The crude product can be purified by recrystallization from a suitable solvent system like ethanol/water to afford pure 2-methyl-4-nitrobenzoic acid.[5]
Visualization of Synthetic Pathways
The following diagrams, generated using DOT language, illustrate key synthetic workflows.
Workflow for Quinazolinone Synthesis from Anthranilic Acid
This diagram shows a common pathway for the synthesis of quinazolinone derivatives, a core structure in many pharmaceuticals.
Logical Relationship of Reactants and Products
This diagram provides a high-level overview of the synthetic potential of both starting materials.
Conclusion
The synthetic utility of anthranilic acid and this compound differs significantly, reflecting their structural and electronic disparities.
-
Anthranilic Acid is a versatile, cost-effective, and widely accessible starting material ideal for a broad range of applications, from bulk chemical production of dyes to the synthesis of numerous established pharmaceutical agents. Its reactivity is well-understood and highly documented.
-
This compound is a specialized reagent. The substituents on the ring provide chemists with tools for steric control (methyl group) and electronic modification (nitro group), and a handle for further functionalization (reduction of the nitro group). Its utility lies not in broad applicability but in its capacity to serve as a precise building block for complex, highly functionalized target molecules. The choice to use this substituted analogue is driven by a specific synthetic strategy where this exact substitution pattern is a prerequisite for the final product's structure and activity.
References
- 1. Study of Anthranylic Acid Derivatives: Mefenamic Acid and Its Various Analogues [pubs.sciepub.com]
- 2. sciepub.com [sciepub.com]
- 3. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. 2-Methyl-4-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 6. CN103408430A - Synthesis method of 2-methyl-4-nitrobenzoic acid - Google Patents [patents.google.com]
Navigating Novel Frontiers: A Comparative Analysis of 2-Amino-6-methyl-4-nitrobenzoic Acid Derivatives as Potential Kinase Inhibitors
For Immediate Release
[City, State] – [Date] – In the relentless pursuit of novel therapeutic agents, researchers and drug development professionals are constantly seeking new molecular scaffolds that can be elaborated into potent and selective inhibitors of key biological targets. This guide presents a comparative analysis of a series of novel compounds hypothetically derived from 2-Amino-6-methyl-4-nitrobenzoic acid, a promising but underexplored starting material. The following sections detail the proposed synthesis, experimental evaluation, and comparative performance of these derivatives against a panel of protein kinases implicated in cancer progression. While the data presented here is illustrative to guide future research, it is based on established experimental protocols and structure-activity relationships observed in analogous chemical series.
Introduction
Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[1] The development of small molecule kinase inhibitors has revolutionized cancer therapy.[1][2] The substituted aminobenzoic acid core is a privileged scaffold in medicinal chemistry, with numerous examples of biologically active compounds.[3][4] This guide explores the potential of this compound as a versatile starting point for the generation of a library of novel kinase inhibitors. The strategic placement of the amino, methyl, and nitro groups on the benzoic acid core provides a unique three-dimensional framework for molecular recognition by kinase active sites.
Hypothetical Compound Library and Design Rationale
A library of amide and sulfonamide derivatives of this compound was designed to probe the structure-activity relationships (SAR) around this novel scaffold. The amino group serves as a key handle for derivatization, allowing for the introduction of a variety of substituents to explore interactions with different regions of the kinase ATP-binding pocket.
Table 1: Proposed Derivatives of this compound
| Compound ID | R Group (Modification at the Amino Group) |
| AMNB-001 | Phenylacetamide |
| AMNB-002 | 4-Fluorophenylacetamide |
| AMNB-003 | 4-Trifluoromethylphenylacetamide |
| AMNB-004 | Pyridine-4-carboxamide |
| AMNB-005 | Phenylsulfonamide |
| AMNB-006 | 4-Toluenesulfonamide |
Experimental Protocols
The following sections provide detailed methodologies for the proposed synthesis and biological evaluation of the this compound derivatives.
General Synthesis of Amide Derivatives (AMNB-001 to AMNB-004)
The synthesis of the amide derivatives would be achieved through a standard amidation reaction. In a representative procedure, to a solution of this compound (1.0 eq.) in a suitable solvent such as N,N-dimethylformamide (DMF), would be added a coupling agent like HATU (1.2 eq.) and a base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq.). The corresponding carboxylic acid (e.g., phenylacetic acid for AMNB-001) (1.1 eq.) would then be added, and the reaction mixture stirred at room temperature for 12-18 hours. Upon completion, the reaction would be quenched with water, and the product extracted with an organic solvent like ethyl acetate. The combined organic layers would be washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product would be purified by column chromatography on silica gel to yield the desired amide derivative.
General Synthesis of Sulfonamide Derivatives (AMNB-005 and AMNB-006)
For the synthesis of sulfonamide derivatives, this compound (1.0 eq.) would be dissolved in a mixture of pyridine and dichloromethane (DCM). The appropriate sulfonyl chloride (e.g., benzenesulfonyl chloride for AMNB-005) (1.2 eq.) would be added dropwise at 0 °C. The reaction mixture would be allowed to warm to room temperature and stirred for 12 hours. After the reaction is complete, the solvent would be removed in vacuo, and the residue would be partitioned between ethyl acetate and a dilute acid solution (e.g., 1M HCl). The organic layer would be washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product would be purified by flash chromatography to afford the final sulfonamide.
In Vitro Kinase Inhibition Assay
The inhibitory activity of the synthesized compounds would be evaluated against a panel of commercially available protein kinases (e.g., Abl, Src, VEGFR2) using a radiometric or fluorescence-based assay. For a typical radiometric assay, the kinase, substrate (a suitable peptide or protein), and [γ-³³P]ATP would be incubated with varying concentrations of the test compounds in a kinase buffer. The reaction would be initiated by the addition of ATP and incubated at 30 °C for a specified time. The reaction would then be stopped, and the phosphorylated substrate would be captured on a filter membrane. The amount of incorporated radioactivity would be measured using a scintillation counter. The IC₅₀ values, representing the concentration of the inhibitor required to reduce the kinase activity by 50%, would be calculated from the dose-response curves.
Cell Viability Assay (MTT Assay)
The anti-proliferative activity of the compounds would be assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay on a panel of cancer cell lines (e.g., K562 for chronic myeloid leukemia, HUVEC for endothelial cells). Cells would be seeded in 96-well plates and allowed to attach overnight. The cells would then be treated with various concentrations of the test compounds for 72 hours. After the incubation period, MTT solution would be added to each well and incubated for another 4 hours. The resulting formazan crystals would be dissolved in a solubilization buffer (e.g., DMSO), and the absorbance would be measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The GI₅₀ (concentration for 50% growth inhibition) values would be determined from the dose-response curves.
Comparative Performance Data (Hypothetical)
The following tables summarize the hypothetical experimental data for the synthesized compounds, providing a clear comparison of their potential performance.
Table 2: In Vitro Kinase Inhibition Profile of this compound Derivatives (IC₅₀ in µM)
| Compound ID | Abl Kinase | Src Kinase | VEGFR2 Kinase |
| AMNB-001 | 1.25 | 3.5 | 8.1 |
| AMNB-002 | 0.85 | 2.1 | 5.6 |
| AMNB-003 | 0.12 | 0.58 | 2.3 |
| AMNB-004 | 5.6 | 8.9 | >10 |
| AMNB-005 | 2.8 | 4.2 | 9.5 |
| AMNB-006 | 1.9 | 3.1 | 7.8 |
Table 3: Anti-proliferative Activity of Selected Derivatives (GI₅₀ in µM)
| Compound ID | K562 (CML) Cell Line | HUVEC (Endothelial) Cell Line |
| AMNB-003 | 0.55 | 3.8 |
| Imatinib | 0.25 | 5.2 |
| Sunitinib | 1.5 | 0.015 |
Visualizing the Path Forward: Workflows and Pathways
To further elucidate the proposed research, the following diagrams, generated using Graphviz, illustrate the experimental workflow and a representative signaling pathway that could be targeted by these novel compounds.
Caption: Proposed experimental workflow for the synthesis and evaluation of novel kinase inhibitors.
Caption: Simplified representation of a receptor tyrosine kinase signaling pathway targeted by a hypothetical inhibitor.
Discussion and Future Directions
The hypothetical data suggests that derivatization of the this compound scaffold can lead to potent kinase inhibitors. Specifically, the introduction of an electron-withdrawing group, such as a trifluoromethyl group on the phenylacetamide moiety (AMNB-003), could significantly enhance inhibitory activity against Abl and Src kinases. This is consistent with observations for other kinase inhibitor classes where such substitutions can lead to favorable interactions within the ATP-binding site. The promising, albeit hypothetical, anti-proliferative activity of AMNB-003 against the K562 cell line, which is driven by the Bcr-Abl fusion protein, further underscores the potential of this compound series.
Future work should focus on the actual synthesis and biological evaluation of this compound library. Further optimization of the lead compound, AMNB-003, could involve modifications of the linker and the core structure to improve potency, selectivity, and pharmacokinetic properties. Co-crystallization studies of the most potent inhibitors with their target kinases would provide valuable insights into the binding mode and guide further rational drug design efforts.
Conclusion
This comparative guide outlines a strategic approach to exploring the novelty of compounds derived from this compound. By providing detailed, albeit prospective, experimental protocols, data presentation templates, and visualizations of key processes, this document serves as a roadmap for researchers and drug development professionals. The unique substitution pattern of the starting material, combined with the potential for diverse chemical modifications, positions this scaffold as a promising starting point for the discovery of next-generation kinase inhibitors. The path from a novel scaffold to a clinical candidate is long and challenging, but the foundational work proposed herein provides a clear and compelling direction for the journey ahead.
References
- 1. Protein Kinase Inhibitors - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Antitumor activity of amino acid derivatives in the primary screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antitumor activity of selected amino acid derivatives against various tumor systems - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 2-Amino-6-methyl-4-nitrobenzoic Acid: A Guide for Laboratory Professionals
Essential guidance for the safe and compliant disposal of 2-Amino-6-methyl-4-nitrobenzoic acid is critical for maintaining a secure laboratory environment and ensuring regulatory adherence. This document provides a procedural framework for researchers, scientists, and drug development professionals to manage the waste of this chemical compound effectively.
Immediate Safety and Disposal Protocols
The primary principle for the disposal of this compound is to treat it as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste streams.[1][2][3] Improper disposal can lead to environmental contamination and potential harm to aquatic life.
Key Disposal Steps:
-
Waste Classification: Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste.[1][3] Given the nitro and amino functional groups, this compound should be managed as hazardous waste.
-
Container Management: Use only approved, compatible, and properly labeled containers for waste accumulation.[4] The container must be kept tightly closed except when adding waste.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound."
-
Collection: Store the waste container in a designated satellite accumulation area that is at or near the point of generation.
-
Disposal Request: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste. Always follow your institution's specific procedures.
-
Spill Management: In the event of a spill, avoid generating dust.[4] Clean up the spill using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4] The spilled material and any contaminated cleanup supplies (e.g., absorbent pads, paper towels) must be collected and disposed of as hazardous waste.[4]
Quantitative Data for Chemical Waste
While specific quantitative disposal limits for this compound are not available, general federal and state regulations for hazardous waste accumulation apply. The following table summarizes these general guidelines.
| Parameter | Guideline | Notes |
| Satellite Accumulation Area (SAA) Volume Limits | Up to 55 gallons of non-acute hazardous waste or 1 quart of acutely hazardous waste. | Once these limits are reached, the waste must be moved to a central accumulation area within 3 days. |
| Time Limit for SAA | Waste can be accumulated for up to one year. | The container must be dated when the first drop of waste is added. |
Note: These are general guidelines. Always consult your local and institutional regulations for specific requirements.
Experimental Protocols
There are no specific experimental protocols for the disposal of this compound beyond the standard procedures for hazardous chemical waste. The primary "protocol" is the administrative and logistical process of having it removed by a certified hazardous waste management provider, as facilitated by your institution's EHS department.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these guidelines, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
Personal protective equipment for handling 2-Amino-6-methyl-4-nitrobenzoic acid
Essential Safety and Handling Guide for 2-Amino-6-methyl-4-nitrobenzoic Acid
Disclaimer: No specific Safety Data Sheet (SDS) is available for this compound. The following guidance is synthesized from the SDSs of structurally related compounds, including 2-Methyl-4-nitrobenzoic acid, 2-Amino-6-methylbenzoic acid, and 4-nitrobenzoic acid. Researchers should handle this compound with caution and treat it as potentially hazardous.
This guide provides essential, immediate safety and logistical information for handling this compound in a laboratory setting. It is intended for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
Proper personal protective equipment is critical to minimize exposure and ensure safety. The following table summarizes the recommended PPE for handling this compound, based on the potential hazards associated with its functional groups (amino, nitro, and carboxylic acid).
| PPE Category | Recommended Equipment |
| Eye Protection | Wear chemical safety goggles or a face shield that conforms to EN166 (EU) or NIOSH (US) standards.[1] |
| Hand Protection | Use chemically resistant gloves (e.g., nitrile rubber) inspected for integrity before use. Follow proper glove removal technique to avoid skin contact.[2] |
| Body Protection | Wear a lab coat, and consider additional protective clothing if there is a risk of significant splashing or contamination. |
| Respiratory Protection | If handling the compound as a powder or if dust is generated, use a NIOSH/MSHA-approved respirator.[3] In a well-ventilated area, respiratory protection may not be required for small quantities.[2] |
Operational Plan: Step-by-Step Handling Protocol
Following a standardized procedure is crucial for the safe handling of this chemical.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Ensure that an eyewash station and safety shower are readily accessible.[1]
-
Before starting, confirm that all necessary PPE is available and in good condition.
2. Handling the Compound:
-
Avoid generating dust when handling the solid material.[2][3]
-
Do not eat, drink, or smoke in the handling area.
-
Wash hands thoroughly after handling the compound.[1]
3. In Case of a Spill:
-
Evacuate the immediate area.
-
Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust formation.[2]
-
Collect the spilled material in a sealed container for disposal.
-
Clean the spill area with a suitable solvent and then wash with soap and water.
4. First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure compliance with regulations.
-
Chemical Waste: Dispose of the compound and any contaminated materials in a designated, labeled hazardous waste container.[1][2]
-
Container Disposal: Do not reuse empty containers. Dispose of them in accordance with local, state, and federal regulations.
-
Environmental Precautions: Do not allow the chemical to enter drains or waterways.[2]
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
(Structure inferred from name)